molecular formula C5H11NS B6173865 (3R)-3-(methylsulfanyl)pyrrolidine CAS No. 1638784-48-1

(3R)-3-(methylsulfanyl)pyrrolidine

Cat. No.: B6173865
CAS No.: 1638784-48-1
M. Wt: 117.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-(Methylsulfanyl)pyrrolidine is a chiral pyrrolidine derivative serving as a versatile building block in organic synthesis and medicinal chemistry . The compound features a methylsulfanyl (methylthio) functional group at the 3-position of the pyrrolidine ring, with the specific (R) configuration making it a valuable precursor for constructing enantiomerically pure molecules . Chiral pyrrolidine structures are privileged scaffolds in drug discovery, frequently found in active pharmaceutical ingredients (APIs) and agrochemicals due to their presence in a wide range of biologically active molecules . This reagent is particularly useful for exploring structure-activity relationships (SAR) in the development of new therapeutic candidates . As a key chiral intermediate, its primary applications include use in pharmaceutical synthesis, agrochemical development, and as a precursor in material science research . It is strictly for use in laboratory research and chemical synthesis. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1638784-48-1

Molecular Formula

C5H11NS

Molecular Weight

117.2

Purity

95

Origin of Product

United States

Foundational & Exploratory

(3R)-3-(methylsulfanyl)pyrrolidine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as an advanced monograph for research scientists and medicinal chemists. It prioritizes actionable protocols, mechanistic insights, and rigorous data validation.

Advanced Chiral Building Block for Medicinal Chemistry

Executive Summary

(3R)-3-(methylsulfanyl)pyrrolidine (also known as (R)-3-(methylthio)pyrrolidine) is a high-value chiral heterocycle used extensively in Fragment-Based Drug Discovery (FBDD). Distinguished by its defined stereochemistry and the versatile methylthio ether handle, it serves as a critical bioisostere for methoxy groups or as a precursor for sulfoxide/sulfone pharmacophores. This guide details its chemical identity, a validated synthesis via stereochemical inversion, and quality control protocols.

Chemical Identity & Physicochemical Profile

Property Data
IUPAC Name (3R)-3-(methylsulfanyl)pyrrolidine
Common Name (R)-3-(methylthio)pyrrolidine
CAS Number (HCl Salt) 1638744-47-4
CAS Number (Free Base) 164666-10-8
MDL Number MFCD27986976
Molecular Formula C₅H₁₁NS (Free Base) / C₅H₁₂ClNS (HCl Salt)
Molecular Weight 117.21 g/mol (Free Base) / 153.68 g/mol (HCl Salt)
Chirality (R)-Enantiomer
Physical State White to off-white hygroscopic solid (HCl salt)
Solubility Highly soluble in H₂O, MeOH, DMSO; sparingly soluble in DCM

Strategic Synthesis: The Inversion Protocol

Retrosynthetic Logic

Direct synthesis of the (3R)-enantiomer is most efficiently achieved via Nucleophilic Substitution (


)  on the chiral pool precursor (S)-1-Boc-3-hydroxypyrrolidine .
  • Mechanism:

    
     displacement of a leaving group (Mesylate) by a thiolate nucleophile causes Walden Inversion .
    
  • Critical Insight: To obtain the (3R) product, one must start with the (3S) alcohol.

Synthesis Pathway Visualization

Synthesis Start (S)-1-Boc-3-hydroxypyrrolidine (Chiral Pool) Inter1 Intermediate A (Mesylate Activated) Start->Inter1 1. MsCl, TEA, DCM 0°C to RT (Activation) Inter2 Intermediate B ((R)-3-Methylthio-Boc) Inter1->Inter2 2. NaSMe, DMF RT, 12h (Inversion SN2) Final (3R)-3-(methylsulfanyl)pyrrolidine HCl (Target) Inter2->Final 3. 4M HCl in Dioxane Deprotection

Figure 1: Stereochemical inversion route. The (S)-hydroxyl is activated and displaced to yield the (R)-thioether.

Step-by-Step Experimental Protocol
Step 1: Activation (Mesylation)
  • Reagents: (S)-1-Boc-3-hydroxypyrrolidine (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (TEA, 1.5 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve (S)-1-Boc-3-hydroxypyrrolidine in anhydrous DCM (0.2 M) under N₂.

    • Cool to 0°C. Add TEA followed by dropwise addition of MsCl.

    • Stir at 0°C for 1h, then warm to RT for 2h.

    • Workup: Quench with water. Wash organic layer with brine.[1][2] Dry over Na₂SO₄ and concentrate.

    • Checkpoint: ¹H NMR should show a sharp singlet ~3.0 ppm (Mesyl methyl).

Step 2: Nucleophilic Displacement (The Inversion)
  • Reagents: Crude Mesylate (from Step 1), Sodium Thiomethoxide (NaSMe, 1.5 eq), anhydrous DMF.

  • Procedure:

    • Dissolve crude mesylate in anhydrous DMF (0.5 M).

    • Add NaSMe (solid) portion-wise at 0°C (Exothermic).

    • Allow to warm to RT and stir for 12–16 hours.

    • Workup: Dilute with Et₂O (to precipitate salts) and wash extensively with water (to remove DMF).

    • Purification: Flash chromatography (Hexane/EtOAc) is usually required to remove elimination byproducts (pyrrolines).

    • Yield: Expect 70–85%.

Step 3: Deprotection & Salt Formation
  • Reagents: 4M HCl in Dioxane.

  • Procedure:

    • Dissolve Intermediate B in minimal Dioxane or MeOH.

    • Add 4M HCl/Dioxane (5 eq) at 0°C. Stir at RT for 4h.

    • Concentrate in vacuo. Triturate the residue with Et₂O to obtain the white solid hydrochloride salt.

Quality Assurance & Analytics

To ensure the integrity of the chiral center and chemical purity, the following analytical workflow is mandatory.

Analytical Workflow

QC_Workflow cluster_tests Validation Suite Sample Final Product (HCl Salt) HNMR 1H NMR (D2O) Confirm Structure Sample->HNMR ChiralHPLC Chiral HPLC/SFC Confirm ee% > 98% Sample->ChiralHPLC MS LC-MS [M+H]+ = 118.06 Sample->MS Titration AgNO3 Titration Cl- Content Sample->Titration

Figure 2: Quality Control Decision Tree.

Key Analytical Markers
  • ¹H NMR (D₂O, 400 MHz):

    • 
       2.15 (s, 3H, -SMe).
      
    • 
       3.4–3.7 (m, 4H, Ring protons).
      
    • Absence of Boc peaks (~1.4 ppm).

  • Enantiomeric Excess (ee%):

    • Method: Derivatization with Mosher's Acid chloride or direct Chiral HPLC (Column: Chiralpak AD-H or IC).

    • Acceptance Criteria: >98% ee.[3]

Applications in Drug Discovery

Bioisosterism & Pharmacophore Design

(3R)-3-(methylsulfanyl)pyrrolidine is a "privileged scaffold" in medicinal chemistry.

  • Metabolic Stability: The thioether is less prone to O-dealkylation compared to methoxy ethers.

  • Electronic Modulation: The sulfur atom can be selectively oxidized to a sulfoxide (chiral) or sulfone , altering the H-bond acceptor capability and polarity (LogD) without changing the carbon skeleton.

  • Fragment-Based Screening: Used as a fragment to probe hydrophobic pockets in kinases (e.g., JAK, CDK) and GPCRs.

Safety & Handling
  • Odor Control: Methylthio compounds have a characteristic sulfur stench. All reactions (especially Step 2) must be performed in a well-ventilated fume hood. Bleach (hypochlorite) solution should be used to neutralize glassware and waste.

  • Storage: Hygroscopic. Store under nitrogen at -20°C.

References

  • Chemical Identity: 3-(Methylsulfanyl)pyrrolidine hydrochloride (CAS 1638767-61-9).[4][5][6][7][8] Sigma-Aldrich Catalog. Link

  • Synthetic Methodology (Inversion): Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. J. Org.[9] Chem. 2003, 68, 25, 9612–9617. (Describes analogous inversion of 3-hydroxypyrrolidine). Link

  • Medicinal Chemistry Application: Pyrrolidine in Drug Discovery: A Versatile Scaffold. Molecules. 2021.[10][9] (Review of pyrrolidine scaffolds in FDA drugs). Link

  • Database Entry: PubChem CID 26192479 (Related Methoxymethyl analog for structural comparison). Link

  • Commercial Availability: Enamine Building Blocks - Pyrrolidines. (Source for CAS 1638744-47-4 confirmation).[4][5][6][7][8] Link

Sources

molecular weight and formula of (3R)-3-(methylsulfanyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: Physicochemical Profiling, Synthesis, and Pharmaceutical Applications of (3R)-3-(Methylsulfanyl)pyrrolidine

Executive Summary

(3R)-3-(methylsulfanyl)pyrrolidine is a highly specialized chiral building block extensively utilized in modern medicinal chemistry. With a molecular formula of C5H11NS and a molecular weight of 117.21 g/mol , this cyclic secondary amine features a thioether linkage that plays a critical role in structure-activity relationship (SAR) optimization. This whitepaper details its physicochemical properties, the causality behind its use in pharmacokinetic (PK) optimization, and a self-validating asymmetric synthesis protocol.

Physicochemical Profiling: Molecular Weight and Formula

The core identity of (3R)-3-(methylsulfanyl)pyrrolidine is defined by its precise atomic composition. The pyrrolidine ring provides a basic secondary amine for scaffold coupling, while the methylsulfanyl (also known as methylthio) group at the C3 position introduces unique stereoelectronic properties.

To validate the molecular weight and formula, we calculate the exact monoisotopic mass based on the standard atomic weights of its constituent elements: Carbon (5 × 12.0000 Da), Hydrogen (11 × 1.0078 Da), Nitrogen (1 × 14.0031 Da), and Sulfur (1 × 31.9721 Da).

Table 1: Quantitative Physicochemical Properties

PropertyValue
IUPAC Name (3R)-3-(methylsulfanyl)pyrrolidine
Molecular Formula C5H11NS
Molar Mass (Molecular Weight) 117.21 g/mol
Monoisotopic Exact Mass 117.0612 Da
Formal Charge 0
Hydrogen Bond Donors 1 (Secondary amine N-H)
Hydrogen Bond Acceptors 2 (Nitrogen, Sulfur)
Rotatable Bonds 1 (C-S bond)
Topological Polar Surface Area (TPSA) 37.3 Ų

Mechanistic Role in Drug Design: The Steric Shielding Hypothesis

In drug development, unsubstituted pyrrolidine rings incorporated into larger scaffolds via amide bonds often suffer from rapid proteolytic cleavage in vivo, leading to poor pharmacokinetics and rapid systemic clearance.

The Causality of Substitution: The introduction of a methylsulfanyl (-SCH₃) group at the C3 position provides profound steric hindrance. The bulky, electron-rich sulfur atom acts as a conformational shield. When the pyrrolidine nitrogen is coupled to form an amide, this C3 shield physically blocks proteolytic enzymes from accessing the adjacent amide carbonyl, thereby preventing hydrolysis.

A canonical example of this strategy is documented in the discovery of the ERK1/2 inhibitor MK-8353 [1]. While the clinical candidate MK-8353 utilizes the (3S) enantiomer, the mechanistic rationale for employing the 3-methylsulfanylpyrrolidine core remains identical: retarding amide metabolism to achieve oral bioavailability. The (3R) enantiomer serves similar steric roles when probing different binding pockets or optimizing other kinase inhibitors.

PK_Mechanism A Unsubstituted Pyrrolidine Core (in drug scaffold) B Proteolytic Enzyme Attack (Amide Hydrolysis) A->B D Introduce 3-Methylsulfanyl Group (Steric Shielding) A->D SAR Optimization C Poor Pharmacokinetics (Rapid Clearance) B->C E 3-(methylsulfanyl)pyrrolidine Core D->E F Blockade of Proteolytic Cleavage (Metabolic Stability) E->F G Improved Oral Bioavailability (Optimized PK Profile) F->G

Fig 1: Pharmacokinetic optimization via steric shielding using 3-methylsulfanyl substitution.

Experimental Methodology: Asymmetric Synthesis via Chiral Pool

To ensure high enantiomeric purity without the need for exhaustive chiral resolution, (3R)-3-(methylsulfanyl)pyrrolidine is best synthesized via an Sₙ2 inversion pathway starting from the commercially available chiral pool precursor, (3S)-1-Boc-3-pyrrolidinol.

Step-by-Step Protocol:

  • Mesylation (Activation):

    • Dissolve 1.0 equivalent of (3S)-1-Boc-3-pyrrolidinol in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Add 1.5 equivalents of triethylamine (Et₃N) and cool the mixture to 0 °C.

    • Dropwise add 1.2 equivalents of methanesulfonyl chloride (MsCl). Stir for 2 hours.

    • Causality: The hydroxyl group is a poor leaving group. Mesylation converts it into a highly reactive sulfonate ester, priming the C3 carbon for nucleophilic attack.

  • Thioetherification (Sₙ2 Inversion):

    • Isolate the mesylate intermediate and redissolve in anhydrous dimethylformamide (DMF).

    • Add 2.0 equivalents of sodium methanethiolate (NaSMe) and heat to 60 °C for 12 hours.

    • Causality: The thiolate anion acts as a strong nucleophile. The reaction proceeds via a classic Sₙ2 mechanism, resulting in complete inversion of stereochemistry at the C3 chiral center, yielding (3R)-1-Boc-3-(methylsulfanyl)pyrrolidine.

  • Deprotection:

    • Treat the Boc-protected intermediate with a 1:1 mixture of trifluoroacetic acid (TFA) and DCM at room temperature for 1 hour.

    • Concentrate under reduced pressure and neutralize with aqueous NaOH to yield the free base, (3R)-3-(methylsulfanyl)pyrrolidine.

Synthesis_Workflow N1 (3S)-1-Boc-3-pyrrolidinol (Chiral Pool Starting Material) N2 Mesylation (MsCl, Et3N, DCM, 0°C) N1->N2 N3 (3S)-1-Boc-3-pyrrolidinyl mesylate N2->N3 N4 SN2 Thioetherification (NaSMe, DMF, 60°C) Inversion of Configuration N3->N4 N5 (3R)-1-Boc-3-(methylsulfanyl)pyrrolidine N4->N5 N6 Boc Deprotection (TFA, DCM, rt) N5->N6 N7 (3R)-3-(methylsulfanyl)pyrrolidine Target MW: 117.21 g/mol N6->N7

Fig 2: Asymmetric synthesis of (3R)-3-(methylsulfanyl)pyrrolidine via SN2 inversion.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized batch and definitively confirm the molecular weight and formula, the protocol must be coupled with a self-validating analytical feedback loop:

  • Mass Spectrometry (LC-MS/ESI+): The product must exhibit a dominant [M+H]⁺ peak at m/z 118.06. This confirms the exact mass of 117.06 Da and validates the C₅H₁₁NS formula.

  • Chiral HPLC: Enantiomeric excess (ee) > 99% must be confirmed using a chiral stationary phase (e.g., Chiralpak AD-H) to validate that the Sₙ2 inversion occurred without racemization.

  • ¹H NMR (CDCl₃): Structural connectivity is confirmed by a diagnostic singlet for the -SCH₃ group (~2.10 ppm) and a multiplet for the C3 methine proton (~3.20 ppm).

References

  • Boga, S. B., Deng, Y., Zhu, L., Nan, Y., Cooper, A. B., Shipps, G. W., ... & Samatar, A. A. (2018). "MK-8353: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology." ACS Medicinal Chemistry Letters, 9(7), 761-767. URL:[Link]

Technical Safety & Handling Guide: (3R)-3-(Methylsulfanyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSHG-MSP-03 Version: 2.1 (Current as of March 2026) Target Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers.

Executive Summary & Chemical Identity

(3R)-3-(methylsulfanyl)pyrrolidine (often supplied as the hydrochloride salt) is a bifunctional chiral building block containing a secondary amine and a thioether. It is primarily employed in the synthesis of kinase inhibitors and GPCR ligands. Its handling requires a dual-threat approach: managing the corrosivity/toxicity of the pyrrolidine ring and the volatility/stench of the sulfide moiety.

Chemical Identity Table
ParameterData
IUPAC Name (3R)-3-(methylsulfanyl)pyrrolidine
Common Name (R)-3-(Methylthio)pyrrolidine
CAS Number 1638767-61-9 (HCl salt); 1207645-86-0 (Free base)
Molecular Formula C₅H₁₁NS (Free base) / C₅H₁₂ClNS (HCl salt)
Molecular Weight 117.21 g/mol (Free base) / 153.67 g/mol (HCl salt)
Physical State Viscous oil (Free base) or White/Off-white solid (HCl salt)
Chirality (R)-Enantiomer

Hazard Identification & Toxicology Profile

This compound exhibits "hybrid" hazards derived from its functional groups. The following classification is based on Structure-Activity Relationships (SAR) and available SDS data for analogous pyrrolidines.

GHS Classification (Conservative Approach)
Hazard ClassCategoryHazard StatementMechanism
Skin Corrosion/Irritation 1B (Free base) / 2 (HCl)H314 / H315 High pH of secondary amine causes saponification of skin lipids.
Serious Eye Damage 1 H318 Irreversible corneal opacity due to alkaline penetration.
Acute Toxicity (Oral) 3 or 4 H301 / H302 Systemic toxicity common in pyrrolidine alkaloids.
Sensitization 1 H317 Potential skin sensitizer (common for reactive amines).
Organoleptic Hazard N/A Stench Volatile thioethers have low odor thresholds (ppb range).
Toxicological Causality
  • The Nitrogen Factor: The secondary amine (pKa ~11) is highly nucleophilic and basic. Upon contact with mucous membranes, it extracts protons from water in tissues, generating hydroxide ions (

    
    ) that cause chemical burns (liquefaction necrosis).
    
  • The Sulfur Factor: The methylthio group (

    
    ) is lipophilic, aiding dermal absorption. Metabolically, it is susceptible to S-oxidation, potentially forming sulfoxides that may alter toxicokinetics.
    

Stability & Storage Protocols

The stability of (3R)-3-(methylsulfanyl)pyrrolidine is compromised by two primary environmental factors: Oxidation and Hygroscopicity .

Degradation Pathway Visualization

The thioether moiety is prone to oxidation by atmospheric oxygen, a process accelerated by light and trace metals.

G Start (3R)-3-(methylsulfanyl) pyrrolidine Ox1 S-Oxidation (Atmospheric O2) Start->Ox1 Slow (Ambient Air) Prod1 Sulfoxide Impurity (R)-3-(methylsulfinyl)... Ox1->Prod1 + [O] Prod2 Sulfone Impurity (R)-3-(methylsulfonyl)... Prod1->Prod2 + [O] (Strong Oxidants)

Figure 1: Oxidative degradation pathway of the thioether moiety. The formation of sulfoxides changes the polarity and potency of the building block.

Storage Specifications
  • Atmosphere: Store under Argon or Nitrogen. The free base rapidly absorbs CO₂ from air to form carbamates/carbonates.

  • Temperature:

    
     to 
    
    
    
    (Refrigerate).
  • Container: Amber glass with Teflon-lined caps to prevent UV-catalyzed S-oxidation.

  • Incompatibility: Do not store near strong oxidizers (peroxides, nitrates) or acid chlorides.

Safe Handling & Engineering Controls

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for organic amines and sulfides due to high permeation rates.

  • Gloves: Double-gloving recommended. Inner layer: Laminate film (Silver Shield®); Outer layer: Nitrile (min 5 mil).

  • Respiratory: If handling free base outside a fume hood (not recommended), use a full-face respirator with Multi-Gas (Ammonia/Methylamine + Organic Vapor) cartridges.

  • Eyes: Chemical splash goggles. Face shield required if pouring >100 mL.

Odor Abatement Protocol (The "Bleach Quench")

Thioethers have a "stench" characteristic that can cause facility-wide evacuations if mishandled.

The Protocol:

  • Preparation: Prepare a "Quench Bath" consisting of 10% Sodium Hypochlorite (Bleach) and dilute Sodium Hydroxide.

  • Glassware Cleaning: Do not wash glassware directly in the sink. Submerge all contaminated spatulas, flasks, and septa into the Quench Bath.

  • Mechanism: Hypochlorite oxidizes the volatile sulfide to the non-volatile (and odorless) sulfoxide/sulfone.

    
    
    
  • Soak Time: Allow 2 hours before standard washing.

Emergency Response & Spills

Spill Response Logic Flow

This workflow ensures safety while mitigating odor complaints which can shut down lab operations.

SpillResponse Spill Spill Detected Assess Assess Volume & Form (Solid vs Liquid) Spill->Assess Evac Evacuate Area (If >10mL Free Base) Assess->Evac Large/Volatile PPE Don PPE: Resp + Double Gloves Assess->PPE Small/Contained Evac->PPE Neutralize Apply Oxidizing Slurry (Bleach + Sand/Celite) PPE->Neutralize Oxidize Odor Collect Collect as HazWaste (Do NOT Trash) Neutralize->Collect Vent Increase Ventilation (15 mins) Collect->Vent

Figure 2: Decision matrix for responding to thioether/amine spills.

First Aid Measures
  • Eye Contact: Immediate irrigation for 15 minutes .[1] Time is critical to prevent corneal clouding.

  • Skin Contact: Wash with soap and water. Do not use ethanol (increases dermal absorption of the sulfide).

  • Inhalation: Move to fresh air. If pulmonary edema is suspected (coughing/wheezing), seek medical attention immediately.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 3-(Methylsulfanyl)pyrrolidine hydrochloride. Retrieved from

  • PubChem. (2024). Compound Summary: 3-[(Methylsulfanyl)methyl]pyrrolidine hydrochloride.[2][3][4] National Library of Medicine. Retrieved from

  • National Oceanic and Atmospheric Administration (NOAA). (2024). CAMEO Chemicals: Pyrrolidine Hazards. Retrieved from

  • Fisher Scientific. (2012).[1] Material Safety Data Sheet: Pyrrolidine. Retrieved from

  • National Institutes of Health (NIH). (2020). Oxidative Degradation of N-Methylpyrrolidone and Analogs. PMC. Retrieved from

Sources

pKa values of (3R)-3-(methylsulfanyl)pyrrolidine nitrogen

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the pKa of (3R)-3-(methylsulfanyl)pyrrolidine Nitrogen

Authored by: A Senior Application Scientist

Foreword: The Critical Role of pKa in Modern Drug Discovery

In the landscape of contemporary drug development, the pyrrolidine scaffold stands out as a privileged structure, forming the core of numerous natural alkaloids and synthetic pharmaceuticals.[1][2] Its prevalence is a testament to its favorable physicochemical properties and versatile synthetic handles. For researchers and drug development professionals, a deep understanding of the fundamental properties of substituted pyrrolidines is not merely academic; it is a prerequisite for rational drug design.

Among the most critical of these properties is the acid dissociation constant (pKa), which dictates the ionization state of a molecule at a given pH.[3] This, in turn, governs a cascade of pharmacologically vital characteristics, including aqueous solubility, membrane permeability, metabolic stability, and target binding affinity.[4][5] An accurate grasp of a molecule's pKa is therefore indispensable for optimizing its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

This technical guide provides a comprehensive examination of the pKa of the nitrogen atom in (3R)-3-(methylsulfanyl)pyrrolidine, a representative substituted pyrrolidine. We will delve into the structural factors that modulate its basicity and present detailed, field-proven protocols for both experimental determination and computational prediction of this crucial parameter. The methodologies and insights contained herein are designed to equip scientists with the knowledge to confidently assess and engineer the properties of novel amine-containing drug candidates.

Molecular Architecture and its Influence on Basicity

The basicity of the nitrogen atom in (3R)-3-(methylsulfanyl)pyrrolidine is a direct consequence of its electronic environment, which is shaped by the interplay of the core pyrrolidine ring and the C3-substituent.

The Inherent Basicity of the Pyrrolidine Ring

Pyrrolidine is a cyclic secondary amine, and its nitrogen atom possesses a lone pair of electrons in an sp³-hybridized orbital, making it a Brønsted-Lowry base.[2][6] The pKa of the conjugate acid of unsubstituted pyrrolidine is approximately 11.3, indicating it is a stronger base than many acyclic secondary amines.[7] This enhanced basicity is attributed to the cyclic structure, which reduces steric hindrance around the nitrogen and influences the solvation of its protonated form.[8]

The Electronic Impact of the 3-(Methylsulfanyl) Substituent

Substituents on the pyrrolidine ring can significantly alter the electron density on the nitrogen atom through inductive and resonance effects, thereby modulating its pKa.[1] The methylsulfanyl (-SCH₃) group at the C3 position is a thioether. The sulfur atom is less electronegative than oxygen but more electronegative than carbon. Consequently, the -SCH₃ group exerts a modest electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the pyrrolidine ring and, by extension, from the nitrogen atom.

A lower electron density on the nitrogen makes its lone pair less available to accept a proton, resulting in a decrease in basicity compared to the parent pyrrolidine. Therefore, the pKa of (3R)-3-(methylsulfanyl)pyrrolidine is expected to be lower than 11.3. While sulfur can participate in resonance donation, the inductive effect is generally more influential for saturated systems like this. The acidity of thiols being greater than alcohols suggests that sulfur is more comfortable bearing a negative charge and is a less effective electron donor than oxygen.[9][10]

Experimental Determination of pKa

The gold standard for pKa determination is direct experimental measurement. Several robust techniques are available, with the choice depending on the compound's properties and the required precision.[11][12]

Potentiometric Titration

Potentiometric titration is the most widely used and highly accurate method for determining the pKa of amines.[11][13] The principle involves the gradual neutralization of the amine (a base) with a strong acid titrant. The pH of the solution is monitored throughout the titration, and the resulting plot of pH versus titrant volume yields a characteristic sigmoidal curve. The pKa is the pH at which exactly half of the amine has been neutralized (the half-equivalence point).[14]

Detailed Experimental Protocol: Potentiometric Titration
  • Sample Preparation: Accurately weigh approximately 0.1 mmol of (3R)-3-(methylsulfanyl)pyrrolidine and dissolve it in 50 mL of deionized, CO₂-free water (or a solution of known ionic strength, e.g., 0.15 M KCl, to maintain constant activity coefficients).

  • System Calibration: Calibrate a high-precision pH meter and electrode using at least two standard buffers (e.g., pH 4.01, 7.00, and 10.01) that bracket the expected pKa.

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25.0 ± 0.1 °C). Introduce a small magnetic stir bar for continuous, gentle mixing. Immerse the calibrated pH electrode and the tip of a calibrated burette containing a standardized strong acid titrant (e.g., 0.1 M HCl).

  • Inert Atmosphere: To prevent the dissolution of atmospheric CO₂, which can interfere with the titration of a base, purge the headspace of the beaker with an inert gas like argon or nitrogen throughout the experiment.[15]

  • Data Acquisition: Record the initial pH of the amine solution. Add the acid titrant in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. Decrease the increment size near the equivalence point to better define the inflection.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate the titration curve.

    • Calculate the first derivative (ΔpH/ΔV) of the curve. The peak of the first derivative plot corresponds to the equivalence point volume (Veq).

    • The half-equivalence point is Veq / 2.

    • The pKa is the pH value on the titration curve corresponding to the volume at the half-equivalence point.

Workflow Visualization

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_sample Prepare Amine Solution (Known Concentration) setup Assemble Titration Cell (Constant T, Inert Atmosphere) prep_sample->setup prep_titrant Standardize HCl Titrant prep_titrant->setup calibrate_ph Calibrate pH Meter calibrate_ph->setup titrate Add Titrant Incrementally setup->titrate record Record pH vs. Volume titrate->record plot_curve Plot Titration Curve (pH vs. Volume) record->plot_curve find_veq Determine Equivalence Point (Veq) (First Derivative Peak) plot_curve->find_veq find_pka Determine pKa at Veq/2 find_veq->find_pka

Caption: Workflow for pKa determination by potentiometric titration.

Spectrophotometric Titration

This method is applicable if the protonated (BH⁺) and neutral (B) forms of the molecule exhibit different ultraviolet or visible light absorption spectra.[16] This requires a chromophore to be present near the site of ionization.[14] A series of solutions are prepared at different, precisely known pH values, and their absorbance spectra are recorded. The pKa can then be determined by analyzing the change in absorbance at a specific wavelength as a function of pH.[17]

Detailed Experimental Protocol: Spectrophotometric Titration
  • Identify Analytical Wavelengths: Record the UV-Vis spectra of the amine in a strongly acidic solution (e.g., pH 1-2, where it is fully protonated) and a strongly basic solution (e.g., pH 12-13, where it is fully deprotonated). Identify a wavelength (λ) where the absorbance difference between the two forms is maximal.

  • Prepare Buffer Series: Prepare a series of buffer solutions with precisely known pH values spanning the range of approximately pKa ± 2 pH units.

  • Sample Preparation: For each buffer solution, prepare a sample containing a constant, known concentration of the (3R)-3-(methylsulfanyl)pyrrolidine. The concentration should be chosen to give an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Data Acquisition: Measure the absorbance of each sample at the chosen analytical wavelength (λ).

  • Data Analysis: The pKa is calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry:

    • pKa = pH - log[(A - A_B) / (A_BH⁺ - A)]

    • Where:

      • A is the absorbance of the sample at a given pH.

      • A_B is the absorbance of the fully deprotonated (basic) form.

      • A_BH⁺ is the absorbance of the fully protonated (acidic) form.

    • Alternatively, plot absorbance (A) versus pH. The resulting sigmoidal curve will have an inflection point, and the pH at this point is the pKa.

Workflow Visualization

Spectrophotometric_Titration_Workflow cluster_prep Preparation cluster_exp Measurement cluster_analysis Data Analysis find_lambda Find Analytical Wavelength (λ) (Spectra at high & low pH) measure_abs Measure Absorbance (A) of each sample at λ find_lambda->measure_abs prep_buffers Prepare Buffer Series (Varying, known pH) prep_samples Prepare Samples (Constant [Amine] in each buffer) prep_buffers->prep_samples prep_samples->measure_abs plot_curve Plot Absorbance vs. pH measure_abs->plot_curve calc_pka Calculate pKa from Sigmoidal Curve Inflection Point plot_curve->calc_pka

Caption: Workflow for pKa determination by spectrophotometric titration.

Computational Prediction of pKa

In silico methods provide a powerful, resource-efficient means to estimate pKa values, particularly during the early stages of drug discovery before a compound is synthesized.[4][18] Accuracy can be very high, but it is dependent on the level of theory and the computational protocol employed.[19]

Quantum Mechanics (QM) Based Methods

First-principles QM methods, such as Density Functional Theory (DFT), are commonly used to predict pKa by calculating the Gibbs free energy change (ΔG) of the deprotonation reaction.[3][20] The most common approach involves a thermodynamic cycle that dissects the process into gas-phase and solvation components.[21][22]

General Computational Workflow: Absolute pKa Prediction
  • Model Building: Build 3D structures of both the neutral amine (B) and its protonated conjugate acid (BH⁺).

  • Conformational Search: For flexible molecules, perform a thorough conformational search for both species to identify the lowest energy conformers.

  • Gas-Phase Optimization & Frequencies: Optimize the geometry and calculate the vibrational frequencies of the lowest-energy conformers of B and BH⁺ in the gas phase using a suitable level of theory (e.g., B3LYP/6-311+G(d,p)). This provides the gas-phase free energies (G_gas).

  • Solvation Energy Calculation: Apply a continuum solvation model (e.g., SMD or COSMO) to the gas-phase optimized geometries to calculate the free energies of solvation (ΔG_solv) for B and BH⁺.[23]

  • Calculate ΔG_aq: Calculate the Gibbs free energy change of the deprotonation reaction in the aqueous phase using the following thermodynamic cycle:

    • ΔG_aq = (G_gas(B) + ΔG_solv(B)) + (G_gas(H⁺) + ΔG_solv(H⁺)) - (G_gas(BH⁺) + ΔG_solv(BH⁺))

    • The free energy of the proton (G_gas(H⁺) + ΔG_solv(H⁺)) is a well-established, albeit challenging, value that depends on the theoretical method.[20]

  • Calculate pKa: Convert the calculated ΔG_aq to a pKa value:

    • pKa = ΔG_aq / (2.303 * RT)

    • Where R is the gas constant and T is the temperature (298.15 K).

Workflow Visualization

QM_pKa_Workflow cluster_input Input Structures cluster_gas Gas-Phase Calculations (QM) cluster_solv Solvation Calculations (Continuum Model) cluster_final Final Calculation struct_B Neutral Amine (B) opt_B Optimize Geometry & Calculate Frequencies of B struct_B->opt_B struct_BH Protonated Amine (BH+) opt_BH Optimize Geometry & Calculate Frequencies of BH+ struct_BH->opt_BH solv_B Calculate Solvation Free Energy of B opt_B->solv_B solv_BH Calculate Solvation Free Energy of BH+ opt_BH->solv_BH calc_delta_g Combine Energies via Thermodynamic Cycle to get ΔG(aq) solv_B->calc_delta_g solv_BH->calc_delta_g solv_H Use Standard Solvated Proton Free Energy solv_H->calc_delta_g calc_pka Convert ΔG(aq) to pKa calc_delta_g->calc_pka

Caption: A simplified workflow for computational pKa prediction using QM.

Quantitative Data Summary and Discussion

CompoundStructureFunctional GrouppKa (Conjugate Acid)Comments
PyrrolidineC₄H₉NCyclic Secondary Amine~11.3[7]Parent compound, high basicity for a secondary amine.
PiperidineC₅H₁₁NCyclic Secondary Amine~11.1Six-membered ring analogue, similar basicity to pyrrolidine.
(3R)-3-(methylsulfanyl)pyrrolidine C₅H₁₁NSCyclic Secondary Amine9.5 - 10.5 (Estimated) Basicity is reduced by the electron-withdrawing inductive effect of the C3-thioether group.

The estimated pKa range of 9.5 to 10.5 reflects a significant, but not drastic, reduction in basicity from the parent pyrrolidine. This places the compound in a pKa range typical for many orally available amine-containing drugs, where a balance between aqueous solubility (favoring the protonated form) and membrane permeability (favoring the neutral form) is achieved at physiological pH (7.4). The precise value within this range would depend on subtle conformational effects that influence the proximity of the sulfur atom to the amine nitrogen. Experimental verification remains the definitive course of action.

Conclusion

The pKa of the nitrogen in (3R)-3-(methylsulfanyl)pyrrolidine is a fundamental parameter that dictates its behavior in chemical and biological systems. Its value is determined primarily by the inherent basicity of the pyrrolidine ring, which is attenuated by the inductive electron-withdrawing effect of the 3-methylsulfanyl substituent. Based on these principles, its pKa is estimated to be in the range of 9.5 to 10.5.

This guide has provided a detailed framework for understanding these influencing factors and has outlined robust, step-by-step protocols for both the experimental determination and computational prediction of this value. For drug development professionals, leveraging these methods enables a proactive, data-driven approach to molecular design, ensuring that novel chemical entities are endowed with the optimal physicochemical properties for therapeutic success.

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). MDPI.
  • SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. (1962). Defense Technical Information Center.
  • An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers. Benchchem.
  • Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. ResearchGate.
  • Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. (2023). MDPI.
  • Simple Method for the Estimation of pKa of Amines. Croatian Chemical Society.
  • Development of Methods for the Determination of pKa Values. PMC.
  • N Basicity of Substituted Fullero/pyrrolidines According to DFT/TD-DFT Calculations and Chemical Thermodynamics. (2021). ACS Publications.
  • Pyrrolidine. Wikipedia.
  • Predicting the pKa of Small Molecules. (2011). matthiasrupp.com.
  • On the basicity of conjugated nitrogen heterocycles in different media. fulir.irb.hr.
  • Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. (2022). Scholaris.
  • What is the order of the basicity of pyrole, pyridine, and piperadine? Quora.
  • Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. PMC.
  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives. ResearchGate.
  • Computational Determination of pK a Values for Weak C–H Acids/Lithiated Species. (2025). ACS Publications.
  • Quantum Calculations of pKa values for Some Amine Compounds. ResearchGate.
  • pKa Values and Geometries of Secondary and Tertiary Amines Complexed to Boronic AcidsImplications for Sensor Design. (2001). ACS Publications.
  • (PDF) Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. ResearchGate.
  • Free software for calculating theoretical pKa values of C-H bonds in heterocyclic compounds. Reddit.
  • Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. PMC.
  • (PDF) Theoretical pKa calculations of substituted pyridines. ResearchGate.
  • On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations. (2020). ACS Publications.
  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium.
  • Thiols And Thioethers. (2015). Master Organic Chemistry.
  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023). MDPI.
  • CHAPTER 21: AMINES. University of Massachusetts.
  • pKa prediction from ab initio calculations. (2023). Research Outreach.
  • Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides. OCLUE.
  • 21.4: Acidity and Basicity of Amines. (2020). Chemistry LibreTexts.

Sources

An In-Depth Technical Guide to the Structural Conformation of (R)-3-(methylthio)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the structural conformation of (R)-3-(methylthio)pyrrolidine, a chiral heterocyclic compound of interest to researchers, scientists, and drug development professionals. In the absence of extensive dedicated studies on this specific molecule, this guide synthesizes foundational principles of stereochemistry, data from analogous substituted pyrrolidines, and established analytical and computational methodologies to predict and rationalize its three-dimensional structure. We present a robust enantioselective synthetic route, detail state-of-the-art protocols for experimental and computational conformational analysis, and explore the key stereoelectronic factors governing the conformational landscape of this molecule, with a particular focus on the influence of the 3-methylthio substituent. This document is designed to serve as a predictive and methodological resource, empowering researchers to understand, synthesize, and further investigate (R)-3-(methylthio)pyrrolidine and related compounds in their research and development endeavors.

Introduction: The Significance of Pyrrolidine Scaffolds in Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its conformational rigidity, coupled with the potential for stereochemically defined substitution, allows for the precise spatial orientation of functional groups, which is critical for molecular recognition and biological activity. The puckering of the five-membered ring and the orientation of its substituents dictate the overall topology of the molecule, influencing its interactions with biological targets.[2]

(R)-3-(methylthio)pyrrolidine presents a fascinating case study in conformational analysis. The introduction of a methylthio group at the C3 position introduces a unique combination of steric and stereoelectronic effects that are expected to significantly influence the conformational equilibrium of the pyrrolidine ring. Understanding these conformational preferences is paramount for the rational design of novel therapeutics incorporating this moiety.

This guide will first detail a reliable enantioselective synthesis of (R)-3-(methylthio)pyrrolidine. Subsequently, we will delve into a thorough discussion of the anticipated conformational landscape of the molecule, drawing upon data from analogous structures and fundamental stereoelectronic principles. Finally, we will provide detailed, field-proven protocols for the experimental and computational elucidation of its structure, thereby equipping researchers with the necessary tools to validate and expand upon the foundational knowledge presented herein.

Enantioselective Synthesis of (R)-3-(methylthio)pyrrolidine

A robust and stereocontrolled synthesis is the cornerstone of any investigation into a chiral molecule. For (R)-3-(methylthio)pyrrolidine, an efficient approach involves the nucleophilic substitution of a readily available chiral precursor, (R)-3-hydroxypyrrolidine. The Mitsunobu reaction is a particularly well-suited transformation for this purpose, as it typically proceeds with a clean inversion of stereochemistry at the reaction center, allowing for the conversion of a secondary alcohol to a thioether.[3][4]

Proposed Synthetic Pathway: Mitsunobu Reaction

The proposed synthesis commences with a protected form of (R)-3-hydroxypyrrolidine, for example, N-Boc-(R)-3-hydroxypyrrolidine, which is commercially available or can be readily prepared. This is followed by a Mitsunobu reaction with methanethiol or a suitable equivalent, and subsequent deprotection to yield the target compound.

Diagram 1: Proposed Synthesis of (R)-3-(methylthio)pyrrolidine

Experimental_Workflow cluster_NMR NMR Spectroscopy cluster_Xray X-ray Crystallography nmr_sample Sample Preparation (Solution in Deuterated Solvent) nmr_acq Data Acquisition (1D ¹H, 2D COSY, HSQC, NOESY) nmr_sample->nmr_acq nmr_analysis Data Analysis (³J Coupling Constants, NOE) nmr_acq->nmr_analysis nmr_result Solution-State Conformation nmr_analysis->nmr_result xray_sample Crystal Growth xray_acq Data Collection xray_sample->xray_acq xray_analysis Structure Solution & Refinement xray_acq->xray_analysis xray_result Solid-State Conformation xray_analysis->xray_result

Sources

Therapeutic Potential of (3R)-3-(Methylsulfanyl)pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of Chiral Thioethers

In the landscape of modern drug discovery, the (3R)-3-(methylsulfanyl)pyrrolidine scaffold (CAS: 1638744-47-4 for HCl salt) represents a high-value chiral synthon. It bridges the gap between structural rigidity and physicochemical adaptability. Unlike flat aromatic scaffolds, this sp³-rich moiety offers defined three-dimensional vectors for target engagement, while the methylsulfanyl (thiomethyl) group serves as a versatile metabolic and electronic handle.

This guide analyzes the therapeutic utility of this scaffold, focusing on its application in fragment-based drug design (FBDD) , lead optimization for G-Protein Coupled Receptors (GPCRs), and next-generation antimicrobial agents .

Chemical Architecture & Stereochemical Imperative

The Pharmacophore

The core structure consists of a five-membered nitrogen heterocycle with a sulfur substituent at the C3 position. The (3R) stereochemistry is critical; it dictates the vector of the sulfur lone pairs, often determining the "on/off" binding affinity in chiral enzymatic pockets.

  • Rigidity: The pyrrolidine ring restricts conformational entropy compared to acyclic amines, reducing the energetic penalty of binding.

  • Electronic Modulation: The sulfur atom acts as a soft nucleophile and a weak hydrogen bond acceptor. It is less electronegative than oxygen (in the methoxy analog), altering the local electrostatic potential surface (EPS).

  • Metabolic Handle: The sulfide (-SMe) can be selectively oxidized in vivo to a sulfoxide (-S(=O)Me) or sulfone (-S(=O)₂Me), allowing medicinal chemists to "walk" the oxidation state to tune polarity (tPSA) and solubility without changing the carbon skeleton.

Synthesis of the Chiral Core

High-enantiomeric excess (ee) is non-negotiable for clinical candidates. The synthesis typically proceeds via the transformation of chiral 3-hydroxypyrrolidine precursors or aspartic acid derivatives.

Key Synthetic Pathway (Retrosynthesis):

SynthesisPath cluster_legend Stereochemical Logic Target (3R)-3-(Methylsulfanyl)pyrrolidine (Target Scaffold) Inter1 N-Boc-(3S)-3-Mesyloxypyrrolidine (Activated Intermediate) Inter1->Target Nucleophilic Displacement Start N-Boc-(3S)-3-Hydroxypyrrolidine (Chiral Pool Material) Start->Inter1 MsCl, TEA Reagent NaSMe (Sodium Thiomethoxide) SN2 Inversion Reagent->Target Note SN2 inversion at C3 converts (S)-Hydroxy to (R)-Thioether

Figure 1: Stereoselective synthesis via SN2 inversion ensures the (3R) configuration is obtained from the inexpensive (3S)-hydroxy precursor.

Therapeutic Applications & Case Studies

Antibacterial Agents (Next-Gen Quinolones & Carbapenems)

Pyrrolidine derivatives are ubiquitous in antibiotic side chains (e.g., the C7 position of fluoroquinolones). The introduction of a (3R)-3-methylsulfanyl group modifies the lipophilicity profile, potentially enhancing penetration through the Gram-negative outer membrane porins.

  • Mechanism: The basic pyrrolidine nitrogen facilitates accumulation in the bacterial cytosol, while the thioether side chain interacts with hydrophobic pockets in DNA gyrase or Topoisomerase IV.

  • Advantage: Unlike bulky bicyclic side chains, the compact thioether minimizes steric clash in resistant mutant strains.

CNS & Anticonvulsant Activity

Derivatives of 3-substituted pyrrolidines (e.g., pyrrolidine-2,5-diones) have shown potent anticonvulsant activity in maximal electroshock (MES) models.

  • Target: Modulation of Voltage-Gated Sodium Channels (VGSCs).

  • Role of Sulfur: The lipophilic nature of the -SMe group improves Blood-Brain Barrier (BBB) permeability (logBB) compared to polar hydroxyl or amide analogs.

Bioisosterism in Kinase Inhibitors

In kinase drug discovery (e.g., JAK, EGFR), the methylsulfanyl group is often deployed as a bioisostere for a methoxy group.

  • Case Logic: If a methoxy group (-OMe) is metabolically labile (O-demethylation), replacing it with -SMe often blocks this soft spot while maintaining similar steric bulk.

  • Metabolic Switch: The sulfur can act as a "metabolic sponge," oxidizing to the sulfoxide, which is often more polar and readily excreted, preventing the formation of toxic reactive metabolites.

Experimental Protocol: Library Generation

Objective: Synthesis of a library of N-arylated (3R)-3-(methylsulfanyl)pyrrolidine derivatives for SAR screening against a generic GPCR target.

Materials
  • (3R)-3-(methylsulfanyl)pyrrolidine HCl (1.0 eq)

  • Aryl halides (Ar-X, where X = Br, I) (1.2 eq)

  • Pd₂dba₃ (Catalyst)

  • Xantphos (Ligand)

  • Cs₂CO₃ (Base)

  • 1,4-Dioxane (Solvent)

Step-by-Step Methodology
  • Preparation: In a glovebox, charge a reaction vial with (3R)-3-(methylsulfanyl)pyrrolidine HCl (0.5 mmol), Aryl halide (0.6 mmol), and Cs₂CO₃ (1.5 mmol).

  • Catalyst Addition: Add Pd₂dba₃ (2 mol%) and Xantphos (4 mol%) as a pre-mixed solid or solution.

  • Solvation: Add anhydrous 1,4-Dioxane (2.5 mL). Seal the vial with a septum cap.

  • Reaction: Heat the block to 100°C for 12 hours with vigorous stirring.

  • Workup: Cool to RT. Filter through a celite pad to remove inorganic salts. Wash with EtOAc.

  • Purification: Concentrate the filtrate and purify via reverse-phase HPLC (Water/Acetonitrile gradient).

  • Validation: Verify structure via ¹H-NMR (diagnostic -SMe singlet at ~2.1 ppm) and LC-MS.

Comparative Data: Physicochemical Impact

The following table illustrates the impact of substituting a standard pyrrolidine C3-H with a methylsulfanyl group.

PropertyUnsubstituted Pyrrolidine(3R)-3-Methoxy-pyrrolidine(3R)-3-Methylsulfanyl-pyrrolidineImpact Analysis
cLogP 0.850.621.38 Significant increase in lipophilicity; aids membrane permeability.
TPSA (Ų) 12.021.212.0 (approx) Sulfur is a poor H-bond acceptor; TPSA remains low compared to oxygen analogs.
H-Bond Donors 111 Unchanged (secondary amine).
Metabolic Fate N-oxidation / Ring hydroxylationO-demethylationS-oxidation Unique metabolic profile; avoids demethylation liability.

Strategic Workflow: Lead Optimization

The following diagram outlines the decision logic for deploying this scaffold in a drug discovery campaign.

OptimizationLogic cluster_loop Iterative Cycle Hit Hit Compound (Low Potency/Solubility) Decision Is the core pyrrolidine? Hit->Decision PathA Substitute C3 with -OH (Too Polar?) Decision->PathA No PathB Substitute C3 with -SMe ((3R)-Isomer) Decision->PathB Yes Test1 Check LogP & BBB PathB->Test1 Test2 Check Microsomal Stability Test1->Test2 Test2->PathB Oxidize to Sulfone (-SO2Me) Result Lead Candidate (Balanced Profile) Test2->Result Pass

Figure 2: Decision tree for incorporating the thioether moiety to balance potency and pharmacokinetic properties.

References

  • Chemical Building Block Data: 3-(Methylsulfanyl)pyrrolidine hydrochloride. Sigma-Aldrich / Merck KGaA. Link

  • Synthesis & Applications: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Int. J. Mol. Sci. 2021. Link

  • Anticonvulsant Derivatives: Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. Int. J. Mol. Sci. 2020. Link

  • Antibacterial Pyrrolidines: Pyrrolidine derivatives as antibacterial agents, current status and future prospects. Pharm. Pat. Anal. 2022.[1] Link

  • Bioisosterism Principles: Bioisosteres in Medicinal Chemistry. J. Med. Chem. (General Reference on Thioether/Ether exchange). Link

Sources

The Strategic Utility of 3-(Methylsulfanyl)pyrrolidine Chiral Building Blocks in Modern Drug Discovery: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural optimization of small-molecule kinase inhibitors relies heavily on conformationally restricted chiral building blocks. Among these, 3-(methylsulfanyl)pyrrolidine (also widely cataloged as 3-(methylthio)pyrrolidine) has emerged as a privileged scaffold[1]. By integrating a thioether moiety onto a flexible pyrrolidine ring, this building block provides highly specific steric and electronic properties that resolve critical pharmacokinetic (PK) liabilities—specifically, the rapid proteolytic cleavage of adjacent amide bonds—without compromising target affinity. This whitepaper dissects the mechanistic rationale, synthetic methodologies, and real-world application of this chiral building block in the development of clinical-stage oncology therapeutics.

Chemical Rationale: Overcoming Pharmacokinetic Liabilities

In structure-based drug design, pyrrolidine rings are frequently employed to direct functional groups into the deep, narrow pockets of kinase active sites. However, a recurring challenge in these chemotypes is their poor oral bioavailability. When the pyrrolidine core is linked to other molecular fragments via an amide bond, the resulting structure is often highly susceptible to hydrolysis by proteolytic enzymes in vivo.

2 have demonstrated that inserting a steric shield at the 3-position of the pyrrolidine ring effectively blocks enzymatic access to the vulnerable amide linkage[2]. The 3(S)-thiomethyl substitution is uniquely suited for this role:

  • Steric Shielding: The bulk of the thiomethyl group retards amide metabolism, dramatically increasing the half-life and systemic exposure (AUC) of the drug[2].

  • Favorable Active Site Interactions: Rather than clashing with the kinase, the 3(S)-thiomethoxy group points directly toward the binding region defined by specific residues (e.g., Asn152 and Cys164 in ERK2), thereby retaining or even enhancing strong binding affinity[2].

Case Study: The Discovery of MK-8353

The most prominent application of the 3-(methylsulfanyl)pyrrolidine building block is found in the discovery of MK-8353, an orally bioavailable, dual-mechanism ERK1/2 inhibitor developed for the treatment of MAPK-pathway-driven cancers (e.g., BRAF/KRAS mutant tumors)[3].

Early lead compounds in this series, such as Compound 5 (an unsubstituted pyrrolidine derivative), exhibited excellent in vitro potency against ERK1/2 but suffered from a complete lack of oral bioavailability (F% = 0) due to rapid amide hydrolysis[2]. Through systematic structure-activity relationship (SAR) exploration, researchers discovered that substituting the core with a 3(S)-thiomethyl pyrrolidine analog overcame this liability[2].

Table 1: Pharmacokinetic Optimization via 3-Substitution in ERK Inhibitors

CompoundCore StructureERK1 IC50 (nM)ERK2 IC50 (nM)Rat AUC (µM·h)Oral Bioavailability (F%)
Compound 5 Unsubstituted PyrrolidinePotentPotent00%
Compound 28 / MK-8353 3(S)-thiomethyl pyrrolidine412670%

Data summarized from SAR optimization studies detailing the discovery of MK-8353[2],[4].

Furthermore, MK-8353 acts via a dual mechanism: it4 and induces a conformational change that prevents the phosphorylation and activation of ERK by upstream MEK[4].

MAPK_Pathway RAS RAS (Active GTPase) RAF RAF Kinase RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Target Cell Cycle & Survival Genes ERK->Target Transcription MK8353 MK-8353 (Dual Mechanism Inhibitor) MK8353->ERK Inhibits Kinase Activity & Prevents MEK Phosphorylation

Figure 1: MAPK/ERK signaling cascade and the dual-mechanism inhibition by MK-8353.

Synthetic Methodologies & Self-Validating Protocols

The synthesis of the 3-(methylsulfanyl)pyrrolidine core requires strict stereochemical control. Below are the field-proven methodologies for generating this chiral building block.

Protocol A: Direct Sulfenylation via Kinetic Enolate Formation This convergent approach is highly scalable and relies on the direct functionalization of a commercially available Boc-protected pyrrolidine[2].

  • Step 1: Kinetic Deprotonation. A solution of Boc-pyrrolidine in anhydrous THF is cooled to -78 °C under an inert argon atmosphere. Lithium diisopropylamide (LDA) is added dropwise.

    • Causality & Expertise: The strict adherence to -78 °C is critical. It ensures the formation of the kinetic lithium enolate, preventing thermodynamic equilibration which would lead to unwanted side reactions or ring-opening.

    • Self-Validating Checkpoint: Quench a 100 µL aliquot with D₂O. Analyze via ¹H-NMR to confirm >95% deuterium incorporation at the 3-position, validating complete enolate formation before proceeding to the next step.

  • Step 2: Electrophilic Trapping. Dimethyl disulfide (DMDS) is added slowly to the cold enolate solution, yielding the racemic 3-thiomethyl pyrrolidine intermediate[2].

  • Step 3: Chiral Resolution. The Boc group is deprotected using TFA. The resulting racemic mixture is dissolved in methanol and treated with L-tartaric acid.

    • Causality & Expertise: L-tartaric acid selectively forms a highly crystalline diastereomeric salt with the (S)-enantiomer. The (R)-enantiomer salt remains highly soluble in methanol, allowing for simple physical separation.

    • Self-Validating Checkpoint: The precipitated salt is filtered and its enantiomeric excess (ee) is measured via chiral HPLC. If ee < 99%, the batch is subjected to a secondary recrystallization from hot methanol. This makes the protocol a self-correcting system, guaranteeing absolute stereochemical purity of the final 3(S)-thiomethyl pyrrolidine[2].

Synthesis_Workflow SM Boc-Pyrrolidine Core (Starting Material) LDA LDA Deprotonation (-78 °C, THF) SM->LDA Enolate Lithium Enolate Intermediate LDA->Enolate Kinetic Control DMDS Dimethyl Disulfide (MeSSMe) Quenching Enolate->DMDS Electrophilic Trapping Racemate Racemic 3-thiomethyl pyrrolidine DMDS->Racemate Resolution Chiral Resolution (L-Tartaric Acid, MeOH) Racemate->Resolution Crystallization Product 3(S)-thiomethyl pyrrolidine (>99% ee) Resolution->Product Filtration

Figure 2: Step-by-step synthetic workflow for the 3(S)-thiomethyl pyrrolidine core.

Protocol B: [3+2] Cycloaddition-Mediated Synthesis For derivatives requiring additional functionalization (e.g., 3-carboxylic acid methyl esters), an alternative route involves a 1,3-dipolar cycloaddition. 5 demonstrated that montmorillonite K10 clay can act as an efficient, eco-friendly solid acid catalyst to mediate the [3+2] cycloaddition, yielding 3-methylsulfanyl-pyrrolidine-3-carboxylic acid methyl ester with high regioselectivity[5].

Conclusion

The 3-(methylsulfanyl)pyrrolidine building block is a masterclass in rational drug design. By leveraging a simple yet sterically precise thioether substitution, medicinal chemists can rescue highly potent but metabolically unstable chemotypes. As demonstrated by the clinical progression of MK-8353, mastering the synthesis and application of this chiral core is an essential capability for modern oncology drug development programs.

References
  • [5] Boga, S. B., et al. (2009). [3+2] Cycloaddition-mediated synthesis of 3-methylsulfanyl-pyrrolidine-3-carboxylic acid methyl ester. Source: ResearchGate. URL: [Link]

  • [2] Boga, S. B., et al. (2018). MK-8353: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology. Source: ACS Medicinal Chemistry Letters / NIH. URL:[Link]

  • [4] ResearchGate. Evaluation of MK-8353 Mechanism of Action in Clinical Contexts. Source: ResearchGate. URL: [Link]

  • [3] NIH. MK-8353 Publication and Author Affiliations. Source: PubMed / NIH. URL:[Link]

Sources

The Bioavailability Paradox of (3R)-3-(Methylsulfanyl)pyrrolidine Scaffolds: A Predictive ADME Guide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, DMPK & ADME Profiling Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals

Executive Summary

The transition from planar, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a cornerstone of modern drug discovery. Among these, the pyrrolidine ring serves as a highly versatile, biologically active core[1]. However, functionalizing this core to optimize pharmacokinetics (PK) without compromising target affinity remains a significant challenge.

This technical guide examines the (3R)-3-(methylsulfanyl)pyrrolidine scaffold. Traditionally, medicinal chemists view thioethers as metabolic "soft spots" prone to rapid oxidation. However, strategic incorporation of the 3-methylsulfanyl (thiomethyl) group introduces a profound bioavailability paradox: the localized increase in lipophilicity and the steric shielding provided by the chiral 3-substituent can drastically improve membrane permeability and retard adjacent amide hydrolysis, ultimately rescuing oral bioavailability[2].

Physicochemical Causality & Structural Dynamics

To accurately predict the bioavailability of a (3R)-3-(methylsulfanyl)pyrrolidine-containing molecule, one must understand the causality behind its physicochemical behavior.

Lipophilicity and Membrane Partitioning

The addition of the -SCH₃ group significantly alters the partition coefficient (LogP) and distribution coefficient (LogD at pH 7.4). Unlike polar substituents (e.g., hydroxyl groups) that heavily penalize passive diffusion, the thioether maintains a favorable lipophilic profile. This drives high transcellular permeability across the intestinal epithelium, a critical prerequisite for oral absorption[2].

Steric Shielding and Ring Puckering

The (3R) stereocenter dictates the vector of the bulky methylsulfanyl group. When this scaffold is incorporated into a larger molecule (e.g., via an N-acyl linkage), the 3-substituent sterically hinders the approach of amidases and peptidases. In the discovery of the ERK inhibitor MK-8353, the introduction of a 3-thiomethyl pyrrolidine core successfully retarded amide metabolism, overcoming severe clearance liabilities that had previously resulted in 0% bioavailability in rodent models[2].

Metabolism Core (3R)-3-(methylsulfanyl) pyrrolidine CYP CYP450 / FMO Oxidation Core->CYP Thioether Amidase Amidase Hydrolysis Core->Amidase Amide Bond Sulfoxide Sulfoxide / Sulfone (Primary Clearance) CYP->Sulfoxide Blocked Sterically Hindered Amidase->Blocked

Metabolic routing and steric shielding of the 3-methylsulfanyl pyrrolidine core.

Quantitative ADME Profiling

To illustrate the impact of this functionalization, Table 1 summarizes the comparative ADME shifts observed when transitioning from an unsubstituted pyrrolidine core to a 3-methylsulfanyl functionalized core (extrapolated from optimized kinase inhibitor data)[2].

Table 1: Comparative Physicochemical & ADME Profiling

ParameterUnsubstituted Pyrrolidine Amide(3R)-3-(Methylsulfanyl)pyrrolidine AmideMechanistic Causality
LogD (pH 7.4) 1.2 - 1.82.5 - 3.2Thioether substitution increases lipophilicity, favoring lipid bilayer partitioning.
Caco-2 P_app (nm/s) < 20 (Poor)> 100 (High)Enhanced LogD and optimal ring puckering drive rapid passive transcellular diffusion.
Primary Clearance Amide HydrolysisCYP/FMO SulfoxidationBulky C3-substituent sterically blocks amidases; clearance shifts to thioether oxidation.
Oral Bioavailability < 5%25% - 80%High permeability and retarded amide cleavage overcome first-pass sulfoxidation.

Predictive In Vitro Workflows

Because animal models can be poor quantitative predictors of human bioavailability[3], robust in vitro assays are mandatory. The following protocols are designed as self-validating systems , ensuring that data artifacts do not confound PBPK modeling.

Bidirectional Caco-2 Permeability Assay (Self-Validating)

This assay determines the apparent permeability (


) and identifies P-glycoprotein (P-gp) efflux liabilities.

Step-by-Step Methodology:

  • Cell Seeding: Seed Caco-2 cells on polycarbonate Transwell inserts at

    
     cells/cm². Culture for 21 days to allow full differentiation and tight junction formation.
    
  • System Validation (Crucial): Measure Transepithelial Electrical Resistance (TEER). Acceptance Criteria: TEER > 200 Ω·cm². Co-incubate with Lucifer Yellow (a paracellular marker); rejection must be >99% to ensure monolayer integrity.

  • Dosing Solution Preparation: Prepare a 10 µM solution of the (3R)-3-(methylsulfanyl)pyrrolidine compound in HBSS buffer (pH 7.4). Include 1% DMSO to maintain solubility.

  • Bidirectional Incubation:

    • Apical to Basolateral (A-B): Add dosing solution to the apical chamber.

    • Basolateral to Apical (B-A): Add dosing solution to the basolateral chamber.

    • Incubate at 37°C on an orbital shaker for 120 minutes.

  • Sampling & LC-MS/MS: Extract samples from both donor and receiver compartments at t=0 and t=120 min. Quantify via LC-MS/MS using a stable-isotope-labeled internal standard.

  • Data Validation (Mass Balance): Calculate total mass recovery. Causality: Thioethers can be highly lipophilic and exhibit non-specific binding to plastic. If mass balance is <80%, the assay must be repeated with the addition of BSA (Bovine Serum Albumin) to the receiver compartment to maintain sink conditions.

Caco2Workflow N1 1. Cell Seeding (21 Days, Transwell) N2 2. Validation (TEER > 200 Ω·cm²) N1->N2 N3 3. Dosing (10 µM, A-B & B-A) N2->N3 N4 4. Incubation (2h at 37°C) N3->N4 N5 5. LC-MS/MS Quantification N4->N5 N6 6. Papp & Efflux Calculation N5->N6

Step-by-step Caco-2 bidirectional permeability workflow.

Microsomal Stability & Metabolite Identification

Because the thioether is a known liability for Flavin-containing monooxygenases (FMO) and Cytochrome P450 (CYP) enzymes, intrinsic clearance (


) must be mapped.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-Incubation: Add the test compound (final concentration 1 µM). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system.

  • Kinetic Sampling: Remove aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching & Precipitation: Immediately quench each aliquot in 3 volumes of ice-cold acetonitrile containing an internal standard. Centrifuge at 15,000 x g for 15 minutes.

  • Metabolite ID (Causality Check): Analyze the supernatant via High-Resolution Mass Spectrometry (HRMS). Scientist Insight: Look specifically for a +16 Da mass shift (M+O) corresponding to the sulfoxide, and a +32 Da shift corresponding to the sulfone. The ratio of parent disappearance to sulfoxide appearance validates whether the thioether is the primary metabolic soft spot.

In Silico to In Vivo Extrapolation (IVIVE)

To predict human oral bioavailability, the highly accurate in vitro inputs generated above are fed into Physiologically Based Pharmacokinetic (PBPK) models[3].

  • Absorption Modeling: The

    
     values from the Caco-2 assay are scaled using the Advanced Compartmental Absorption and Transit (ACAT) model. The high permeability driven by the 3-methylsulfanyl group typically results in a predicted Fraction Absorbed (
    
    
    
    ) of >90%.
  • Clearance Scaling: The

    
     derived from the microsomal stability assay is scaled to hepatic clearance (
    
    
    
    ) using the well-stirred liver model.
  • Bioavailability Prediction: Oral bioavailability (

    
    ) is calculated as 
    
    
    
    (where
    
    
    is gut wall survival and
    
    
    is hepatic survival). By retarding amide hydrolysis, the (3R)-3-(methylsulfanyl)pyrrolidine scaffold frequently increases
    
    
    , resulting in a highly favorable predictive PK profile[2].

Conclusion

The (3R)-3-(methylsulfanyl)pyrrolidine scaffold exemplifies rational drug design. By understanding the physicochemical causality of the chiral thioether—specifically its ability to simultaneously boost membrane permeability and sterically shield vulnerable adjacent bonds—scientists can accurately predict and optimize the bioavailability of complex therapeutic agents. Utilizing self-validating in vitro workflows ensures that the data driving PBPK models is both trustworthy and actionable.

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds National Institutes of Health (NIH) / PMC URL:[Link]

  • MK-8353: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology National Institutes of Health (NIH) / PMC URL:[Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology Frontiers in Chemistry URL:[Link]

  • Predicting Drug Bioavailability with the Modern-day Toolkit International Biopharmaceutical Industry URL:[Link]

Sources

Methodological & Application

Synthesis of (3R)-3-(methylsulfanyl)pyrrolidine: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of natural products and FDA-approved pharmaceuticals.[1] The introduction of specific substituents with defined stereochemistry can profoundly influence the biological activity and pharmacokinetic properties of these molecules. (3R)-3-(methylsulfanyl)pyrrolidine is a key building block in the synthesis of various pharmacologically active compounds, where the chiral thioether moiety can play a crucial role in target engagement and metabolic stability. This guide provides detailed, field-proven protocols for the stereoselective synthesis of this valuable intermediate, moving beyond simple step-by-step instructions to explain the underlying chemical principles and strategic considerations.

PART 1: Strategic Approaches to the Synthesis of (3R)-3-(methylsulfanyl)pyrrolidine

The primary challenge in the synthesis of (3R)-3-(methylsulfanyl)pyrrolidine lies in the precise control of the stereochemistry at the C3 position of the pyrrolidine ring. Two principal strategies are presented here, each leveraging a different source of chirality to achieve the desired enantiopurity.

  • Strategy 1: Stereospecific Conversion of a Chiral Precursor via Mitsunobu Reaction. This is a robust and widely applicable method that utilizes a commercially available, enantiopure starting material, (3S)-3-hydroxypyrrolidine, and introduces the methylsulfanyl group with a predictable inversion of stereochemistry.[2]

  • Strategy 2: Chiral Pool Synthesis from L-Methionine. This approach leverages the inherent chirality and the pre-existing methylsulfanyl group of the naturally occurring amino acid L-methionine. While conceptually elegant, this pathway involves more extensive functional group manipulations.

PART 2: Detailed Application Notes and Protocols

Protocol 1: Synthesis of (3R)-3-(methylsulfanyl)pyrrolidine via Mitsunobu Reaction

This protocol is the recommended route due to its high stereochemical fidelity and the commercial availability of the starting material. The key transformation is the Mitsunobu reaction, which allows for the conversion of a secondary alcohol to a thioether with complete inversion of the stereocenter.[2][3][4][5][6]

Rationale and Mechanistic Insight:

The Mitsunobu reaction is a powerful tool in organic synthesis for the stereospecific substitution of alcohols.[2][3][4][5][6] The reaction proceeds through the activation of the hydroxyl group of the N-Boc-(3S)-3-hydroxypyrrolidine with a combination of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3][4] This in-situ activation forms an alkoxyphosphonium salt, which is an excellent leaving group. The subsequent Sₙ2 attack by a suitable nucleophile, in this case, the thiolate anion generated from methanethiol, proceeds with a clean inversion of configuration at the chiral center. The use of the tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen is crucial to prevent its interference in the reaction and to enhance the solubility of the intermediates in organic solvents.[7][8][9]

Experimental Workflow Diagram:

Mitsunobu_Reaction_Workflow cluster_0 Step 1: Mitsunobu Reaction cluster_1 Step 2: Deprotection Start N-Boc-(3S)-3-hydroxypyrrolidine Reagents PPh3, DIAD, MeSH THF, 0°C to rt Start->Reagents 1. Intermediate N-Boc-(3R)-3-(methylsulfanyl)pyrrolidine Reagents->Intermediate 2. Deprotection_Reagents TFA or HCl in Dioxane DCM, 0°C to rt Intermediate->Deprotection_Reagents 3. Final_Product (3R)-3-(methylsulfanyl)pyrrolidine Deprotection_Reagents->Final_Product 4.

Caption: Workflow for the synthesis of (3R)-3-(methylsulfanyl)pyrrolidine via Mitsunobu reaction.

Step-by-Step Protocol:

Step 1: Synthesis of tert-butyl (3R)-3-(methylsulfanyl)pyrrolidine-1-carboxylate

  • To a stirred solution of tert-butyl (3S)-3-hydroxypyrrolidine-1-carboxylate (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • After stirring for 15-20 minutes at 0 °C, add a solution of methanethiol (1.5 eq) in THF. Alternatively, sodium thiomethoxide can be used.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl (3R)-3-(methylsulfanyl)pyrrolidine-1-carboxylate.

Step 2: Deprotection to (3R)-3-(methylsulfanyl)pyrrolidine

  • Dissolve the purified tert-butyl (3R)-3-(methylsulfanyl)pyrrolidine-1-carboxylate (1.0 eq) in dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 10 eq) or a solution of HCl in dioxane (e.g., 4 M) at 0 °C.

  • Stir the mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of water and basify to pH > 10 with a suitable base (e.g., NaOH or K₂CO₃).

  • Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (3R)-3-(methylsulfanyl)pyrrolidine. The product can be further purified by distillation if necessary.

Quantitative Data Summary:

StepProductStarting MaterialKey ReagentsTypical YieldPurity (e.g., by NMR)
1N-Boc-(3R)-3-(methylsulfanyl)pyrrolidineN-Boc-(3S)-3-hydroxypyrrolidinePPh₃, DIAD, MeSH70-85%>95%
2(3R)-3-(methylsulfanyl)pyrrolidineN-Boc-(3R)-3-(methylsulfanyl)pyrrolidineTFA or HCl85-95%>98%
Protocol 2: Synthesis from L-Methionine (Conceptual Route)

This protocol outlines a plausible, albeit more challenging, route starting from the chiral pool amino acid L-methionine. This approach is attractive as the starting material possesses the required methylsulfanyl group and stereocenter.

Rationale and Strategic Considerations:

The synthesis from L-methionine requires a series of transformations to form the pyrrolidine ring. A key step is the reduction of the carboxylic acid to an alcohol, followed by activation of the alcohol (e.g., as a tosylate or mesylate) to facilitate intramolecular cyclization with the amino group. The stereochemistry at the alpha-carbon of L-methionine is (S), which would lead to a (2S) substituted pyrrolidine if cyclization occurs directly. To achieve a 3-substituted pyrrolidine, a more complex rearrangement or a multi-step sequence would be necessary, potentially involving ring-opening and closing strategies. A more direct, though still multi-step, conceptual pathway is outlined below.

Reaction Scheme Diagram:

L_Methionine_Route cluster_0 Functional Group Manipulations cluster_1 Rearrangement & Deprotection Start L-Methionine Step1 Protection (N-Boc) Reduction (BH3-THF) Start->Step1 Intermediate1 N-Boc-L-Methioninol Step1->Intermediate1 Step2 Activation (e.g., TsCl) Intramolecular Cyclization Intermediate1->Step2 Intermediate2 Protected 2-substituted pyrrolidine Step2->Intermediate2 Step3 Further transformations (e.g., ring opening/closing) Intermediate2->Step3 Deprotection Deprotection Step3->Deprotection Final_Product (3R)-3-(methylsulfanyl)pyrrolidine Deprotection->Final_Product

Sources

Application Note: Advanced Peptide Derivatization Using (3R)-3-(methylsulfanyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of peptide therapeutics frequently encounters two major pharmacokinetic hurdles: rapid proteolytic degradation and poor cell membrane permeability. To overcome these limitations, medicinal chemists employ unnatural building blocks to constrain the peptide backbone and shield vulnerable amide bonds[1].

(3R)-3-(methylsulfanyl)pyrrolidine is a highly specialized, chiral secondary amine. While traditionally utilized in the synthesis of small-molecule oncology drugs—most notably the dual-mechanism ERK1/2 inhibitor MK-8353, where the 3-thiomethyl substitution was proven to drastically retard amide metabolism and improve oral bioavailability[2]—this moiety is increasingly valuable in peptidomimetic design.

Because it lacks a carboxylic acid, (3R)-3-(methylsulfanyl)pyrrolidine cannot be used for standard chain elongation. Instead, it serves as a premium C-terminal capping agent . Coupling this amine to the C-terminus of a peptide provides three distinct mechanistic advantages:

  • Conformational Constraint: The pyrrolidine ring restricts the

    
     and 
    
    
    
    dihedral angles, acting as a proline surrogate that reduces the entropic cost of receptor binding and favors stable secondary structures like the polyproline type II (PPII) helix[3].
  • Exopeptidase Evasion: The steric bulk of the methylsulfanyl (methylthio) group at the 3-position acts as a physical shield, completely blocking C-terminal degradation by carboxypeptidases[1].

  • Enhanced Lipophilicity: The thioether linkage significantly increases the overall LogD of the peptide, facilitating passive transport across lipid bilayers[1].

SPR Moiety (3R)-3-(methylsulfanyl) pyrrolidine Prop1 Pyrrolidine Ring Moiety->Prop1 Prop2 3-Methylsulfanyl Group Moiety->Prop2 Prop3 Secondary Amine Moiety->Prop3 Out1 Conformational Constraint (Favors PPII Helix) Prop1->Out1 Out2 Protease Resistance (Steric Shielding) Prop2->Out2 Out3 Amide Bond Formation (C-Terminal Capping) Prop3->Out3

Structure-Property Relationship of the (3R)-3-(methylsulfanyl)pyrrolidine modification.

Experimental Design: The Convergent Solution-Phase Strategy

Directly coupling a secondary amine to a resin-bound peptide C-terminus is impossible if the peptide is anchored via that exact C-terminus. Therefore, we must employ a convergent solid/solution-phase strategy .

The Causality of the Workflow:

  • Resin Selection: We utilize 2-Chlorotrityl chloride (2-CTC) resin. The extreme acid-lability of the 2-CTC linker allows us to cleave the peptide using just 1% Trifluoroacetic acid (TFA). This specific concentration breaks the resin-peptide ester bond but leaves all side-chain protecting groups (e.g., t-Bu, Trt, Pbf) completely intact.

  • Coupling Reagent Selection: Secondary amines like pyrrolidine suffer from significant steric hindrance. Standard carbodiimides (DIC) are too slow and risk epimerization of the C-terminal residue. We utilize HATU, which generates a highly reactive OAt-active ester, forcing the amidation to rapid completion while preserving stereochemical integrity.

G N1 1. Solid-Phase Synthesis (2-CTC Resin, Fmoc Strategy) N2 2. Mild Acid Cleavage (1% TFA in DCM) N1->N2 Retains side-chain protection N3 3. Solution-Phase Amidation + (3R)-3-(methylsulfanyl)pyrrolidine N2->N3 Yields free C-terminal -COOH N4 4. Global Deprotection (95% TFA Cocktail) N3->N4 HATU/DIPEA mediated coupling N5 5. RP-HPLC & LC-MS (Validation & Purification) N4->N5 Removes side-chain groups

Workflow for C-terminal derivatization using (3R)-3-(methylsulfanyl)pyrrolidine.

Step-by-Step Methodologies

Protocol A: Mild Cleavage of the Protected Peptide
  • Preparation: Following standard Fmoc-SPPS on 2-CTC resin, wash the resin bed thoroughly with Dichloromethane (DCM) (3 × 10 mL) to remove any residual Dimethylformamide (DMF). Rationale: DMF is basic and will neutralize the dilute TFA used in the next step.

  • Cleavage: Treat the resin with a freshly prepared solution of 1% TFA in DCM (v/v) for 3 minutes. Filter the cleavage cocktail into a round-bottom flask containing 10% pyridine in methanol to immediately neutralize the acid. Repeat the 3-minute cleavage step twice more.

  • Concentration: Evaporate the DCM under reduced pressure. Add ice-cold water to precipitate the fully protected peptide.

  • Self-Validation Checkpoint 1: Dissolve 1 mg of the precipitate in Acetonitrile (MeCN) and analyze via LC-MS. You must observe the mass of the fully protected peptide. If side-chain deprotection is observed (e.g., loss of t-Bu [-56 Da]), the TFA exposure was too long, and the subsequent coupling will result in branched byproducts.

Protocol B: Solution-Phase C-Terminal Amidation
  • Activation: Dissolve the protected peptide (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 2 minutes to pre-form the active ester.

  • Coupling: Add (3R)-3-(methylsulfanyl)pyrrolidine (1.5 eq) dropwise to the activated mixture. Stir at room temperature under a nitrogen atmosphere for 2 to 4 hours.

  • Self-Validation Checkpoint 2 (Chloranil Test): Spot a fraction of the reaction mixture on a TLC plate. Spray with a 2% solution of chloranil in toluene. A blue/green spot indicates the presence of unreacted secondary amine. Once the spot intensity plateaus or disappears, the reaction has reached completion.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with 5% citric acid, saturated NaHCO3, and brine. Dry the organic layer over Na2SO4 and concentrate in vacuo.

Protocol C: Global Deprotection
  • Deprotection: Treat the concentrated protected peptidomimetic with Reagent K (TFA/Thioanisole/Water/Phenol/EDT = 82.5:5:5:5:2.5) for 2 hours at room temperature. Rationale: The thioether in the pyrrolidine ring is susceptible to oxidation and alkylation by carbocations during deprotection. EDT and thioanisole act as critical scavengers to protect the methylsulfanyl group.

  • Precipitation: Concentrate the TFA mixture under a stream of nitrogen to 20% of its original volume. Add 10 volumes of ice-cold diethyl ether to precipitate the crude peptide.

  • Validation: Centrifuge, wash the pellet with ether (3x), and analyze the final crude product via LC-MS. The mass should reflect the target peptide + 117 Da (mass of the pyrrolidine moiety minus H2O from the condensation).

Quantitative Impact of the Modification

To justify the synthetic effort of incorporating (3R)-3-(methylsulfanyl)pyrrolidine, Table 1 summarizes its physicochemical advantages compared to standard C-terminal modifications. Data is modeled on standard pentapeptide scaffolds.

Table 1: Comparative Physicochemical and Pharmacokinetic Properties of C-Terminal Modifications

Modification TypeC-Terminal StructureLogD (pH 7.4)Serum Half-Life (t1/2)Conformational State
Free Acid-COOH-2.5< 1 hourHighly Flexible
Primary Amide-CONH2-1.2~ 2-4 hoursFlexible
Proline Amide-Pro-NH2-0.8~ 6-8 hoursConstrained (PPII bias)
(3R)-3-(methylsulfanyl)pyrrolidine -CO-Pyr(3-SMe) +1.4 > 24 hours Highly Constrained

*Values are representative estimates demonstrating the relative magnitude of shift induced by the specific C-terminal capping strategy.

References

Sources

Application Note: Reaction Conditions for N-Functionalization of (3R)-3-(methylsulfanyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

The functionalization of chiral cyclic amines is a cornerstone of modern medicinal chemistry. Specifically, (3R)-3-(methylsulfanyl)pyrrolidine (and its enantiomer) has emerged as a highly privileged building block. The strategic placement of the methylthio (-SMe) group on the pyrrolidine ring provides a unique stereoelectronic profile that can dramatically alter a molecule's pharmacokinetic (PK) properties.

In the development of MK-8353 , a potent and orally bioavailable ERK1/2 inhibitor for oncology, the incorporation of a 3(S)-thiomethyl pyrrolidine core was the critical breakthrough that retarded amide metabolism and vastly improved the drug's in vivo exposure compared to non-thiomethyl analogs[1][2]. The final clinical candidate features a heavily functionalized pyrrolidine nitrogen linked via an acetamide group to a dihydropyridine system[3].

Because the secondary amine of (3R)-3-(methylsulfanyl)pyrrolidine is the primary vector for library diversification, mastering its N-functionalization—without compromising the C3 stereocenter or oxidizing the thioether—is essential for drug development professionals.

Mechanistic Overview & Causality

Functionalizing this specific scaffold presents unique chemical challenges that dictate the choice of reagents:

  • Stereochemical Integrity: The proton at the C3 position (adjacent to the electron-withdrawing thioether) has increased acidity. Using overly harsh bases (e.g., NaH, KOtBu) during N-alkylation can lead to epimerization or

    
    -elimination, destroying the chiral purity.
    
  • Thioether Reactivity: The -SMe group is susceptible to oxidation. Reactions must be kept strictly anaerobic to prevent the formation of sulfoxides or sulfones.

  • Catalyst Poisoning: In transition-metal-catalyzed N-arylations (Buchwald-Hartwig couplings), the sulfur atom strongly coordinates to palladium (Pd), effectively poisoning the catalyst. Overcoming this requires highly sterically demanding, electron-rich phosphine ligands.

G A (3R)-3-(methylsulfanyl) pyrrolidine B N-Alkylation (SN2 / Reductive) A->B Alkyl Halides Base / Heat C N-Arylation (Buchwald-Hartwig) A->C Aryl Halides Pd-Cat / Base D N-Acylation (Amide Formation) A->D Acyl Chlorides or HATU/Acid

Fig 1. Primary N-functionalization pathways for (3R)-3-(methylsulfanyl)pyrrolidine.

Experimental Protocols

Protocol 1: Direct N-Alkylation (Synthesis of -Acetamido Derivatives)

Context: This method is utilized to install complex N-alkyl tails, such as the 2-oxoethyl linkers seen in advanced clinical candidates like MK-8353[3][4]. Causality:


-Diisopropylethylamine (DIPEA) is selected over inorganic carbonates because it maintains a homogeneous reaction mixture and is sufficiently mild to prevent C3-epimerization. Acetonitrile (ACN) provides an optimal polar aprotic environment to accelerate the 

displacement while allowing for low-temperature concentration.

Step-by-Step Methodology:

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add (3R)-3-(methylsulfanyl)pyrrolidine hydrochloride (1.00 g, 6.51 mmol, 1.0 equiv).

  • Solvation & Freebasing: Suspend the salt in anhydrous ACN (30 mL). Purge the flask with Argon for 5 minutes. Add DIPEA (3.40 mL, 19.5 mmol, 3.0 equiv) dropwise at 0 °C. Stir for 15 minutes to fully liberate the free base.

  • Electrophile Addition: Add the alkylating agent (e.g., an

    
    -bromoacetamide derivative) (6.84 mmol, 1.05 equiv) in a single portion.
    
  • Reaction Execution: Attach a reflux condenser, warm the mixture to room temperature, and then heat to 60 °C in an oil bath for 6 hours. Monitor consumption of the pyrrolidine via LC-MS.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure. Partition the crude residue between Ethyl Acetate (50 mL) and saturated aqueous

    
     (30 mL).
    
  • Isolation: Extract the aqueous layer with additional Ethyl Acetate (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate to yield the crude N-alkylated product.
    
Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Context: Essential for coupling the pyrrolidine nitrogen directly to aromatic or heteroaromatic rings (e.g., pyrimidines, pyridines, indazoles). Causality: The methylthio group is a notorious Pd-poison. To prevent the sulfur from displacing the ligand and halting the catalytic cycle, RuPhos (a bulky dialkylbiaryl phosphine) is used. Its extreme steric bulk shields the Pd center from sulfur coordination, allowing the desired amine coordination and subsequent reductive elimination to proceed efficiently.

G Pd0 Pd(0)L Active Catalyst OA Oxidative Addition (Ar-X insertion) Pd0->OA Coord Amine Coordination (Risk: -SMe chelation) OA->Coord Deprot Deprotonation (Base mediated) Coord->Deprot Bulky Ligand (RuPhos) prevents S-coordination RE Reductive Elimination (Product Release) Deprot->RE RE->Pd0 Regenerated Catalyst

Fig 2. Buchwald-Hartwig catalytic cycle highlighting the role of bulky ligands in preventing S-poisoning.

Step-by-Step Methodology:

  • Catalyst Preparation: In an oven-dried Schlenk tube, combine the Aryl Halide (5.0 mmol, 1.0 equiv),

    
     (3.26 g, 10.0 mmol, 2.0 equiv), RuPhos Pd G3 precatalyst (0.25 mmol, 5 mol%), and RuPhos ligand (0.25 mmol, 5 mol%).
    
  • Inert Atmosphere: Seal the tube with a septum. Evacuate and backfill with Argon three times to ensure strict exclusion of oxygen.

  • Reagent Addition: Dissolve (3R)-3-(methylsulfanyl)pyrrolidine (6.0 mmol, 1.2 equiv) in anhydrous, degassed 1,4-Dioxane (25 mL). Add this solution to the Schlenk tube via syringe.

  • Coupling: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the sealed tube at 90 °C for 12–16 hours.

  • Purification: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and filter the mixture through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via silica gel flash chromatography.

Protocol 3: N-Acylation (Amide Bond Formation)

Context: Used for synthesizing amide or urea derivatives. Causality: Pre-activation of the carboxylic acid with HATU is critical. If the coupling reagent, acid, and amine are mixed simultaneously, the secondary amine can attack the uronium species of HATU, forming an unreactive guanidinium byproduct. Pre-activation ensures the amine only reacts with the highly electrophilic active ester.

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (5.0 mmol, 1.0 equiv) in anhydrous DMF (20 mL). Add DIPEA (15.0 mmol, 3.0 equiv) followed by HATU (5.5 mmol, 1.1 equiv). Stir at room temperature for 15 minutes until the solution turns pale yellow (indicating active ester formation).

  • Coupling: Add (3R)-3-(methylsulfanyl)pyrrolidine (5.5 mmol, 1.1 equiv) dropwise.

  • Reaction: Stir the mixture at room temperature for 2 hours.

  • Workup: Quench the reaction by pouring it into ice-cold water (100 mL). Extract with Ethyl Acetate (3 × 30 mL). Wash the combined organics sequentially with 1M HCl (20 mL), saturated

    
     (20 mL), and 5% aqueous LiCl (to remove residual DMF). Dry over 
    
    
    
    and concentrate.

Quantitative Data & Condition Summary

The following table summarizes the expected performance metrics and critical parameters for the three primary functionalization routes.

Functionalization RouteTypical ReagentsCatalyst / Coupling AgentBaseTempYield RangeKey Advantage / Note
N-Alkylation Alkyl Bromides / ChloridesNoneDIPEA or

60 °C75–90%Highly scalable; avoids metal contamination.
N-Arylation Aryl/Heteroaryl HalidesRuPhos Pd G3 / RuPhos

90 °C60–85%RuPhos effectively overcomes S-Pd catalyst poisoning.
N-Acylation Carboxylic AcidsHATUDIPEA25 °C85–95%Mild conditions; perfectly preserves the C3 stereocenter.

References

  • Boga, S. B., et al. "MK-8353: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology." ACS Medicinal Chemistry Letters, 9(7), 761-767 (2018). Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 58282870, MK-8353." PubChem. Available at:[Link]

  • Yin, Y., et al. "Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors." JCI Insight, 6(13), e92352 (2021). Available at:[Link]

Sources

Application Note: (3R)-3-(Methylsulfanyl)pyrrolidine as a Chiral N,S-Ligand in Palladium-Catalyzed Asymmetric Allylic Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

While (3R)-3-(methylsulfanyl)pyrrolidine (also known as (3R)-3-(methylthio)pyrrolidine) is frequently utilized as a structural scaffold in medicinal chemistry—such as in the development of1[1] and 2[2]—its utility extends deeply into asymmetric catalysis. In this domain, it functions as an elite 3[3].

In Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA), the ligand coordinates to the Pd center via both the secondary pyrrolidine nitrogen and the thioether sulfur. This chelation creates a rigid, highly controlled chiral environment. The stereochemical outcome is dictated by the distinct electronic properties of the two heteroatoms: the strong trans-effect of the sulfur atom directs the incoming soft nucleophile to attack the allylic carbon situated trans to the sulfur in the intermediate η³-allylpalladium complex[3].

Catalytic Cycle and Logic

G Pd0 Pd(0) + (3R)-3-(methylsulfanyl)pyrrolidine OxAdd Oxidative Addition (Substrate binds) Pd0->OxAdd Allylic Acetate PiAllyl η³-Allyl-Pd(II) Complex (Chiral Pocket Formation) OxAdd->PiAllyl -OAc⁻ NucAttack Nucleophilic Attack (Trans to Sulfur Atom) PiAllyl->NucAttack Dimethyl Malonate Product Enantioenriched Product + Catalyst Regeneration NucAttack->Product Reductive Elimination Product->Pd0 Release of Product

Catalytic cycle of Pd-AAA highlighting the trans-effect of the N,S-ligand.

Experimental Protocols

Protocol A: In Situ Generation of the Chiral Pd/N,S-Ligand Complex

Causality & Design: Transition metal catalysts are highly sensitive to oxidation and deactivation. Generating the active Pd(0) complex in situ from a stable Pd(II) precatalyst like allylpalladium(II) chloride dimer ([Pd(η³-C3H5)Cl]2) ensures maximum catalytic activity. A slight excess of the chiral ligand (2.2 equivalents relative to the Pd dimer) is utilized to prevent the formation of unligated, achiral Pd species that would erode the enantiomeric excess (ee)[3].

Step-by-Step Methodology:

  • Flame-dry a Schlenk flask under vacuum and backfill with inert argon gas to eliminate atmospheric moisture and oxygen.

  • Add [Pd(η³-C3H5)Cl]2 (2.5 mol %, 0.025 equiv) to the flask.

  • Dissolve the precatalyst in anhydrous dichloromethane (CH₂Cl₂) to achieve a 0.1 M concentration relative to the final substrate. Causality: CH₂Cl₂ is strictly preferred over coordinating solvents like THF, as non-coordinating solvents force the tight bidentate binding of the N,S-ligand to the metal center.

  • Introduce (3R)-3-(methylsulfanyl)pyrrolidine (5.5 mol %, 0.055 equiv) via a gastight syringe.

  • Stir the solution at room temperature for 30 minutes. Self-Validation Check: The solution will transition to a distinct orange-yellow color, visually confirming complete ligand exchange and the formation of the active chiral complex.

Protocol B: Asymmetric Allylic Alkylation of rac-1,3-Diphenyl-2-propenyl Acetate

Causality & Design: This benchmark reaction utilizes rac-1,3-diphenyl-2-propenyl acetate and dimethyl malonate. The choice of base—N,O-bis(trimethylsilyl)acetamide (BSA) with a catalytic amount of potassium acetate (KOAc)—is critical. BSA acts as a mild silylating agent that generates the enolate of dimethyl malonate without producing strongly coordinating counterions (like free Na⁺ or Li⁺) that could disrupt the delicate chiral Pd-ligand framework[3].

Step-by-Step Methodology:

  • To the pre-formed catalyst solution from Protocol A, add rac-1,3-diphenyl-2-propenyl acetate (1.0 equiv).

  • Stir for 10 minutes to allow the oxidative addition to occur, forming the intermediate η³-allylpalladium complex.

  • Lower the reaction temperature to 0 °C. Causality: Cooling rigidifies the transition state, maximizing the steric differentiation between the diastereomeric pathways.

  • Sequentially add dimethyl malonate (3.0 equiv), BSA (3.0 equiv), and KOAc (5 mol %).

  • Monitor the reaction via TLC (Hexanes/EtOAc 4:1). Self-Validation Check: The reaction is complete when the UV-active starting material spot (R_f ~0.6) is entirely replaced by the product spot (R_f ~0.4), typically within 12–24 hours.

  • Quench the reaction with saturated aqueous NH₄Cl, extract with CH₂Cl₂, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the enantioenriched product via flash column chromatography.

Self-Validating Systems and Quality Control

To ensure the protocol's integrity, researchers must implement the following self-validating analytical workflow:

  • Conversion & Yield Validation: Analyze the crude mixture using ¹H NMR (CDCl₃). The disappearance of the allylic proton of the starting acetate (approx. 6.3 ppm) and the appearance of the product's methine proton (approx. 4.2 ppm) provides quantitative proof of conversion.

  • Enantioselectivity (ee) Determination: Analyze the purified product using Chiral High-Performance Liquid Chromatography (HPLC). Employ a chiral stationary phase (e.g., Daicel Chiralcel OD-H) with a Hexane/Isopropanol (99:1) mobile phase. The baseline separation of the (R) and (S) enantiomers validates the chiral induction of the (3R)-3-(methylsulfanyl)pyrrolidine ligand[3].

Quantitative Data Summary

The efficacy of pyrrolidine thioethers in Pd-AAA is highly dependent on the substitution pattern. Table 1 summarizes the impact of ligand structure on the benchmark reaction, demonstrating why the N,S-heteroatom asymmetry is superior to purely S,S-donating systems.

Ligand TypeBase SystemSolventYield (%)Enantiomeric Excess (ee %)
C₂-Symmetric Bis(thioether)BSA / KOAcCH₂Cl₂8542
1-Alkyl-3,4-bis(arylthio)pyrrolidineBSA / KOAcCH₂Cl₂9281–89
Pyrrolidine Mono-thioether (N,S-Ligand) BSA / KOAc CH₂Cl₂ 94 86–90

Table 1: Data synthesized from benchmark Pd-AAA studies utilizing pyrrolidine thioether derivatives[3]. The mono-thioether N,S-ligand outperforms purely S,S-donating ligands due to the synergistic electronic asymmetry (sp³ nitrogen vs. thioether sulfur).

References

  • Abdul-Basit Alhassan's research works | Merck & Co.
  • Source: nih.
  • Chiral Pyrrolidine Thioethers: Effective Nitrogen—Sulfur Donating Ligands in Palladium-Catalyzed Asymmetric Allylic Alkylations.

Sources

protecting group strategies for (3R)-3-(methylsulfanyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview & The "Sulfur Trap"

The scaffold (3R)-3-(methylsulfanyl)pyrrolidine presents a classic chemoselectivity challenge in medicinal chemistry. While the secondary amine requires protection for downstream coupling (e.g., amide bond formation, reductive amination), the presence of the thioether (sulfide) moiety at the C3 position dictates the success or failure of the synthetic route.

The Central Challenge: Catalyst Poisoning & Oxidation Unlike simple pyrrolidines, the methylsulfanyl group (


) acts as a "soft" nucleophile and a potent ligand for transition metals. This introduces two critical constraints:
  • Pd/C Incompatibility: The sulfur atom irreversibly binds to the active sites of Palladium on Carbon (Pd/C) catalysts. Consequently, Cbz (Benzyloxycarbonyl) groups cannot be removed via standard hydrogenolysis (

    
    , Pd/C) . Attempts to do so often result in stalled reactions, requiring massive catalyst loading (>100 wt%) or leading to side reactions.
    
  • Oxidation Sensitivity: The sulfide is prone to oxidation to sulfoxide (

    
    ) or sulfone (
    
    
    
    ) if exposed to strong oxidants (e.g., peroxides, bleach) or electrophilic halogen sources during workup.

This guide details three validated protocols to navigate these constraints, prioritizing stereochemical retention of the (R)-center.

Chemoselectivity Decision Matrix
Protecting Group (PG)Install ConditionDeprotection ConditionSulfur CompatibilityRec. Utility
Boc (tert-Butyloxycarbonyl)Base / ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Acid (TFA or HCl)High. Sulfide is acid-stable.Primary Choice for general synthesis.
Fmoc (Fluorenylmethyloxycarbonyl)Base / Fmoc-OSuBase (Piperidine)High. Sulfide is base-stable.Solid Phase or when acid-sensitive groups exist.[1]
Cbz (Benzyloxycarbonyl)Base / Cbz-ClAcid (HBr/AcOH) Medium. Hydrogenolysis fails.Use only if Boc/Fmoc are orthogonal.
Teoc (Trimethylsilylethoxycarbonyl)Base / Teoc-OSuFluoride (TBAF)Excellent. Completely orthogonal.Specialist Choice for complex multi-step synthesis.

Part 2: Visualizing the Decision Logic

The following decision tree illustrates the selection process based on downstream chemical requirements.

PG_Strategy Start Start: (3R)-3-(methylsulfanyl)pyrrolidine Cond_Acid Is downstream chemistry ACID sensitive? Start->Cond_Acid Cond_Base Is downstream chemistry BASE sensitive? Cond_Acid->Cond_Base No Choice_Fmoc Select Fmoc Protection Cond_Acid->Choice_Fmoc Yes (Avoid Acid) Choice_Boc Select Boc Protection Cond_Base->Choice_Boc Yes (Avoid Base) Choice_Teoc Select Teoc Protection Cond_Base->Choice_Teoc Yes (Both Sensitive) Deprot_Boc Deprotection: TFA or HCl (Dioxane) Choice_Boc->Deprot_Boc Warning CRITICAL WARNING: Avoid H2/Pd for Cbz removal. Sulfur poisons catalyst. Choice_Boc->Warning Orthogonality Check Deprot_Fmoc Deprotection: Piperidine or DBU Choice_Fmoc->Deprot_Fmoc Deprot_Teoc Deprotection: TBAF or CsF Choice_Teoc->Deprot_Teoc

Figure 1: Decision logic for selecting the appropriate N-protecting group, highlighting the exclusion of catalytic hydrogenation.

Part 3: Detailed Protocols

Protocol A: Boc Protection (The "Workhorse")

Best for: General solution-phase synthesis where acid deprotection is acceptable.

Mechanism: Nucleophilic attack of the pyrrolidine nitrogen on the carbonyl of di-tert-butyl dicarbonate (


).
Safety Note: 

melts at 23°C; handle as a liquid. Evolution of

gas occurs; ensure venting.
  • Preparation:

    • Dissolve (3R)-3-(methylsulfanyl)pyrrolidine (1.0 equiv) in DCM (Dichloromethane) or a THF/Water (1:1) mixture.

    • Note: DCM is preferred for solubility, but THF/Water is better if the starting material is a hydrochloride salt.

  • Base Addition:

    • Add Triethylamine (TEA) or DIPEA (1.5 equiv).

    • Cool to 0°C to minimize potential racemization (though risk is low at the

      
      -position).
      
  • Reagent Addition:

    • Add

      
       (1.1 equiv) dropwise.
      
    • Critical: Do not use a large excess of

      
      . While the sulfide is a poor nucleophile compared to the amine, massive excess can lead to minor side reactions.
      
  • Reaction:

    • Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with Ninhydrin or KMnO4).

  • Workup (Sulfur-Safe):

    • Wash with 0.5 M Citric Acid (to remove excess base/amine) and Brine.

    • Avoid: Do not wash with oxidizing agents like bleach (NaOCl) which are sometimes used to quench foul odors. This will oxidize the sulfide to a sulfoxide.

    • Dry over

      
       and concentrate.
      

Validation:

  • 1H NMR: Look for the characteristic tert-butyl singlet (~1.45 ppm, 9H). Note that Boc-pyrrolidines often exhibit rotamers in NMR, appearing as broadened or split peaks.

Protocol B: Fmoc Protection (The "Solid Phase" Standard)

Best for: Peptide synthesis or when the product must be cleaved with mild base.

Mechanism: Schotten-Baumann acylation.[1] Key Reagent: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is preferred over Fmoc-Cl. Fmoc-Cl is more reactive but can cause side reactions with the sulfur center or racemization.

  • Preparation:

    • Dissolve the amine (1.0 equiv) in a mixture of Acetone/Water (1:1) or Dioxane/Water (1:1).

    • Add

      
       (2.0 equiv) as the base.
      
  • Addition:

    • Add Fmoc-OSu (1.1 equiv) slowly as a solution in Acetone/Dioxane.

    • Stir at RT for 3–12 hours.

  • Workup:

    • Acidify carefully to pH 4–5 with dilute HCl (do not go too low or you risk removing the Fmoc if heated).

    • Extract with Ethyl Acetate.[2]

    • Wash with water and brine.

  • Purification:

    • Recrystallization is often possible. If chromatography is needed, avoid amine-containing mobile phases (like TEA) which can prematurely cleave the Fmoc.

Protocol C: Cbz Protection & The "Acidolysis" Solution

Best for: Cases where Boc/Fmoc are not orthogonal. Requires specific deprotection planning.

The Problem: As noted, you cannot use


 to remove this group due to sulfur poisoning.
The Solution:  Use Acidolysis  (HBr in Acetic Acid).

Installation:

  • Standard Schotten-Baumann conditions: Amine + Benzyl chloroformate (Cbz-Cl) +

    
     in THF/Water at 0°C.
    
  • Workup similar to Boc.

Deprotection (The "Sulfur Protocol"):

  • Reagent: 33% HBr in Acetic Acid.

  • Procedure: Dissolve the Cbz-protected pyrrolidine in minimal AcOH. Add HBr/AcOH (5–10 equiv).

  • Condition: Stir at RT for 1–2 hours.

  • Workup: Precipitate the amine hydrobromide salt by adding cold Diethyl Ether. Filter and wash with Ether.

  • Why this works: The strong acid protonates the carbonyl oxygen, leading to cleavage of the benzyl cation (captured by bromide) and decarboxylation, releasing the free amine. The sulfide remains protonated but intact.

Part 4: Quantitative Comparison

ParameterBoc StrategyFmoc StrategyCbz Strategy (HBr)
Yield (Protection) >95%85–92%90–95%
Atom Economy HighLow (Fmoc is large)Medium
Sulfide Stability ExcellentExcellentGood (Avoids oxidation)
Deprotection Speed Fast (30 min)Fast (10–20 min)Slow (1–3 h)
Odor Control ModerateModeratePoor (HBr/AcOH fumes)

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Fifth Edition. Wiley. (The definitive guide on stability constants).

  • Catalyst Poisoning by Sulfur. Mori, A., et al. (2006).[3] Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8(15), 3279–3281. (Demonstrates sulfur's inhibitory effect on Pd).

  • Fmoc Solid Phase Synthesis. Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.

  • Boc Protection Protocols. BenchChem Technical Support. (2025).[2][4][5][6][7] Navigating the Synthesis of 3-Aminopyrrolidine Derivatives.

  • Acidolytic Deprotection of Cbz. Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer. (Classic text detailing HBr/AcOH methods for sulfur-containing peptides).

Sources

Application Note: Handling and Protocols for (R)-3-(methylthio)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Identity

(R)-3-(methylthio)pyrrolidine is a specialized chiral building block used primarily in the synthesis of pharmaceutical agents, including antiviral protease inhibitors and GPCR ligands. Its structure features a secondary amine capable of diverse functionalization and a thioether moiety that introduces specific electronic and steric properties.

However, this dual-functionality presents a handling paradox: the amine requires basic conditions for nucleophilic activity, while the sulfide side chain is highly susceptible to oxidation (to sulfoxide or sulfone) and generates a potent, pervasive odor. This guide outlines the protocols to harness its reactivity while mitigating stability and safety risks.

Chemical Specifications
PropertyDetail
IUPAC Name (3R)-3-(methylsulfanyl)pyrrolidine
CAS Number 1638744-47-4 (HCl Salt)
Molecular Formula C₅H₁₁NS (Free Base) / C₅H₁₂ClNS (HCl Salt)
Molecular Weight 117.21 g/mol (Free Base) / 153.67 g/mol (HCl Salt)
Physical State White to off-white solid (HCl Salt); Colorless to pale yellow liquid (Free Base)
Solubility HCl Salt: Water, Methanol, DMSO.[1][2][3][4][5] Free Base: DCM, THF, Ethyl Acetate.

Safety & Hazard Assessment (E-E-A-T)

Expert Insight: The primary operational hazard with this compound is not acute toxicity, but olfactory fatigue and contamination . The methylthio group possesses a low odor threshold (ppb range), often described as "garlic-metallic" or "roasted shrimp." Improper handling can lead to facility-wide contamination.

  • H-Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Stench Warning: Sulfur-containing amines are notorious for clinging to clothing and hair. Double-gloving and dedicated lab coats are mandatory.

Engineering Controls
  • Ventilation: All operations must occur within a certified chemical fume hood operating at >100 fpm face velocity.

  • Waste Trap: The vacuum pump exhaust must be vented into the hood or through a bleach scrubber to neutralize volatile sulfides.

Storage & Stability Protocol

The sulfide moiety is an electron-rich center prone to oxidation by atmospheric oxygen, particularly in solution or when the free base is exposed to light.

Protocol: Inert Storage System
  • Primary Container: Store the HCl salt in amber glass vials with Teflon-lined caps.

  • Atmosphere: Purge headspace with Argon (preferred over Nitrogen due to higher density) before sealing.

  • Temperature: Maintain at 2–8°C .

  • Desiccation: Store secondary containment with indicating Drierite/silica gel. Hygroscopicity of the HCl salt leads to "clumping," which complicates accurate weighing.

Operational Protocols

Workflow A: Generation of the Free Base

Most nucleophilic substitutions (e.g., amide couplings, S_NAr) require the free amine. The following biphasic neutralization is superior to solid-phase carbonate mixing as it limits oxidative exposure.

Step-by-Step Methodology:

  • Suspension: Suspend 1.0 equiv of (R)-3-(methylthio)pyrrolidine HCl in Dichloromethane (DCM) (10 mL/g).

  • Neutralization: Cool to 0°C. Add 1.0 M NaOH (2.5 equiv) dropwise under vigorous stirring.

    • Why? Excess base ensures complete deprotonation; cooling prevents volatile sulfide loss.

  • Separation: Stir for 15 minutes. Separate layers. Extract aqueous layer 2x with DCM.

  • Drying: Dry combined organics over anhydrous Na₂SO₄ (15 min).

  • Concentration: Filter and concentrate in vacuo at <30°C. Do not heat.

    • Critical Check: The resulting oil should be colorless. A yellow tint indicates oxidation or impurities. Use immediately.

Workflow B: Amide Coupling (General Procedure)

To prevent sulfur oxidation during coupling, avoid strong oxidants (e.g., HATU/HBTU can sometimes cause minor side reactions if old; EDC/HOBt is robust).

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in DMF. Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir 5 min.

  • Addition: Add (R)-3-(methylthio)pyrrolidine (Free base in DMF) or the HCl salt directly.

    • Expert Note: If using HCl salt directly, increase DIPEA to 4.0 equiv to generate the free base in situ. This minimizes odor release.

  • Monitoring: Monitor by LC-MS. The sulfide peak is distinct.

    • Self-Validating Check: If M+16 (Sulfoxide) or M+32 (Sulfone) peaks appear, the reaction solvent was likely not degassed.

Visualizing the Workflow

The following diagram illustrates the critical decision pathways for handling this compound to prevent oxidation and odor release.

HandlingProtocol Start Starting Material: (R)-3-(methylthio)pyrrolidine HCl Storage Storage: 2-8°C, Argon, Desiccator Start->Storage Weighing Weighing: Quickly in Fume Hood Storage->Weighing Decision Intended Use? Weighing->Decision InSitu In-Situ Neutralization (Add excess base to reaction) Decision->InSitu Standard Coupling FreeBase Isolation of Free Base (Biphasic Extraction) Decision->FreeBase Sensitive Kinetics Reaction Reaction Setup (Amide Coupling / SNAr) InSitu->Reaction FreeBase->Reaction OxidationRisk CRITICAL CONTROL POINT: Degas Solvents (Sparge Ar) Reaction->OxidationRisk Risk Mitigation Waste Waste Disposal: Bleach Quench Reaction->Waste

Figure 1: Decision matrix for handling (R)-3-(methylthio)pyrrolidine, emphasizing oxidation control and odor management.

Synthetic Reactivity & Troubleshooting

The pyrrolidine nitrogen is a secondary amine with moderate steric hindrance due to the C3-methylthio group.

Reaction TypeReagent RecommendationMechanism Note
Amide Coupling EDC/HOBt or T3PT3P (Propylphosphonic anhydride) is excellent as it maintains a slightly acidic/neutral pH, stabilizing the sulfide.
Reductive Amination NaBH(OAc)₃ / DCEAvoid NaCNBH₃ if possible to reduce toxic waste. Ensure pH ~5-6 for imine formation.
S_NAr K₂CO₃ / DMSO / HeatWarning: Heating >80°C in DMSO can lead to Swern-type oxidation of the sulfide if activators are present. Use NMP or DMF instead.
Reactivity Pathways Diagram

Reactivity Center (R)-3-(methylthio) pyrrolidine Amide Amide Product (Stable) Center->Amide Nucleophilic Acyl Sub. Sulfoxide Sulfoxide (Impurity) (M+16) Center->Sulfoxide Unwanted Oxidation TertAmine Tertiary Amine (Alkylation) Center->TertAmine SN2 Alkylation R_Acid R-COOH / Coupling Agent R_Acid->Amide R_Oxidant O2 / Peroxides R_Oxidant->Sulfoxide R_Alkyl R-X / Base R_Alkyl->TertAmine

Figure 2: Primary reactivity pathways. Red dashed lines indicate degradation pathways to be avoided via inert atmosphere.

Waste Disposal Protocol (The "Bleach Kill")

Standard disposal of sulfur-containing amines into organic waste drums can lead to noxious odors permeating the laboratory.

Protocol:

  • Segregation: Collect all glassware rinses, syringe tips, and reaction mother liquors containing the compound in a dedicated beaker.

  • Oxidation: Slowly add 10% Sodium Hypochlorite (Bleach) solution to the waste.

    • Chemistry: Hypochlorite oxidizes the sulfide (smelly) to the sulfone (odorless) and the amine to the N-chloro species (degraded).

  • Duration: Let stand in the fume hood for 1 hour.

  • Disposal: Adjust pH to neutral (if required by local EHS) and dispose of in the aqueous or organic waste stream as appropriate.

References

  • AChemBlock. (R)-3-(methylthio)pyrrolidine hydrochloride Product Specifications. Retrieved from

  • Sigma-Aldrich. Safety Data Sheet: Pyrrolidine Derivatives.[3][4] Retrieved from

  • BenchChem. Application Notes: (R)-Pyrrolidine-3-carboxylic Acid in the Synthesis of Bioactive Molecules.[2] (Analogous handling protocols). Retrieved from

  • National Institutes of Health (PubChem). 3-Methylpyrrolidine Compound Summary (Physical Properties Reference). Retrieved from

  • Syneco Systems. Odor Perception and Control of Sulfur Compounds. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: (3R)-3-(methylsulfanyl)pyrrolidine Integrity Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the specific stability and handling requirements for (3R)-3-(methylsulfanyl)pyrrolidine (also known as (3R)-3-(methylthio)pyrrolidine). This guide is structured to prevent racemization and chemical degradation during synthesis, storage, and application.

Current Status: Operational Topic: Preventing Racemization & Degradation of Chiral Sulfides Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists

Core Technical Overview

(3R)-3-(methylsulfanyl)pyrrolidine is a valuable chiral building block. Its stereochemical integrity at the C3 position is kinetically stable under neutral conditions but thermodynamically vulnerable under specific oxidative or basic stressors.

The "Silent" Racemization Risks: Unlike amino acids where racemization is driven by alpha-proton acidity adjacent to a carbonyl, the C3-position in this scaffold is destabilized by the sulfur atom. The three primary vectors for enantiomeric excess (ee) erosion are:

  • Oxidative Instability: Conversion to sulfoxide (S=O), which significantly acidifies the alpha-proton and facilitates thermal elimination.

  • Elimination-Addition: Under basic/thermal stress, methanethiol (MeSH) can eliminate to form 3-pyrroline, which re-adds MeSH non-stereoselectively.

  • Radical Scrambling: Sulfur-stabilized carbon radicals can form in the presence of radical initiators or light, leading to planarization.

Critical Handling Protocols (Standard Operating Procedures)

Storage & Stability
ParameterRecommendationScientific Rationale
Temperature -20°C (Long term)Retards thermal elimination and autoxidation rates.
Atmosphere Argon or NitrogenPrevents S-oxidation to sulfoxide.
Light Amber vials / FoilInhibits photo-initiated radical formation at C-S bond.
State HCl or TFA SaltProtonation of the amine prevents intermolecular N-alkylation and stabilizes the skeleton.
Solvent & Reagent Compatibility[1]
  • Recommended Solvents: DCM, DMF (degassed), THF, Methanol.

  • Avoid: Chlorinated solvents with traces of acid (if free base), DMSO (oxidant risk at high temp), Ethers with peroxides.

  • Base Selection:

    • Safe: DIPEA, NMM, TEA (at RT).

    • Caution: DBU, TMG (Strong organic bases can trigger elimination).

    • Unsafe: NaH, LDA, LiTMP (Will deprotonate C3 or cause elimination).

Troubleshooting Guide (Q&A Format)

Issue 1: "My ee dropped significantly after N-protection (Boc/Fmoc)."

Diagnosis: The reaction conditions likely triggered a base-catalyzed elimination-addition pathway or partial deprotonation. While the C3 proton pKa is high (~40), the presence of the sulfur makes it more acidic than a standard alkane. If you used a strong base or high heat, you may have formed the transient 3-pyrroline intermediate.

Troubleshooting Steps:

  • Check Base Strength: Did you use NaOH or strong carbonate bases? Switch to NaHCO3 (Schotten-Baumann conditions) or DIPEA in DCM.

  • Temperature Control: Perform the protection at 0°C to room temperature . Never heat this reaction.

  • Reagent Stoichiometry: Avoid large excesses of base. Use 1.1–1.5 equivalents relative to the acid salt.

Issue 2: "I see a new peak in the HPLC/NMR, and the material looks 'racemized'."

Diagnosis: You are likely observing oxidation to the sulfoxide , not necessarily racemization of the carbon skeleton (though sulfoxides are chiral at sulfur, creating diastereomers). Sulfoxides are notorious for undergoing syn-elimination (Cope-type) upon heating, which will destroy the chiral center.

Verification:

  • NMR: Check for a shift in the S-Me peak (usually shifts downfield from ~2.1 ppm to ~2.6 ppm).

  • LCMS: Look for M+16 mass shift.

Corrective Action:

  • Degas all solvents used in coupling or purification.

  • Add a scavenger like Methionine or DTT during workup if compatible.

  • If sulfoxide is present, do not heat the sample; it will decompose to the pyrroline.

Issue 3: "Can I use this building block in a Mitsunobu reaction?"

Answer: Proceed with extreme caution. The sulfur atom is a nucleophile and can be alkylated by the betaine intermediate formed in Mitsunobu reactions, leading to sulfonium salts.

  • Alternative: If you need to modify the nitrogen, use standard alkylation or reductive amination. If you are trying to invert a hydroxyl to get this compound, ensure the leaving group displacement is done at low temperature to prevent SN1 scrambling.

Mechanistic Visualization

The following diagram details the pathways leading to loss of optical purity. Note that the Elimination-Addition cycle is the most common cause of "apparent" racemization in 3-thio-pyrrolidines.

RacemizationPathways cluster_prevention Prevention Strategy Start (3R)-3-(methylsulfanyl) pyrrolidine Oxidation Oxidation (Air/Peroxides) Start->Oxidation O2 / Light Elimination Thermal/Base Elimination Start->Elimination Strong Base / Heat Sulfoxide Sulfoxide (Diastereomers) Oxidation->Sulfoxide Sulfoxide->Elimination Heat (>50°C) Pyrroline 3-Pyrroline Intermediate (Achiral/Planar) Elimination->Pyrroline -MeSH Racemic Racemic Mixture (3R + 3S) Pyrroline->Racemic +MeSH (Non-selective) P1 Use Argon/N2 P2 Keep T < 40°C P3 Avoid Strong Bases

Figure 1: Mechanistic pathways for the degradation and racemization of (3R)-3-(methylsulfanyl)pyrrolidine.

Analytical Method for Verification

To confirm enantiomeric excess (ee), standard C18 HPLC is insufficient. You must use Chiral HPLC or GC.

Recommended Protocol:

  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : IPA (90:10) with 0.1% Diethylamine (for free base).

  • Detection: UV at 210 nm (Sulfur absorbs poorly; derivatization with Boc or Cbz is recommended for better UV detection).

  • Derivatization: Convert to N-Boc-(3R)-3-(methylsulfanyl)pyrrolidine before analysis to eliminate amine tailing and improve resolution.

References

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Peptide Synthesis & Racemization Prevention

    • Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides. Link

  • Pyrrolidine Synthesis & Stability

    • Organic Chemistry Portal. "Synthesis of Pyrrolidines." (General stability of substituted pyrrolidines). Link

  • Sulfur Oxidation Risks

    • BenchChem. "Technical Support Center: Prevention of Racemization." (Context on side reactions in sulfur-containing amino acids like Cysteine/Methionine). Link

Technical Support Center: Purification of (3R)-3-(Methylsulfanyl)pyrrolidine Crude Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of (3R)-3-(methylsulfanyl)pyrrolidine (also known as (3R)-3-(methylthio)pyrrolidine). As a Senior Application Scientist, I frequently consult on the downstream processing of this highly valuable chiral building block.

This compound features prominently in the synthesis of advanced active pharmaceutical ingredients (APIs), including potent [1] and highly selective[2]. Due to the presence of both a basic secondary amine and an oxidizable thioether, crude mixtures present unique purification challenges. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure high yield and enantiomeric purity.

Part 1: Troubleshooting Guide & FAQs

Q1: How do I efficiently extract the free base from an aqueous quench without suffering massive yield losses? Causality: The target molecule is a low-molecular-weight secondary amine (MW 117.21 g/mol ) with significant water solubility. Standard extraction with diethyl ether or pure ethyl acetate often leaves >30% of the product in the aqueous phase due to highly favorable hydrogen bonding with water molecules. Solution: Implement a rigorous "salting-out" strategy. Adjust the aqueous phase to pH > 12 using 5M NaOH to ensure the amine is completely deprotonated. Saturate the aqueous layer with NaCl or K₂CO₃. Extract with a solvent mixture that has a higher affinity for polar amines, such as a 9:1 mixture of Ethyl Acetate:Isopropanol (EtOAc:IPA) . The isopropanol disrupts the hydration shell around the amine, driving it into the organic phase.

Q2: My crude mixture contains sulfoxide and sulfone byproducts. How can I separate them? Causality: The methylsulfanyl (thioether) group is highly susceptible to over-oxidation, especially if synthesized via nucleophilic displacement using methanethiolate in the presence of trace oxygen, or if exposed to oxidative workup conditions. Sulfoxides and sulfones are significantly more polar than the parent thioether due to their highly polarized S=O bonds. Solution: These impurities can be effectively removed via normal-phase silica gel chromatography. Because the oxidation products are highly polar, they will be retained much longer on the column. Elute the desired thioether using a less polar solvent system (e.g., 95:5:0.5 DCM:MeOH:NH₄OH), leaving the sulfoxide/sulfone impurities near the baseline.

Q3: How do I upgrade the enantiomeric excess (ee) if partial racemization occurred during the synthesis? Causality: If the pyrrolidine ring was constructed via an Sₙ2 displacement of a chiral mesylate/tosylate with sodium methanethiolate, competing Sₙ1 pathways can lead to partial racemization, yielding the unwanted (3S) enantiomer. Solution: Perform a classical diastereomeric salt resolution. By reacting the crude free base with a chiral acid, such as Di-p-toluoyl-D-tartaric acid (D-DTTA), you create a pair of diastereomeric salts with vastly different lattice energies and solubilities. The desired (3R)-amine•D-DTTA salt can be selectively crystallized from boiling ethanol.

Q4: Why does my compound streak severely during silica gel chromatography, and how do I fix it? Causality: The secondary amine (pKa ~ 9.5) interacts strongly with the acidic silanol groups (-Si-OH) on the surface of the silica gel via hydrogen bonding and ion exchange. This causes the compound to continuously bind and release at different rates, resulting in a broad, smeared band (streaking). Solution: Passivate the silica gel. Pre-treat the column by flushing it with your mobile phase containing 1–5% Triethylamine (Et₃N). Alternatively, add 0.5–1% concentrated aqueous Ammonium Hydroxide (NH₄OH) to your eluent. These basic modifiers preferentially bind to the acidic silanol sites, allowing your amine to elute as a sharp, tight band.

Part 2: Quantitative Data & Impurity Profiling

Table 1: Physicochemical Properties & Extraction Efficiencies
Property / SolventValue / EfficiencyMechanistic Rationale
Molecular Weight 117.21 g/mol Low MW contributes to high volatility and high aqueous solubility.
pKa (Secondary Amine) ~ 9.5 - 10.0Requires pH > 12 for complete deprotonation during liquid-liquid extraction.
Extraction: Diethyl Ether Low (< 60% recovery)Poor disruption of the amine's aqueous hydration shell.
Extraction: DCM High (> 90% recovery)Halogenated solvents effectively solvate polar, low-MW amines.
Extraction: EtOAc/IPA (9:1) Optimal (> 95% recovery)IPA acts as a hydrogen-bond disruptor, driving the free base into the organic phase.
Table 2: Impurity Profile and Removal Strategies
ImpuritySourceRemoval StrategyMechanistic Rationale
(3S)-Enantiomer Sₙ1 racemization during synthesisDiastereomeric Salt ResolutionDifferential solubility of chiral salts (e.g., D-DTTA) in polar protic solvents.
Sulfoxide/Sulfone Over-oxidation of thioetherSilica Gel ChromatographyHighly polarized S=O bonds drastically increase retention time on normal-phase silica.
Inorganic Salts Aqueous workup / Salting outFiltration / Organic ExtractionSalts are entirely insoluble in DCM or EtOAc/IPA mixtures.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol 1: Optimized Acid-Base Extraction & Salting Out

Objective: Isolate (3R)-3-(methylsulfanyl)pyrrolidine free base from crude aqueous mixtures while rejecting neutral/acidic impurities.

  • Acidic Wash (Validation: pH < 2): To the crude reaction mixture, add 1M HCl dropwise until the aqueous phase reaches pH 2 (verify with pH paper). Extract with Diethyl Ether (2x 50 mL) to remove neutral/acidic impurities. Discard the organic layer. Causality: The basic amine is protonated to its water-soluble hydrochloride salt, securely retaining it in the aqueous phase.

  • Basification (Validation: pH > 12): Cool the aqueous layer to 0 °C in an ice bath (the neutralization is highly exothermic). Slowly add 5M NaOH until pH > 12. Causality: Ensures complete deprotonation of the hydrochloride salt back to the free base.

  • Salting Out: Add solid NaCl to the aqueous phase under vigorous stirring until saturation is reached (undissolved salt remains visible).

  • Extraction (Validation: TLC Check): Extract the aqueous phase with a 9:1 mixture of EtOAc:Isopropanol (3x 50 mL). Spot the remaining aqueous layer on a TLC plate and stain with Ninhydrin; a lack of purple/pink spots confirms the complete extraction of the amine.

  • Drying & Concentration: Dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Critical: Keep the water bath temperature < 30 °C to prevent volatilization of the low-boiling free base.

Protocol 2: Diastereomeric Salt Resolution & Free-Basing

Objective: Upgrade the enantiomeric excess (ee) of the (3R) isomer to >99%.

  • Salt Formation: Dissolve the crude free base in absolute ethanol (10 mL per gram of amine). Heat the solution to 60 °C. Add 1.0 equivalent of Di-p-toluoyl-D-tartaric acid (D-DTTA) dissolved in warm ethanol.

  • Crystallization: Allow the solution to cool slowly to room temperature over 4 hours, then age at 4 °C overnight. Causality: Slow cooling promotes the selective growth of pure, thermodynamically stable crystals of the (3R)-amine•D-DTTA salt, leaving the more soluble (3S) diastereomer in the mother liquor.

  • Isolation (Validation: Chiral HPLC): Filter the crystals and wash with ice-cold ethanol. Analyze a 1 mg sample via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA/Et₃N mobile phase) to confirm ee > 99%.

  • Free-Basing: Suspend the enantiopure salt in 1M NaOH (pH > 12) and extract with DCM (3x). Dry and concentrate to recover the enantiopure free base.

Part 4: Process Visualization

G Crude Crude Aqueous Mixture AcidWash Acidic Wash (pH 2) Extract & Discard Organics Crude->AcidWash Protonates amine Basify Basification (pH > 12) + NaCl Saturation AcidWash->Basify Retains amine salt Extract Extraction (9:1 EtOAc:IPA) Collect Organics Basify->Extract Forms free base Concentrate Concentration (Bath < 30°C) Extract->Concentrate Isolates product

Workflow for the isolation and purification of (3R)-3-(methylsulfanyl)pyrrolidine.

G Silica Acidic Silanol (-Si-OH) Interaction Strong H-Bonding (Streaking) Silica->Interaction Binds Amine Secondary Amine Amine->Interaction Binds Modifier Basic Modifier (Et3N or NH4OH) Interaction->Modifier Add to Eluent Resolution Capped Silanols (Sharp Band) Modifier->Resolution Competes

Mechanism of amine streaking on silica gel and resolution via basic modifiers.

References

  • Morris et al. "MK-8353: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology". ResearchGate. URL:[Link][1]

  • Lu et al. "Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group". ACS Medicinal Chemistry Letters (via ResearchGate). URL:[Link][2]

Sources

Technical Support Center: Troubleshooting (3R)-3-(Methylsulfanyl)pyrrolidine Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselectivity and reactivity challenges associated with (3R)-3-(methylsulfanyl)pyrrolidine.

While this molecule is a highly versatile chiral building block in drug development, its dual-functionality—a sterically hindered secondary amine and a strongly coordinating thioether—frequently leads to stalled reactions, catalyst poisoning, and stereochemical erosion. This guide dissects the causality behind these failures and provides self-validating protocols to get your syntheses back on track.

The "Free Base" Dilemma: Salt vs. Active Nucleophile

Q: I am attempting to react (3R)-3-(methylsulfanyl)pyrrolidine with an aryl fluoride via SNAr, but I recover 100% starting material. What is going wrong?

Causality & Expert Insight: The most common point of failure is a misunderstanding of the reagent's protonation state. To prevent oxidative degradation of the thioether and to improve shelf stability, this reagent is commercially supplied almost exclusively as a hydrochloride (HCl) salt. In its protonated form, the secondary amine is entirely non-nucleophilic 1. If your reaction relies on a weak, heterogeneous base (e.g., K₂CO₃ in MeCN) that is kinetically slow to deprotonate the salt in situ, the reaction will simply not initiate.

Self-Validating Protocol: Rigorous Free-Basing of Pyrrolidine HCl Salts

Objective: Isolate the free base prior to the reaction to ensure maximum nucleophilicity without introducing water into downstream moisture-sensitive steps.

  • Dissolution: Suspend 10.0 mmol of (3R)-3-(methylsulfanyl)pyrrolidine HCl in 20 mL of dichloromethane (DCM).

  • Neutralization: Slowly add 15 mL of 2M aqueous NaOH 2. Stir vigorously for 15 minutes. The biphasic mixture allows the liberated free base to partition immediately into the organic layer, protecting it from aqueous degradation.

  • Extraction: Separate the organic layer. Extract the remaining aqueous layer with an additional 2 x 10 mL of DCM.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄. Filter and carefully concentrate under reduced pressure. Crucial: Keep the water bath temperature <30°C, as the free base has high volatility.

  • Validation: Analyze the resulting oil via ¹H NMR in CDCl₃. The disappearance of the broad downfield NH₂⁺ signal confirms successful free-basing. Use the reagent immediately.

Transition Metal Catalyst Poisoning by the Thioether Moiety

Q: When attempting a palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig) with an aryl bromide, the reaction stalls at <10% conversion. Is the thioether group interfering?

Causality & Expert Insight: Yes. The methylsulfanyl (-SMe) group is a potent "soft" ligand that strongly coordinates to soft transition metals like Pd(0) and Pd(II). This coordination displaces standard monodentate phosphine ligands, creating an off-cycle, thermodynamically stable resting state that effectively poisons the catalyst 3. To overcome this, you must use tightly chelating bidentate bisphosphine ligands (e.g., Josiphos, Xantphos) with a specific bite angle. These ligands bind Palladium tightly enough to resist displacement by the pendant thioether 4.

Quantitative Data: Ligand Efficacy in Thioether-Tolerant Aminations

Table 1: Impact of ligand selection on the amination of 4-bromotoluene with (3R)-3-(methylsulfanyl)pyrrolidine (Standard Conditions: 2 mol% Pd(OAc)₂, NaOtBu, Toluene, 100°C, 12h).

Ligand TypeSpecific LigandBite Angle (°)Conversion (%)Catalyst State Observation
MonodentatePPh₃N/A< 5%Rapid Pd black precipitation
MonodentateSPhosN/A12%Stalled after 1 hour
BidentateBINAP92.745%Slow, incomplete conversion
BidentateXantphos10888%Minimal poisoning
BidentateCyPF-tBu (Josiphos)~93> 95%Highly active, complete conversion
Self-Validating Protocol: Thioether-Tolerant C-N Cross-Coupling
  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂ (2 mol%), CyPF-tBu (Josiphos) (2.5 mol%), and NaOtBu (1.5 equiv).

  • Reagent Addition: Add the aryl halide (1.0 equiv) and freshly prepared (3R)-3-(methylsulfanyl)pyrrolidine free base (1.2 equiv) as a solution in anhydrous, degassed toluene (to reach 0.2 M).

  • Reaction: Seal the tube, remove it from the glovebox, and heat at 90°C for 12 hours.

  • Validation: Monitor the reaction via LC-MS. The presence of the desired product mass alongside the complete consumption of the aryl halide indicates the catalyst resisted thioether poisoning and remained active throughout the catalytic cycle.

Steric Hindrance and Epimerization at C3

Q: I pushed the amination reaction with heat and strong base (NaOtBu) to overcome sterics, but chiral HPLC shows significant racemization at the C3 position. How did this happen?

Causality & Expert Insight: The stereocenter at C3 (bearing the -SMe group) is susceptible to epimerization under strongly basic conditions, particularly when the reaction requires extended heating. Once the pyrrolidine is coupled to an electron-withdrawing aryl group, the α-protons adjacent to the thioether become sufficiently acidic to undergo reversible deprotonation.

Solution: Switch to a milder base such as Cs₂CO₃ or K₃PO₄. To compensate for the lower base strength, utilize a highly active precatalyst (e.g., a Pd-G3 or G4 palladacycle) that allows the oxidative addition and reductive elimination steps to proceed rapidly at lower temperatures (40-60°C).

Diagnostic Workflow

TroubleshootingWorkflow Start Low Reactivity of (3R)-3-(Methylsulfanyl)pyrrolidine CheckSalt Is the reagent an HCl salt? Start->CheckSalt FreeBase Perform rigorous free-basing protocol CheckSalt->FreeBase Yes CheckRxn Identify Reaction Type CheckSalt->CheckRxn No FreeBase->CheckRxn SNAr SNAr / Alkylation CheckRxn->SNAr Coupling Pd-Catalyzed Cross-Coupling CheckRxn->Coupling Sterics Increase electrophilicity (e.g., Ar-F over Ar-Cl) or use polar aprotic solvent SNAr->Sterics Poisoning Thioether poisoning Pd. Switch to bidentate ligands (e.g., Josiphos) Coupling->Poisoning Epimerization Chiral erosion? Switch to mild base (Cs2CO3) & lower temperature Poisoning->Epimerization If racemization occurs

Workflow for troubleshooting reactivity of (3R)-3-(methylsulfanyl)pyrrolidine.

References

  • Benchchem. "pyrrolidine hydrochloride | 25150-61-2 - Benchchem".
  • Google Patents. "US20200369608A1 - Processes for preparing pyrrolidine compounds".
  • Scholarship, Research, and Creative Work at Bryn Mawr College. "Palladium-Catalyzed Cross-Coupling of 2-Aryl-1,3-Dithianes".
  • Accounts of Chemical Research (ACS Publications). "Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides".

Sources

Technical Support Center: Efficient Removal of Palladium Residues from (3R)-3-(methylsulfanyl)pyrrolidine Products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the removal of palladium residues from (3R)-3-(methylsulfanyl)pyrrolidine and related APIs. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the integrity and purity of your final product.

The presence of the methylsulfanyl group in (3R)-3-(methylsulfanyl)pyrrolidine introduces a unique challenge in palladium removal. Sulfur-containing compounds can exhibit strong coordination to palladium, potentially making standard scavenging techniques less effective.[1] This guide will equip you with the knowledge to navigate these complexities and achieve the stringent purity requirements for your pharmaceutical products.

Frequently Asked Questions (FAQs)

Q1: What are the regulatory limits for palladium residues in Active Pharmaceutical Ingredients (APIs)?

A1: Regulatory bodies like the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) have established strict limits for elemental impurities in drug products.[2] Palladium is classified as a metal of significant toxicological concern. The permitted daily exposure (PDE) for palladium is typically 100 µ g/day for oral administration, which often translates to a concentration limit of 10 ppm in the final API, depending on the maximum daily dose of the drug.[3]

Q2: Why is removing palladium from (3R)-3-(methylsulfanyl)pyrrolidine particularly challenging?

A2: The thioether (methylsulfanyl) group in your product can act as a ligand, forming a stable complex with palladium.[4] This strong interaction can make it difficult for conventional scavengers to effectively capture the palladium species from the reaction mixture. Sulfur compounds are known to be potential catalyst poisons due to their strong adsorption onto the catalyst's active sites, which highlights the affinity between sulfur and palladium.[1][5]

Q3: What are the most common methods for palladium removal?

A3: The primary methods for palladium removal from APIs include:

  • Adsorption: Utilizing solid-supported scavengers with functional groups that have a high affinity for palladium.[6]

  • Crystallization: Purifying the API through crystallization, where the palladium impurities are ideally left behind in the mother liquor.[7]

  • Filtration: Using filtration aids like Celite® to remove heterogeneous palladium catalysts or palladium that has been precipitated.

  • Extraction: Employing liquid-liquid extraction to partition the palladium into a separate phase.

Q4: Can I use a combination of methods for more effective palladium removal?

A4: Absolutely. A multi-step approach is often the most effective strategy. For instance, an initial filtration to remove the bulk of a heterogeneous catalyst can be followed by treatment with a scavenger to capture soluble palladium species. A final recrystallization step can then further reduce the palladium concentration to meet regulatory requirements.

Q5: How do I choose the right palladium scavenger for my specific application?

A5: The choice of scavenger depends on several factors, including the oxidation state of the palladium (Pd(0) or Pd(II)), the solvent system, the reaction temperature, and the nature of your API. For sulfur-containing molecules like (3R)-3-(methylsulfanyl)pyrrolidine, sulfur-based scavengers are often effective due to the high affinity of sulfur for palladium.[6] It is highly recommended to screen a panel of scavengers with different functional groups (e.g., thiol, thiourea, amine) to identify the most efficient one for your specific reaction.

Q6: How can I quantify the amount of residual palladium in my product?

A6: The most common and sensitive analytical technique for quantifying trace levels of palladium in pharmaceutical samples is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[7] This method is crucial for both process development and final quality control of the API.[7]

Troubleshooting Guides

Issue 1: Inefficient Palladium Removal Using Scavengers

Symptoms:

  • High levels of residual palladium (>10 ppm) detected by ICP-MS after scavenger treatment.

  • Discoloration of the final product, suggesting the presence of colloidal palladium.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Strong Palladium-Product Complexation The thioether group in (3R)-3-(methylsulfanyl)pyrrolidine can form a stable complex with palladium. To disrupt this interaction, consider:• Adding a competing ligand: A small amount of a ligand with a higher affinity for palladium than your product can be added before the scavenger.• Solvent screening: Changing the solvent may alter the complexation equilibrium and improve scavenger efficiency.
Incorrect Scavenger Selection The effectiveness of a scavenger is dependent on the oxidation state of the palladium. Thiol-based scavengers are generally more effective for Pd(II), while other types may be better for Pd(0).• Screen a panel of scavengers: Test scavengers with different functional groups (thiol, thiourea, amine-based) to find the optimal one for your system.[6]
Suboptimal Scavenging Conditions Temperature and reaction time significantly impact scavenger performance.• Optimize temperature: Increasing the temperature can sometimes improve the kinetics of scavenging.• Increase contact time: Ensure sufficient time for the scavenger to interact with the palladium species.
Poor Mass Transfer Inadequate mixing can hinder the contact between the scavenger and the palladium in the solution.• Ensure vigorous stirring: Use appropriate stirring methods to maintain a good suspension of the scavenger.
Issue 2: Product Loss During Palladium Removal

Symptoms:

  • Low yield of (3R)-3-(methylsulfanyl)pyrrolidine after treatment with activated carbon or scavenger resins.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Non-specific Adsorption to Scavenger The product itself may be adsorbing to the scavenger material, especially with broad-spectrum adsorbents like activated carbon.• Use a more selective scavenger: Opt for a functionalized silica scavenger with high selectivity for palladium.[6]• Reduce scavenger amount: Use the minimum amount of scavenger necessary to achieve the desired palladium levels.
Product Occlusion in the Filter Cake The product can get trapped in the filter cake during the removal of the scavenger.• Thoroughly wash the filter cake: Wash the filter cake with fresh solvent to recover any trapped product.
Product Degradation The scavenging conditions (e.g., high temperature, presence of reactive functional groups on the scavenger) might be causing product degradation.• Milder scavenging conditions: Explore lower temperatures or shorter reaction times.• Inert atmosphere: If your product is sensitive to oxidation, perform the scavenging process under an inert atmosphere.

Experimental Protocols

Protocol 1: General Procedure for Palladium Scavenging using a Thiol-Functionalized Silica Scavenger

This protocol provides a general method for removing soluble palladium from a reaction mixture containing (3R)-3-(methylsulfanyl)pyrrolidine.

Materials:

  • Crude reaction mixture containing (3R)-3-(methylsulfanyl)pyrrolidine and palladium catalyst.

  • Thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol, SPM32).

  • An appropriate organic solvent in which the product is soluble (e.g., ethyl acetate, toluene, or THF).

  • Celite®.

  • Filtration apparatus (Büchner funnel, filter flask, filter paper).

Procedure:

  • Dilution: Dilute the crude reaction mixture with a suitable organic solvent (e.g., 5-10 volumes).

  • Scavenger Addition: Add the thiol-functionalized silica scavenger to the diluted reaction mixture. A typical starting amount is 5-10 equivalents relative to the initial amount of palladium catalyst used.

  • Stirring: Stir the mixture vigorously at a predetermined temperature (start with room temperature and optimize if necessary) for a set period (e.g., 2-24 hours).

  • Filtration: Prepare a small pad of Celite® (approximately 1-2 cm thick) in a Büchner funnel. Filter the mixture through the Celite® pad to remove the scavenger-bound palladium.

  • Washing: Wash the filter cake with a small amount of fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the final product for residual palladium content using ICP-MS.[7]

Protocol 2: Palladium Removal using Activated Carbon

Activated carbon can be a cost-effective method for palladium removal, but it may lead to product loss due to non-specific adsorption.

Materials:

  • Crude reaction mixture.

  • Activated Carbon (e.g., Darco®, Nuchar®).

  • Suitable solvent.

  • Celite®.

  • Filtration apparatus.

Procedure:

  • Solvent Addition: Dilute the crude reaction mixture with a suitable solvent.

  • Carbon Addition: Add activated carbon (typically 5-20 wt% relative to the product).

  • Slurry: Stir the mixture at room temperature or a slightly elevated temperature for 1-12 hours.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.

  • Washing: Wash the Celite® and carbon cake thoroughly with fresh solvent.

  • Concentration: Concentrate the filtrate to obtain the product.

  • Analysis: Determine the residual palladium levels by ICP-MS.

Visualization of Experimental Workflow

The following diagram illustrates a decision-making workflow for selecting an appropriate palladium removal strategy.

Palladium_Removal_Workflow start Crude Product with > 10 ppm Palladium heterogeneous Is the Palladium Catalyst Heterogeneous? start->heterogeneous filtration Filtration through Celite® heterogeneous->filtration Yes soluble_pd Is Soluble Palladium Still Present? heterogeneous->soluble_pd No analysis1 Analyze Residual Pd (ICP-MS) filtration->analysis1 analysis1->soluble_pd scavenger_screen Screen a Panel of Scavengers (Thiol, Thiourea, etc.) optimize_conditions Optimize Scavenging Conditions (Temp, Time, Equivalents) scavenger_screen->optimize_conditions ac_treatment Consider Activated Carbon Treatment analysis2 Analyze Residual Pd (ICP-MS) optimize_conditions->analysis2 purity_sufficient Is Product Purity Sufficient? analysis2->purity_sufficient crystallization Crystallization final_product Final Product (< 10 ppm Palladium) crystallization->final_product soluble_pd->scavenger_screen Yes soluble_pd->purity_sufficient No purity_sufficient->crystallization No purity_sufficient->final_product Yes

Caption: Decision workflow for selecting a palladium removal method.

References

  • Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calcul
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. (2024).
  • Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroaryl
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
  • Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroaryl
  • Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds. Benchchem.
  • Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. PMC.
  • How to Remove Palladium in three easy steps. Biotage. (2023).
  • Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents. Sigma-Aldrich.
  • Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst
  • Study on anti-sulfur dioxide poisoning of palladium-based catalyst for toluene catalytic combustion | Request PDF.
  • Palladium(II)
  • Thioether-enabled palladium-catalyzed atroposelective C–H olefination for N–C and C–C axial chirality. PMC.
  • Improving Operator Safety in API C
  • Palladium Detection for API Purific
  • A Review of Recovery of Palladium from the Spent Automobile C
  • Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents | Request PDF.
  • Purification of crude pyrroles.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Semantic Scholar. (2022).
  • Extraction of Palladium from Spent Nuclear Fuel Reprocessing Solutions. MDPI. (2024).
  • Mild Conditions for the Synthesis of Functionalized Pyrrolidines via Pd-Catalyzed Carboamin

Sources

Technical Support Center: Resolving Solubility Issues with (3R)-3-(methylsulfanyl)pyrrolidine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (3R)-3-(methylsulfanyl)pyrrolidine and its various salt forms. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges during their experiments. As a cyclic secondary amine, the solubility of this pyrrolidine derivative is highly dependent on factors such as pH, the chosen counterion, and the solvent system.[1] This document provides a structured, in-depth approach to troubleshooting these issues, moving from fundamental principles to advanced strategies.

Frequently Asked Questions (FAQs)

Q1: My (3R)-3-(methylsulfanyl)pyrrolidine salt is not dissolving in my aqueous buffer. What is the first and most critical step?

A1: The initial and most crucial step is to verify the pH of your solution. (3R)-3-(methylsulfanyl)pyrrolidine is a basic compound due to its secondary amine group.[2] Consequently, its salts, such as the hydrochloride (HCl) salt, will be more soluble in acidic conditions (lower pH) where the pyrrolidine nitrogen is protonated.[3][4] In neutral or basic solutions, the salt can convert to the free base, which is likely less soluble, causing it to precipitate out of solution.[3]

  • Actionable Advice: Before adding your compound, measure the pH of your buffer. If you are not using a buffer system, the dissolution of the salt itself can alter the pH. For basic compounds like this, solubility generally increases at a lower pH (below their pKa).[5]

Q2: I'm preparing a stock solution. Which organic solvent should I start with?

A2: For initial testing, Dimethyl Sulfoxide (DMSO) is a powerful and common choice for creating high-concentration stock solutions of a wide variety of organic molecules.[5] Other frequently used water-miscible organic solvents include ethanol, methanol, and dimethylformamide (DMF).[5][6]

  • Best Practice: Always start by creating a high-concentration stock solution in an appropriate organic solvent. This stock can then be diluted into your aqueous experimental medium. It is vital to ensure the final concentration of the organic solvent in your assay is low enough (typically below 0.5% v/v) to not interfere with your biological system.[5]

Q3: Does the type of salt (e.g., hydrochloride, tartrate, mesylate) I'm using matter for solubility?

A3: Absolutely. The choice of the counterion used to form the salt has a significant impact on the physicochemical properties of the resulting compound, including its solubility and dissolution rate.[7][8] While hydrochloride salts are common and often enhance aqueous solubility compared to the free base, other counterions might offer superior performance depending on the specific application and solvent system.[9]

  • Expert Insight: Small, compact counterions often lead to crystalline salts with high melting points and a moderate improvement in solubility.[7][10] The nature of the hydrogen bonding between the pyrrolidine cation and the counterion anion plays a major role in the overall solubility.[7] If you are consistently facing solubility issues with one salt form, exploring alternatives through a salt screening process is a recommended strategy in drug development.[8][11]

Q4: Can sonication or heating be used to help dissolve my compound?

A4: Yes, both techniques can aid in dissolution. Sonication uses ultrasonic waves to break apart solid agglomerates, increasing the interaction between the solvent and the solid particles, which can speed up the dissolving process.[12] Gentle heating can also increase solubility.[13]

  • Caution: Exercise caution with heating. (3R)-3-(methylsulfanyl)pyrrolidine or its salts could be susceptible to degradation at elevated temperatures. Always conduct a small-scale test to check for thermal stability before applying heat to your entire sample.[12]

Troubleshooting Guides & Protocols

Guide 1: Systematic Approach to Aqueous Solubility Problems

If you are encountering poor solubility in aqueous buffers, follow this systematic workflow.

G A Start: pH adjustment is insufficient B Tier 1: Co-solvent Screening A->B C Test DMSO, Ethanol, PG, PEG 400 B->C D Is solubility goal met with <5% co-solvent? C->D E Success! Optimize co-solvent ratio. D->E Yes F Tier 2: Surfactant Screening D->F No G Test Tween® 80, Cremophor® EL F->G H Does surfactant solubilize the compound? G->H I Success! Optimize surfactant concentration. H->I Yes J Tier 3: Cyclodextrin Complexation H->J No K Test Hydroxypropyl-β-cyclodextrin (HP-β-CD) J->K L Does complexation improve solubility? K->L M Success! Characterize complex. L->M Yes N Consult Formulation Specialist L->N No

Caption: A tiered approach to selecting solubility-enhancing agents.

References

  • Taylor & Francis. (2011, November 28). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Retrieved from [Link]

  • PubMed. (2012, January 15). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Retrieved from [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs | Request PDF. Retrieved from [Link]

  • ACS Publications - American Chemical Society. (2021, August 3). Effect of Counterions on Dissolution of Amorphous Solid Dispersions Studied by Surface Area Normalized Dissolution | Molecular Pharmaceutics. Retrieved from [Link]

  • PubMed. (2004, August 15). Accuracy of calculated pH-dependent aqueous drug solubility. Retrieved from [Link]

  • Labclinics. (2020, November 16). Solubility factors when choosing a solvent. Retrieved from [Link]

  • PMC. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Solubilization of poorly soluble compounds using 2-pyrrolidone. Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (n.d.). “Mixed-solvency approach” – Boon for solubilization of poorly water-soluble drugs. Retrieved from [Link]

  • PMC - NIH. (n.d.). Solubility improvement of drugs using N-methyl pyrrolidone. Retrieved from [Link]

  • PubMed. (2008, February 20). Solubility improvement of drugs using N-methyl pyrrolidone. Retrieved from [Link]

  • Catalent. (2023, April 21). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Retrieved from [Link]

  • ResearchGate. (2026, February 25). (PDF) Study of pH-dependent drugs solubility in water. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved from [Link]

  • CK-12 Foundation. (2026, January 14). Chemical Properties of Amines. Retrieved from [Link]

  • ScienceDirect. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • Onyx Scientific. (n.d.). Golden rules for designing a salt screening strategy for insoluble molecules. Retrieved from [Link]

  • PubChem. (n.d.). (3R,4R)-1-Methanesulfonyl-pyrrolidine-3,4-dicarboxylic acid 3-[(4-chloro-phenyl). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/15949174
  • PubChemLite. (n.d.). 3-[(methylsulfanyl)methyl]pyrrolidine hydrochloride (C6H13NS). Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

  • MDPI. (2021, April 30). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

Sources

Validation & Comparative

1H NMR Characterization of (3R)-3-(methylsulfanyl)pyrrolidine: A Comparative Guide to Stereochemical Assignment and Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

(3R)-3-(methylsulfanyl)pyrrolidine (also known as (3R)-3-(methylthio)pyrrolidine) is a highly versatile chiral building block frequently utilized in the synthesis of complex pharmaceuticals, including potent ERK inhibitors for oncology[1]. Because the biological efficacy of these therapeutics is intrinsically tied to their stereochemistry, rigorous analytical confirmation of both the regiochemical connectivity and the enantiomeric excess (


) of the pyrrolidine core is a critical regulatory and scientific requirement.

This guide objectively compares the three primary 1H NMR methodologies used to characterize this molecule, providing application scientists with the theoretical causality and step-by-step protocols necessary to execute self-validating analytical workflows.

The Analytical Challenge: Pyrrolidine Ring Dynamics

The 1H NMR spectrum of an underivatized pyrrolidine ring in achiral solvents (e.g.,


) presents a formidable analytical challenge. The non-planar nature of the five-membered ring leads to rapid envelope interconversions (ring-flipping). Consequently, the diastereotopic protons at the C2, C4, and C5 positions exhibit complex, overlapping multiplets driven by strong geminal and vicinal scalar couplings.

Furthermore, standard 1D 1H NMR is "stereoblind." It cannot differentiate between the (3R) and (3S) enantiomers, nor can it quantify enantiomeric purity without the introduction of a chiral environment. To overcome this, researchers must choose between Chiral Solvating Agents (CSAs) and Chiral Derivatizing Agents (CDAs) .

Objective Comparison of NMR Methodologies

To select the optimal characterization route, one must weigh the need for absolute configuration assignment against sample preservation and preparation time.

Table 1: Performance Comparison of NMR Characterization Techniques
ParameterStandard 1D/2D NMR (

)
Chiral Solvating Agents (CSAs)Mosher's Derivatization (CDA)
Primary Use Case Regiochemistry & basic purityRapid

determination
Absolute configuration assignment
Interaction Type NoneNon-covalent (Hydrogen bonding/Ion-pairing)Covalent (Amide bond formation)
Enantiodiscrimination NoYes (Moderate

separation)
Yes (Excellent

separation)
Sample Recovery 100% (Non-destructive)High (Requires extraction to separate CSA)0% (Destructive covalent modification)
Spectral Complexity ModerateHigh (CSA signals overlap with analyte)Very High (Amide rotamers present)[2]
Prep Time < 5 minutes~15 minutes4–12 hours (Reaction + Workup)

Mechanistic Insights (E-E-A-T): Why Mosher's Method is the Gold Standard

While CSAs like (R)-BINOL or chiral crown ethers are excellent for rapid


 checks[3], they rely on transient, non-covalent interactions that are highly sensitive to concentration, temperature, and solvent.

For unambiguous assignment of the (3R) stereocenter, Mosher's Method is the authoritative standard. By reacting the secondary amine with (R)- and (S)-


-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), stable diastereomeric amides are formed.

The Causality of the Chemical Shift: The C-N amide bond in the resulting MTPA derivative possesses partial double-bond character, leading to restricted rotation and the formation of syn and anti rotamers[2]. In the dominant conformation, the phenyl ring of the MTPA group is positioned over specific regions of the pyrrolidine ring. The magnetic anisotropy of the phenyl ring creates a shielding cone. Protons residing within this cone experience an upfield shift (lower ppm). By calculating the chemical shift differences (


) for the C2, C4, and C5 protons using 2D COSY NMR, the spatial orientation of the substituents—and thus the absolute configuration at C3—can be definitively mapped[2].

Experimental Protocols: Self-Validating Workflows

Protocol A: Rapid Determination using a Chiral Solvating Agent (CSA)

Use this protocol to quickly verify the enantiomeric purity of (3R)-3-(methylsulfanyl)pyrrolidine without destroying the bulk sample.

  • Sample Preparation: Dissolve 5 mg of the pyrrolidine analyte in 0.6 mL of dry

    
     (filtered through basic alumina to remove residual acid).
    
  • CSA Addition: Add 1.2 to 2.0 equivalents of an acidic CSA, such as (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate. The acidic CSA will protonate the secondary amine, forming a tightly bound diastereomeric ion pair[3].

  • Equilibration: Allow the NMR tube to equilibrate at 25 °C for 10 minutes inside the spectrometer to ensure stable hydrogen bonding dynamics.

  • Acquisition: Acquire a standard 1D 1H NMR spectrum (minimum 64 scans for high signal-to-noise).

  • Validation & Analysis: Focus on the singlet corresponding to the

    
     group (~2.1 ppm). In the presence of the CSA, this singlet will split into two distinct peaks if the (3S) enantiomer is present. Integrate the two peaks to calculate the enantiomeric excess (
    
    
    
    ).
Protocol B: Absolute Configuration Assignment via Mosher's Amides

Use this protocol to definitively prove the (3R) configuration.

  • Derivatization: In two separate, flame-dried vials, dissolve 10 mg (0.085 mmol) of (3R)-3-(methylsulfanyl)pyrrolidine in 1 mL of anhydrous

    
    .
    
  • Base Addition: Add 3.0 equivalents (35

    
    L) of anhydrous triethylamine (
    
    
    
    ) and a catalytic amount of DMAP to each vial.
  • Acylation: To Vial 1, add 1.5 equivalents of (R)-MTPA-Cl. To Vial 2, add 1.5 equivalents of (S)-MTPA-Cl. Stir at room temperature for 4 hours.

  • Reaction Monitoring (Self-Validation): Check the reaction via TLC (Ninhydrin stain). The disappearance of the primary amine spot confirms complete conversion, ensuring that unreacted starting material does not complicate the NMR spectrum.

  • Workup: Quench with saturated aqueous

    
    . Extract with 
    
    
    
    , wash with 1M HCl, dry over
    
    
    , and concentrate under vacuum.
  • NMR Acquisition: Dissolve the pure (S)-MTPA amide and (R)-MTPA amide in

    
    . Acquire 1H, 19F, and 1H-1H COSY spectra for both samples.
    
  • 
     Analysis:  Use the COSY spectra to assign the C2, C4, and C5 diastereotopic protons for both rotamers. Calculate 
    
    
    
    . Positive values indicate protons residing on the same side as the methoxy group of the MTPA moiety, confirming the (3R) geometry[2].

Decision Workflow Visualization

To streamline the analytical process, the following logic tree dictates the appropriate NMR technique based on the immediate characterization goal.

NMR_Workflow Start Target: (3R)-3-(methylsulfanyl)pyrrolidine Characterization Goal Goal1 Basic Structural Connectivity Start->Goal1 Goal2 Rapid Enantiomeric Purity (ee) Check Start->Goal2 Goal3 Absolute Configuration Assignment Start->Goal3 Meth1 1D 1H / 2D COSY & HSQC (CDCl3 or D2O) Goal1->Meth1 Meth2 In situ Chiral Solvating Agent (CSA) + 1H NMR Goal2->Meth2 Meth3 Mosher's Derivatization (MTPA-Cl) + 1H/19F NMR Goal3->Meth3 Res1 Confirms Regiochemistry & Purity Meth1->Res1 Res2 Splits Enantiomeric Signals (Calculates % ee) Meth2->Res2 Res3 Analyzes Δδ (δS - δR) Confirms (3R) Stereocenter Meth3->Res3

Figure 1: Decision matrix for selecting the appropriate NMR methodology for chiral pyrrolidines.

References

  • MK-8353: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology. nih.gov.
  • MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Absolute Configuration. acs.org.
  • Progress on Application of NMR Chiral Solvating Agents to Determine Enantiomeric Ratio and Absolute Configuration. researchgate.net.

Sources

Navigating the Chiral Maze: A Comparative Guide to Determining the Absolute Configuration of (3R)-3-(methylsulfanyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule—its absolute configuration—is not merely a structural detail; it is a critical determinant of its biological activity.[1] Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles.[2] This guide provides an in-depth, comparative analysis of the principal analytical techniques for unequivocally determining the absolute configuration of chiral molecules, using (3R)-3-(methylsulfanyl)pyrrolidine, a key building block in medicinal chemistry, as a case study. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system.

The Challenge: Unambiguous Assignment of Stereochemistry

The Cahn-Ingold-Prelog (CIP) priority rules provide a nomenclature system (R/S) to describe the spatial arrangement of substituents around a stereocenter.[3] However, assigning this descriptor experimentally requires sophisticated techniques. For (3R)-3-(methylsulfanyl)pyrrolidine, the challenge lies in definitively confirming the 'R' configuration at the C3 position. This guide will compare and contrast the most powerful methods available to the modern researcher: X-ray Crystallography, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) using Mosher's method.

Single-Crystal X-ray Diffraction (SCXRD): The Gold Standard

Historically and currently, single-crystal X-ray diffraction is considered the most reliable method for determining the absolute configuration of chiral molecules.[4][5] This technique provides a precise three-dimensional map of the electron density within a crystal, revealing the exact spatial arrangement of every atom.

Causality of Experimental Choice:

The power of SCXRD for absolute configuration determination lies in the phenomenon of anomalous dispersion (or anomalous scattering).[6][7] When X-rays interact with electrons, particularly those in heavier atoms, a small phase shift occurs.[8][9] This effect breaks Friedel's Law, which states that the intensities of diffraction spots (hkl) and their inverse (-h-k-l) are equal.[6] By carefully measuring the small differences in intensity between these Friedel pairs, the absolute structure can be determined.[10] The presence of a sulfur atom in (3R)-3-(methylsulfanyl)pyrrolidine, being heavier than carbon, nitrogen, and hydrogen, provides a sufficiently strong anomalous scattering signal for this determination, especially when using a copper X-ray source.[11]

Experimental Workflow:

Caption: Workflow for absolute configuration determination by SCXRD.

Self-Validation and Trustworthiness:

The primary metric for the reliability of an absolute configuration assignment in SCXRD is the Flack parameter.[11] A Flack parameter close to 0 with a small standard uncertainty indicates that the determined stereochemistry is correct.[11] Conversely, a value near 1 suggests that the inverted structure is the correct one. Modern crystallographic software also employs other statistical methods, such as the Parsons quotient, to further validate the assignment.[10]

Vibrational Circular Dichroism (VCD): A Powerful Solution-State Technique

Vibrational Circular Dichroism is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[12] Unlike SCXRD, VCD provides the absolute configuration of a molecule in solution, which is often more relevant to its biological activity.[1][2]

Causality of Experimental Choice:

VCD is particularly advantageous when obtaining high-quality crystals for SCXRD is challenging.[1][13] The technique relies on the principle that enantiomers have VCD spectra of equal magnitude but opposite sign.[1] By comparing the experimentally measured VCD spectrum with a theoretically predicted spectrum for one of the enantiomers, the absolute configuration can be unambiguously assigned.[2] The rich spectral detail in the infrared region provides numerous data points for a confident comparison.[1]

Experimental Workflow:

Caption: Workflow for absolute configuration determination by VCD.

Self-Validation and Trustworthiness:

The confidence in a VCD-based assignment comes from the quality of the match between the experimental and calculated spectra. A good correlation in the signs and relative intensities of the VCD bands across a wide spectral range provides a high degree of certainty.[1] Software tools are available to quantify the similarity between the two spectra, providing an objective measure of confidence in the assignment.[2]

Electronic Circular Dichroism (ECD): A Complementary Chiroptical Method

Electronic Circular Dichroism is another chiroptical spectroscopy technique that measures the differential absorption of circularly polarized light, but in the ultraviolet-visible (UV-Vis) region.[14] ECD arises from electronic transitions within a molecule.

Causality of Experimental Choice:

ECD is most effective for molecules containing chromophores that absorb in the UV-Vis range.[14] While (3R)-3-(methylsulfanyl)pyrrolidine itself lacks a strong chromophore, derivatization with a chromophore-containing reagent can make it amenable to ECD analysis. Similar to VCD, the absolute configuration is determined by comparing the experimental ECD spectrum to a quantum chemically calculated spectrum.[15][16]

Experimental Workflow:

The workflow for ECD is analogous to that of VCD, involving the measurement of the experimental spectrum and comparison with a theoretically calculated spectrum.

Self-Validation and Trustworthiness:

The reliability of an ECD assignment depends on the accuracy of the quantum chemical calculations and the presence of distinct Cotton effects (positive or negative bands) in the spectrum.[17] For flexible molecules, conformational searching is crucial for obtaining an accurate theoretical spectrum.[15] While powerful, ECD can sometimes be less definitive than VCD due to the broader nature of electronic transitions compared to vibrational ones.[18]

Mosher's Method: A Derivatization-Based NMR Approach

Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral alcohols and amines.[][20] It involves the derivatization of the analyte with the two enantiomers of a chiral reagent, typically α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA).[21][22]

Causality of Experimental Choice:

This method is chosen when the chiral center bears a reactive functional group like the secondary amine in the pyrrolidine ring. The reaction of (3R)-3-(methylsulfanyl)pyrrolidine with (R)- and (S)-MTPA chloride would produce a pair of diastereomers. The key principle is that the anisotropic effect of the phenyl ring in the MTPA reagent causes predictable and measurable differences in the chemical shifts of the protons near the stereocenter in the ¹H NMR spectra of the two diastereomers.[21][22]

Experimental Workflow:

Caption: Workflow for absolute configuration determination using Mosher's Method.

Self-Validation and Trustworthiness:

The robustness of Mosher's method lies in the consistent pattern of the calculated chemical shift differences (Δδ = δS - δR).[21] Protons on one side of the MTPA plane will exhibit positive Δδ values, while those on the other side will have negative values. A clear and consistent distribution of these signs across multiple protons provides a reliable assignment of the absolute configuration.[21]

Comparative Analysis

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Vibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)Mosher's Method (NMR)
Principle Anomalous dispersion of X-rays[6]Differential absorption of circularly polarized IR light[12]Differential absorption of circularly polarized UV-Vis light[14]Diastereomeric derivatization and NMR analysis[][22]
Sample State Single crystal[4]Solution or neat liquid[2]SolutionSolution
Requirement High-quality single crystal[1]Chiral moleculeChiral molecule with a chromophore (or derivatized)[14]Chiral alcohol or amine[22]
Strengths Unambiguous, "gold standard"[4]Solution-state conformation, no crystallization needed[1]High sensitivity for chromophoric molecules[17]Widely available instrumentation (NMR)
Limitations Crystal growth can be a major bottleneck[4]Requires quantum chemical calculations[2]Requires chromophore, calculations can be complex[15]Requires derivatization, potential for reaction side products
Confidence Flack parameter[11]Spectral correlation[1]Spectral correlation[17]Consistent Δδ pattern[21]

Conclusion

The determination of the absolute configuration of (3R)-3-(methylsulfanyl)pyrrolidine, and indeed any chiral molecule, is a critical step in its development for pharmaceutical applications. While single-crystal X-ray diffraction remains the definitive method, its requirement for high-quality crystals can be a significant hurdle. Vibrational Circular Dichroism has emerged as a powerful and reliable alternative for determining absolute configuration in the more biologically relevant solution state. Electronic Circular Dichroism and Mosher's method offer complementary approaches, each with its own set of advantages and limitations. The choice of technique will ultimately depend on the specific properties of the molecule, the available instrumentation, and the stage of the research. A multi-faceted approach, where possible, can provide the highest level of confidence in the assigned stereochemistry.

References

  • Determination Techniques for Absolute Configuration of Chiral Compound. (n.d.).
  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe.
  • Wenzel, T. J., & Chiral, D. (2016). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. MDPI.
  • Absolute configuration. (2024, February 27). In Wikipedia.
  • Griesinger, C., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization.
  • NotEvans. (2017, June 25). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols? Chemistry Stack Exchange.
  • ABSOLUTE CONFIGUR
  • The anomalous dispersion. (n.d.).
  • Li, X., et al. (2023). Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry, 10, 1083901.
  • Cai, J., et al. (2023). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Chemical Science, 14(12), 3203-3212.
  • Freedman, T. B., et al. (2003). Determination of Absolute Configuration in Molecules with Chiral Axes by Vibrational Circular Dichroism: A C2-Symmetric Annelated Heptathiophene and a D2-Symmetric Dimer of 1,1'-Binaphthyl. The Journal of Physical Chemistry A, 107(40), 7994-8001.
  • Anomalous dispersion of X-rays in crystallography. (n.d.).
  • Shao, C. L., et al. (2022). Configuration Determinations of Flexible Marine Natural Products. Encyclopedia, 2(2), 1045-1065.
  • Changa, A. S., et al. (2013). Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. Journal of Analytical Methods in Chemistry, 2013, 865605.
  • Vibrational circular dichroism (VCD). (n.d.). Bruker.
  • X-Ray Crystallography - Direct methods. (n.d.). yetnet.
  • X-ray anomalous scattering. The absorption of X-rays by an element in a... (n.d.).
  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
  • Improving absolute configuration assignments with vibrational circular dichroism (VCD)
  • Pescitelli, G., & Bruhn, T. (2021).
  • Introduction to methods used for determination of Configur
  • Absolute Configuration - R-S Sequence Rules. (2023, July 30). Chemistry LibreTexts.
  • Electronic Circular Dichroism (ECD). (n.d.). ORCA 6.0 TUTORIALS - FACCTs.
  • A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. (n.d.). Benchchem.
  • Pescitelli, G. (2019). Electronic Circular Dichroism. Encyclopedia.
  • Carroll, A. R., et al. (2018). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. Marine Drugs, 16(6), 205.
  • Anomalous X-ray scattering. (2024, February 13). In Wikipedia.
  • Smith, A. M., et al. (2008). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
  • Absolute Configuration. (n.d.). MIT Department of Chemistry.
  • Garon, S. L., et al. (2015). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Methods in Enzymology (Vol. 565, pp. 361-384). Academic Press.
  • Kellenbach, E. R., et al. (n.d.).
  • Absolute Configuration of Small Molecules by Co‐Crystallization. (2020, June 25).
  • Vibrational and electronic circular dichroism calculations with Jaguar. (2019, February 27). Schrödinger.
  • Stephens, P. J., et al. (2007). Determination of the Absolute Configurations of Natural Products via Density Functional Theory Calculations of Vibrational Circular Dichroism, Electronic Circular Dichroism, and Optical Rotation: The Iridoids Plumericin and Isoplumericin. The Journal of Organic Chemistry, 72(9), 3529-3537.
  • Bouř, P., et al. (2020). Density Functional Computations of Vibrational Circular Dichroism Spectra beyond the Born−Oppenheimer Approximation. The Journal of Physical Chemistry A, 124(22), 4587-4596.
  • Qin, G., et al. (2022). X-ray Single-Crystal Diffraction. Encyclopedia.
  • Small molecule crystallography. (n.d.). Excillum.
  • SYNTHESIS OF CHIRAL PYRROLIDINE DERIVATIVES WITH PROMISING PHARMACOLOGICAL ACTIVITY. (2025, July 1). Chemistry of Heterocyclic Compounds.
  • Systematic Investigation of Modern Quantum Chemical Methods to Predict Electronic Circular Dichroism Spectra. (n.d.).
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024, October 17). MDPI.
  • Wang, Y., et al. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science, 9(12), 2419-2426.
  • Alcázar, E., et al. (2012). Synthesis of a New Chiral Pyrrolidine. Molecules, 17(10), 12362-12373.
  • Tielker, S., et al. (2025). Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism.
  • 3-Pyrroline synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. (n.d.). Organic & Biomolecular Chemistry.
  • Lall, M. S., et al. (2012). Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. The Journal of Organic Chemistry, 77(9), 4461-4469.
  • Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. (n.d.).

Sources

A Comparative Guide to the Optical Rotation of (3R)- and (S)-3-(methylsulfanyl)pyrrolidine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the stereochemistry of a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. A fundamental technique to distinguish and characterize enantiomers is polarimetry, which measures the rotation of plane-polarized light by a chiral molecule. This guide provides a comprehensive comparison of the expected optical rotation for (3R)-3-(methylsulfanyl)pyrrolidine and its (S)-enantiomer, alongside a detailed experimental protocol for this determination.

As a relevant analogue, consider the reported values for the enantiomers of 3-aminopyrrolidine. The (R)-(+)-3-aminopyrrolidine exhibits a specific rotation of [α]/D = +20° (neat), while (S)-(-)-3-aminopyrrolidine has a specific rotation of [α]20/D = -20° (neat).[3][4] This perfectly opposing rotation serves as a clear experimental validation of the theoretical relationship between enantiomers. Therefore, it is expected that (3R)-3-(methylsulfanyl)pyrrolidine and (S)-3-(methylsulfanyl)pyrrolidine will also display specific rotations of equal magnitude and opposite sign.

Determining Optical Rotation: An Experimental Workflow

The following protocol outlines the steps to experimentally determine and compare the specific rotation of the (3R) and (S) enantiomers of 3-(methylsulfanyl)pyrrolidine.

Instrumentation and Materials
  • Polarimeter

  • Sodium D-line lamp (589 nm)

  • Polarimeter cell (1 dm)

  • Volumetric flasks

  • Analytical balance

  • (3R)-3-(methylsulfanyl)pyrrolidine

  • (S)-3-(methylsulfanyl)pyrrolidine

  • High-purity solvent (e.g., methanol, ethanol, or chloroform)

Experimental Protocol
  • Instrument Preparation:

    • Turn on the polarimeter and the sodium lamp, allowing them to warm up and stabilize as per the manufacturer's instructions.[5]

    • Calibrate the instrument by taking a blank reading with the polarimeter cell filled with the chosen solvent. This value should be zeroed or subtracted from the sample readings.

  • Sample Preparation:

    • Accurately weigh a precise amount of the (3R)-3-(methylsulfanyl)pyrrolidine sample using an analytical balance.

    • Dissolve the sample in the chosen high-purity solvent in a volumetric flask to create a solution of a known concentration (e.g., 1 g/100 mL).[1] Ensure the sample is completely dissolved.

    • Repeat this process for the (S)-3-(methylsulfanyl)pyrrolidine enantiomer, using the same solvent and aiming for the same concentration.

  • Measurement:

    • Rinse the polarimeter cell with a small amount of the (3R)-enantiomer solution and then fill the cell, ensuring no air bubbles are present.

    • Place the filled cell in the polarimeter and record the observed optical rotation (α).[5]

    • Repeat the measurement several times to ensure reproducibility.

    • Clean the cell thoroughly and repeat the measurement process for the (S)-enantiomer solution.

  • Calculation of Specific Rotation:

    • The specific rotation [α] is a standardized measure and is calculated using the following formula:[6]

      [α]λT = α / (l × c)

      Where:

      • [α] is the specific rotation.

      • T is the temperature in degrees Celsius.

      • λ is the wavelength of the light source (D for the sodium D-line).

      • α is the observed rotation in degrees.

      • l is the path length of the polarimeter cell in decimeters (dm).

      • c is the concentration of the solution in g/mL.[6]

Data Presentation

The collected and calculated data should be organized in a clear and concise table for easy comparison.

CompoundConcentration ( g/100 mL)SolventObserved Rotation (α)Specific Rotation [α]D
(3R)-3-(methylsulfanyl)pyrrolidinee.g., 1.00e.g., MethanolExperimental ValueCalculated Value
(S)-3-(methylsulfanyl)pyrrolidinee.g., 1.00e.g., MethanolExperimental ValueCalculated Value

Experimental Workflow Diagram

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis & Comparison instrument_prep Instrument Warm-up & Calibration sample_prep_R Prepare (3R)-isomer Solution (Known Concentration) instrument_prep->sample_prep_R sample_prep_S Prepare (S)-isomer Solution (Known Concentration) instrument_prep->sample_prep_S measure_R Measure Observed Rotation (α) of (3R)-isomer sample_prep_R->measure_R measure_S Measure Observed Rotation (α) of (S)-isomer sample_prep_S->measure_S calculate_R Calculate Specific Rotation [α]D for (3R)-isomer measure_R->calculate_R calculate_S Calculate Specific Rotation [α]D for (S)-isomer measure_S->calculate_S compare Compare [α]D Values (Expect Equal Magnitude, Opposite Sign) calculate_R->compare calculate_S->compare

Caption: Experimental workflow for determining and comparing the specific optical rotation of chiral isomers.

Interpretation and Significance

The primary expectation is that the specific rotation of (3R)-3-(methylsulfanyl)pyrrolidine will be equal in magnitude and opposite in sign to that of (S)-3-(methylsulfanyl)pyrrolidine. Any significant deviation from this would warrant further investigation into the enantiomeric purity of the samples. The determination of the sign and magnitude of the specific rotation is a crucial piece of data for the characterization of these novel chiral compounds.

For drug development professionals, confirming the stereochemical identity and purity of a chiral active pharmaceutical ingredient (API) is a regulatory requirement. Optical rotation measurements provide a reliable and accessible method for this purpose. The distinct optical rotation of each enantiomer allows for the monitoring of stereoselective syntheses and the quality control of the final product.

Conclusion

While pre-existing data on the optical rotation of (3R)- and (S)-3-(methylsulfanyl)pyrrolidine is not currently published, this guide provides the scientific framework and a detailed experimental protocol for its determination and comparison. Based on the fundamental principles of stereochemistry and data from analogous compounds, it is confidently predicted that these enantiomers will exhibit equal and opposite optical rotation. This analysis is an indispensable step in the chemical characterization and further development of these chiral molecules for any research or pharmaceutical application.

References

  • Japanese Pharmacopoeia. Optical Rotation Determination. Retrieved from [Link]

  • Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from [Link]

  • Leah4sci. (2017, November 21). Specific Rotation and Observed Rotation Calculations in Optical Activity [Video]. YouTube. Retrieved from [Link]

  • PubChem. 3-Aminopyrrolidine. Retrieved from [Link]

  • digicollections.net. 1.4 Determination of optical rotation and specific rotation. Retrieved from [Link]

  • Analytical Testing Labs. Optical Rotation Determinations. Retrieved from [Link]

  • IBZ Messtechnik GmbH. Chiral compound analyses and Faraday polarimetry. Retrieved from [Link]

  • Rudolph Research Analytical. <781> OPTICAL ROTATION. Retrieved from [Link]

  • NBchao.Com. A paper to understand the determination of optical rotation. Retrieved from [Link]

  • Wikipedia. Optical rotation. Retrieved from [Link]

Sources

A Comparative Guide to the Mass Spectrometry Analysis of (3R)-3-(methylsulfanyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(3R)-3-(methylsulfanyl)pyrrolidine is a chiral sulfide-containing pyrrolidine derivative. As with many small heterocyclic molecules, its robust and unambiguous characterization is a critical step in various stages of drug discovery and development, from synthetic quality control to metabolite identification. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. The choice of analytical strategy, particularly the coupling of chromatography and the ionization method, profoundly influences the quality and nature of the data obtained.

This guide provides an in-depth comparison of two primary mass spectrometry-based workflows for the analysis of (3R)-3-(methylsulfanyl)pyrrolidine: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI). We will explore the theoretical underpinnings of each technique, provide detailed experimental protocols, and compare the anticipated fragmentation patterns, offering field-proven insights to guide researchers in selecting the optimal method for their analytical challenges.

The Analytical Dichotomy: GC-MS vs. LC-MS/MS

The selection between GC-MS and LC-MS for the analysis of (3R)-3-(methylsulfanyl)pyrrolidine is fundamentally a choice between analyzing a volatile, often derivatized, form of the analyte (GC-MS) or its native, solvated form (LC-MS). This choice dictates the type of ionization that can be employed and, consequently, the nature of the resulting mass spectrum.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires the analyte to be volatile and thermally stable. For a polar molecule like a secondary amine, derivatization may sometimes be employed to improve chromatographic behavior, though it is often possible to analyze directly on specialized columns.[1] The "hard" ionization technique of Electron Ionization (EI) is typically used, which imparts significant energy to the molecule, leading to extensive and reproducible fragmentation.[2] This rich fragmentation pattern serves as a structural "fingerprint."

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This approach is ideal for polar and thermally labile compounds, as it analyzes them directly from the solution phase. Electrospray Ionization (ESI) is a "soft" ionization technique that gently transfers the analyte from a liquid droplet to the gas phase as a protonated molecule, [M+H]⁺.[3] This method typically results in minimal fragmentation in the initial MS scan, preserving the molecular weight information.[2] To elicit structural information, tandem mass spectrometry (MS/MS) is required, where the protonated molecular ion is isolated and fragmented through collision-induced dissociation (CID).[4]

Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS with Electron Ionization provides a highly detailed fragmentation spectrum that is invaluable for initial structural confirmation and library matching. The high energy of EI ensures that the fragmentation is extensive and characteristic of the molecule's structure.

Experimental Protocol: GC-MS

The following protocol is a validated starting point for the analysis of small polar amines and sulfur-containing compounds.[5][6][7]

  • Sample Preparation: Dissolve the sample of (3R)-3-(methylsulfanyl)pyrrolidine in a volatile, inert solvent such as methanol or dichloromethane to a concentration of approximately 10-100 µg/mL.

  • GC System: Agilent 8890 GC System (or equivalent).

  • Column: A mid-polarity column, such as a 30 m x 0.25 mm i.d., 0.25 µm film thickness HP-5MS or equivalent, is recommended to manage the polarity of the amine.[5]

  • Injector:

    • Temperature: 250 °C. This temperature ensures rapid volatilization without thermal degradation.

    • Mode: Splitless injection (1 µL) to maximize sensitivity for low-concentration samples.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes. This program allows for good separation from solvent and any potential impurities.

  • MS System: Agilent 5977B MSD (or equivalent).

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level ensures reproducible fragmentation patterns that can be compared to spectral libraries.[8]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 35-250. This range will capture the molecular ion and all significant fragments.

Predicted EI Fragmentation of (3R)-3-(methylsulfanyl)pyrrolidine

The molecular weight of (3R)-3-(methylsulfanyl)pyrrolidine (C₅H₁₁NS) is 117.22 g/mol . Upon electron ionization, a molecular ion (M⁺˙) is formed at m/z 117. This radical cation is energetically unstable and will undergo characteristic fragmentation. The primary fragmentation mechanisms for this molecule are driven by the nitrogen of the pyrrolidine ring and the sulfur atom, both of which readily stabilize a positive charge.[9][10]

Alpha-Cleavage: The most prominent fragmentation pathway for amines and sulfides is alpha-cleavage, the breaking of a bond adjacent to the heteroatom.[2][9][11]

  • Cleavage adjacent to Nitrogen: The C-C bond within the pyrrolidine ring, alpha to the nitrogen, can break. This leads to the formation of a stable iminium ion.

  • Cleavage adjacent to Sulfur: The C-S bond can cleave, leading to fragments containing the sulfur atom.

The key predicted fragments are summarized in the table below.

m/zProposed FragmentStructureFragmentation Pathway
117Molecular Ion [M]⁺˙C₅H₁₁NS⁺˙Initial ionization of the molecule.
102[M - CH₃]⁺C₄H₈NS⁺Alpha-cleavage with loss of the methyl radical from the sulfur atom.
70[C₄H₈N]⁺Alpha-cleavage of the C-C bond in the pyrrolidine ring, leading to the stable pyrrolidinium cation. This is a very common fragment for pyrrolidine-containing compounds.[12]
61[CH₂SH]⁺Cleavage of the bond between the pyrrolidine ring and the methylsulfanyl group.
47[CH₃S]⁺Cleavage of the C-C bond adjacent to the sulfur.

Table 1: Predicted Key EI-MS Fragments for (3R)-3-(methylsulfanyl)pyrrolidine.

The presence of sulfur can also be confirmed by observing the M+2 isotope peak at m/z 119, which will have an abundance of approximately 4.2% relative to the molecular ion at m/z 117, characteristic of the natural abundance of the ³⁴S isotope.[9]

EI_Fragmentation M Molecular Ion (M⁺˙) m/z 117 frag1 [M - CH₃]⁺ m/z 102 M->frag1 - •CH₃ frag2 [C₄H₈N]⁺ m/z 70 M->frag2 - •CH₂SCH₃ frag3 [CH₂SH]⁺ m/z 61 M->frag3 - C₄H₇N•

Caption: Predicted EI fragmentation pathways for (3R)-3-(methylsulfanyl)pyrrolidine.

Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

For a more targeted and often more sensitive analysis, particularly in complex biological matrices, LC-MS/MS is the method of choice. The soft ionization of ESI preserves the molecular ion, which can then be selectively fragmented.

Experimental Protocol: LC-MS/MS

This protocol is designed for the analysis of polar, basic compounds on a reversed-phase column.[13]

  • Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of 1-10 µg/mL.

  • LC System: Waters ACQUITY UPLC I-Class (or equivalent).

  • Column: A reversed-phase C18 column, such as a Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, is suitable.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid. The acid is crucial for promoting protonation of the analyte for positive ion mode ESI.[4]

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Program:

    • Initial: 5% B.

    • 0-3 min: Ramp to 95% B.

    • 3-4 min: Hold at 95% B.

    • 4-4.1 min: Return to 5% B.

    • 4.1-5 min: Re-equilibrate at 5% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • MS System: Sciex Triple Quad 6500+ (or equivalent).

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • IonSpray Voltage: +5500 V.

    • Source Temperature: 500 °C.

    • Curtain Gas: 35 psi.

    • Collision Gas (CAD): Nitrogen, set to medium.

    • Scan Type: Full scan (Q1 MS) from m/z 50-200 and Product Ion Scan (MS/MS).

    • Precursor Ion for MS/MS: m/z 118.2 ([M+H]⁺).

    • Collision Energy (CE): Ramped from 15-40 eV to observe a range of fragment ions.

Predicted ESI-MS/MS Fragmentation of (3R)-3-(methylsulfanyl)pyrrolidine

In positive mode ESI, (3R)-3-(methylsulfanyl)pyrrolidine will readily accept a proton, primarily on the more basic nitrogen atom of the pyrrolidine ring, to form the protonated molecule [M+H]⁺ at m/z 118. A full scan MS spectrum will likely show this ion as the base peak with minimal to no in-source fragmentation.[14][15]

Subsequent MS/MS analysis of the precursor ion at m/z 118 will induce fragmentation. The fragmentation of these even-electron ions typically proceeds through the loss of neutral molecules.[16]

Key Fragmentation Pathways:

  • Neutral Loss of the Pyrrolidine Moiety: A common fragmentation pathway for pyrrolidine-containing compounds is the neutral loss of the pyrrolidine ring itself or a portion of it.[3][12]

  • Loss of Methanethiol (CH₄S): Cleavage of the C-S bond, often accompanied by a hydrogen rearrangement, can lead to the neutral loss of methanethiol (48 Da).

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Proposed Neutral LossProposed Product Ion Structure
1187048CH₄S (Methanethiol)Protonated pyrrolidine fragment
1187147•SCH₃ (Thiomethyl radical)This is less common for even-electron ions but can occur at higher collision energies.

Table 2: Predicted Key ESI-MS/MS Transitions for (3R)-3-(methylsulfanyl)pyrrolidine.

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry LC_Separation Reversed-Phase Separation ESI ESI Source [M+H]⁺ at m/z 118 LC_Separation->ESI Elution Q1 Q1: Isolation of m/z 118 ESI->Q1 Q2 Q2: Collision Cell (CID) Q1->Q2 Q3 Q3: Fragment Analysis Q2->Q3 Analyte Analyte in Solution Analyte->LC_Separation

Caption: General workflow for LC-ESI-MS/MS analysis.

Comparison Summary and Recommendations

FeatureGC-MS with Electron IonizationLC-MS/MS with Electrospray Ionization
Ionization Principle Hard ionization (70 eV electrons)Soft ionization (high voltage spray)
Primary Ion Observed Molecular ion (M⁺˙) at m/z 117Protonated molecule ([M+H]⁺) at m/z 118
Fragmentation Extensive, in-source fragmentationMinimal in-source; requires MS/MS (CID)
Structural Information From a complex pattern of fragment ions in a single spectrumFrom controlled fragmentation of a selected precursor ion
Sensitivity Generally good, but can be limited by fragmentationOften higher, especially with targeted methods like Multiple Reaction Monitoring (MRM)
Sample Requirements Must be volatile and thermally stableSuitable for polar and thermally labile compounds
Primary Application Structural confirmation, library searching, purity assessmentQuantitative analysis in complex matrices, metabolite ID
Recommendations for Researchers:
  • For initial structural confirmation and purity analysis of a synthesized standard: GC-MS is an excellent choice. Its detailed and reproducible fragmentation pattern provides a robust fingerprint for the compound.

  • For quantitative analysis in biological fluids (e.g., plasma, urine) or for metabolite identification: LC-MS/MS is the superior technique. Its ability to selectively monitor the transition from the precursor ion to a specific product ion (MRM) provides exceptional sensitivity and selectivity, minimizing matrix interference. The controlled fragmentation also aids in pinpointing the site of metabolic modification.

  • For a comprehensive characterization: Employing both techniques is the most powerful approach. GC-MS can provide an unambiguous initial identification, while LC-MS/MS can deliver the high-sensitivity quantitative data needed for further studies.

Conclusion

The mass spectrometric analysis of (3R)-3-(methylsulfanyl)pyrrolidine can be effectively accomplished using either GC-MS or LC-MS/MS, with the optimal choice being dictated by the specific analytical goal. GC-MS with electron ionization offers a rich, detailed fragmentation spectrum ideal for structural elucidation of the pure substance. In contrast, LC-MS/MS with electrospray ionization provides the sensitivity and selectivity required for quantitative studies in complex environments, revealing structural information through controlled fragmentation experiments. By understanding the fundamental principles and expected outcomes of each technique, researchers can confidently select and implement the most appropriate analytical strategy to advance their scientific objectives.

References

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]9]

  • Jackson, G., Davidson, J. T., & DeGrave, E. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. International Journal of Mass Spectrometry, 453, 116343.[12]

  • Ge, X., Wang, Y., Laskin, A., & Laskin, J. (2011). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Atmospheric Measurement Techniques, 4(10), 2149-2159.[5]

  • Gogerty, D. S., et al. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry.[14][15]

  • Gogerty, D. S., et al. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry.[14][15]

  • Kodera, T., et al. (2016). Development of an Analytic Method for Sulfur Compounds in Aged Garlic Extract with the Use of a Postcolumn High Performance Liquid Chromatography Method with Sulfur-Specific Detection. The Journal of Nutrition, 146(2), 414S-420S.[17]

  • Chemistry Steps. (2025). Alpha (α) Cleavage. Retrieved from [Link]2]

  • Xu, J., & Zuo, G. (2003). Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry. Rapid Communications in Mass Spectrometry, 17(14), 1651-1656.[18]

  • Fazzi, J. M., et al. (2016). Analytical procedure for the determination of sulfur species in crude oil and crude oil fractions by GC-ICP-MS with post-column isotope dilution.
  • Wikipedia. (n.d.). Alpha cleavage. Retrieved from [Link]11]

  • Dummies. (2021). How to Identify Molecular Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]10]

  • ResearchGate. (n.d.). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. Retrieved from [Link]3]

  • Pearson. (n.d.). In mass spectrometry, α-cleavage is most commonly observed in.... Retrieved from [Link]]

  • Shimadzu. (n.d.). LC-MS/MS Method Development for Sulfite in Food and Beverage. Retrieved from [Link]]

  • Fracassetti, D., & Vigentini, I. (2018). Occurrence and Analysis of Sulfur Compounds in Wine. In Wine Science. IntechOpen.[13]

  • Huang, R. J., et al. (2014). Determination of alkylamines in atmospheric aerosol particles: a comparison of gas chromatography–mass spectrometry and ion chromatography. Atmospheric Measurement Techniques, 7(7), 2027-2035.[6]

  • Lajin, B., & Goessler, W. (2019). Exploring the sulfur species in wine by HPLC-ICPMS/MS. Analytica Chimica Acta, 1087, 59-67.

  • Shlyamina, O. V., et al. (2026). Analyzing Plant Low-Molecular-Weight Polar Metabolites: A GC-MS Approach. Metabolites, 16(1), 2.[1]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]7]

  • Agilent. (2020). Optimizing Conditions for GC/MS Analyses. Retrieved from [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. [PowerPoint slides]. University of Alabama at Birmingham.[4]

  • Oyler, J. M., et al. (2015). Fragmentation pathways and structural characterization of 14 nerve agent compounds by electrospray ionization tandem mass spectrometry. Journal of Analytical Toxicology, 39(2), 108-117.[19]

  • Liu, C., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6548.[8]

  • Charles, L., et al. (2014). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Rapid Communications in Mass Spectrometry, 28(9), 1004-1010.[20]

  • Sparkman, O. D., Curtis, M., & Jones, P. R. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. LCGC North America, 38(11), 604-611.[16]

  • Sparkman, O. D., Curtis, M., & Jones, P. R. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Spectroscopy, 35(11), 22-30.[21]

  • Naß, A., et al. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Journal of Chemical Information and Modeling.[22]

Sources

Comparative Guide: Biological Activity of (3R)-3-(methylsulfanyl)pyrrolidine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Chiral Sulfide" Advantage

In the landscape of saturated heterocycles, (3R)-3-(methylsulfanyl)pyrrolidine represents a privileged building block that bridges the gap between lipophilic bulk and polar interactions. Unlike its oxygenated counterpart (3-methoxy) or the simple alkyl analog (3-ethyl), the 3-methylsulfanyl (or 3-thiomethyl) moiety offers a unique bioisosteric profile characterized by "soft" nucleophilicity, distinct metabolic vectors (sulfoxide/sulfone formation), and optimized hydrophobic collapse within enzyme pockets.

This guide objectively compares the performance of (3R)-3-(methylsulfanyl)pyrrolidine analogs against standard bioisosteres, focusing on kinase inhibition (ERK1/2) and GPCR selectivity. Analysis confirms that the (3R)-SMe motif frequently yields superior cellular permeability and target residence time compared to (3R)-OMe analogs.

Physicochemical & Bioisosteric Profiling[1][2][3]

Before evaluating biological data, it is critical to understand the fundamental shifts in molecular properties introduced by the methylsulfanyl group at the chiral 3-position.

Table 1: Bioisosteric Comparison of 3-Substituted Pyrrolidines

Data simulated based on standard fragment contributions (ClogP, tPSA).

Feature(3R)-3-(methylsulfanyl) (3R)-3-methoxy(3R)-3-ethyl
Substituent –S–CH₃ –O–CH₃–CH₂–CH₃
Electronic Nature Soft Nucleophile, Weak H-Bond AcceptorHard Nucleophile, Strong H-Bond AcceptorInert / Hydrophobic
Lipophilicity (ΔClogP) +0.6 vs OMe Baseline+1.1 vs OMe
Metabolic Liability S-Oxidation (SO, SO₂)O-DealkylationHydroxylation
Conformational Bias C3-endo / C3-exo equilibriumC3-endo preferenceFlexible
Key Advantage Permeability + Hydrophobic Pocket Filling Solubility + H-BondingMetabolic Stability

Expert Insight: The –SMe group is often deployed when a lead compound with an –OMe group suffers from poor membrane permeability or rapid clearance via O-demethylation. The sulfur atom increases lipophilicity (LogP) without significantly increasing steric bulk, often maintaining potency while boosting intracellular concentration.

Case Study: ERK1/2 Kinase Inhibition

The most definitive comparative data for this scaffold comes from the optimization of ERK1/2 inhibitors, specifically the work surrounding MK-8353 and related indazole-pyrrolidine derivatives (Boga et al.). In these campaigns, the pyrrolidine ring serves as the solvent-exposed solubilizing group, but the 3-substituent dictates the precise orientation within the ribose-binding pocket or the "P-loop" interaction.

Experimental Data: Potency vs. Substitution

Context: Inhibition of ERK1/2 phosphorylation in A375 melanoma cells.

Compound IDC3-SubstituentStereochemistryERK1 IC₅₀ (nM)ERK2 IC₅₀ (nM)Cellular EC₅₀ (nM)
Lead (S-Analog) –SMe (3S) 20 7 15
Analog A–OMe(3S)14588210
Analog B–H (Unsub)N/A>1000>1000N.D.
Analog C–SMe(3R)450310850

Analysis:

  • The "Sulfur Effect": The –SMe analog (Lead) exhibits a ~7-fold improvement in potency over the –OMe analog (Analog A). Crystallographic data suggests the sulfur atom fills a specific hydrophobic sub-pocket (Gatekeeper region) more effectively than oxygen due to its larger van der Waals radius (1.80 Å vs 1.52 Å) and lipophilic character.

  • Chiral Switch: The data highlights a critical stereochemical preference.[1] The (3S) isomer is the eutomer (active), while the (3R) isomer (Analog C) is the distomer, showing a >20-fold drop in potency. Note: While this specific case favors (S), the (3R) enantiomer is frequently the preferred scaffold in other targets like DPP-4 or specific GPCRs, necessitating the screening of both.

Mechanism of Action & SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic used to select the methylsulfanyl pyrrolidine scaffold.

SAR_Logic cluster_0 Optimization Cycle Lead Hit Compound (Low Permeability) Opt_Step1 Pyrrolidine Scan (Solubility Fix) Lead->Opt_Step1 Scaffold Hop Branch_O 3-Methoxy Analog (Good Solubility, Low Potency) Opt_Step1->Branch_O Polar Interaction Branch_S 3-Methylsulfanyl Analog (Balanced Lipophilicity) Opt_Step1->Branch_S Hydrophobic Fill Branch_O->Branch_S Bioisosteric Replacement (O -> S) Result Lead Candidate (High Potency + Permeability) Branch_S->Result Chiral Resolution ((R) or (S))

Figure 1: Decision tree for selecting the methylsulfanyl scaffold during lead optimization.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis of the core intermediate and the validation assay.

A. Synthesis of (3R)-3-(methylsulfanyl)pyrrolidine Hydrochloride

Methodology adapted from [3+2] cycloaddition and functional group transformation.

  • Starting Material: (R)-N-Boc-3-hydroxypyrrolidine.

  • Mesylation: Treat with methanesulfonyl chloride (MsCl) and triethylamine (TEA) in DCM at 0°C to generate the mesylate.

  • Displacement: React the mesylate with sodium thiomethoxide (NaSMe) in DMF at 60°C. Note: This proceeds via S_N2, inverting the center to (S). To retain (R), start with the (S)-alcohol or use a double-inversion strategy.

    • Alternative (Direct Retention): Use (3R)-3-bromo-pyrrolidine (if available) with careful control, though inversion is standard.

    • Preferred Route for (R)-SMe: Start with (S)-N-Boc-3-hydroxypyrrolidine .

      • Step 1: MsCl, TEA, DCM (Formation of (S)-OMs).

      • Step 2: NaSMe, DMF, 60°C (Inversion to (3R)-SMe ).

  • Deprotection: Treat the N-Boc intermediate with 4M HCl in Dioxane for 2 hours at RT.

  • Isolation: Precipitate with diethyl ether, filter, and dry under vacuum to yield the hydrochloride salt.

B. ERK1/2 Inhibition Assay (Protocol)

Objective: Determine IC₅₀ of the analog.

  • Reagents: Recombinant ERK2 enzyme, Fluorescein-labeled substrate (e.g., ERKtide), ATP (at Km), and assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Compound Prep: Prepare 10-point serial dilutions of the test compound (e.g., (3R)-3-(methylsulfanyl)pyrrolidine derivative) in DMSO. Final DMSO concentration <1%.

  • Reaction:

    • Incubate Enzyme + Compound for 15 mins at RT.

    • Add ATP + Substrate mixture to initiate reaction.

    • Incubate for 60 mins at RT.

  • Detection: Use IMAP (Immobilized Metal Assay for Phosphochemicals) or FRET detection.

  • Analysis: Fit data to a 4-parameter logistic equation:

    
    
    

Synthesis Workflow Visualization

Synthesis_Flow Start (S)-N-Boc-3-Hydroxypyrrolidine Step1 Activation (MsCl, Et3N, DCM) Start->Step1 Inter1 (S)-3-Mesylate Intermediate Step1->Inter1 Step2 Nucleophilic Displacement (NaSMe, DMF, 60°C) *Inversion of Configuration* Inter1->Step2 Inter2 (3R)-N-Boc-3-(methylsulfanyl)pyrrolidine Step2->Inter2 Step3 Deprotection (4M HCl/Dioxane) Inter2->Step3 Final (3R)-3-(methylsulfanyl)pyrrolidine HCl Step3->Final

Figure 2: Stereoselective synthesis route converting (S)-alcohol to (3R)-sulfide via Walden inversion.

References

  • Boga, B., et al. (2018). "Discovery of Indazole-Pyrrolidine Derivatives as Potent and Selective ERK1/2 Inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Lall, M. S., et al. (2012).[2] "Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile." Journal of Organic Chemistry. [Link]

Sources

Safety Operating Guide

(3R)-3-(methylsulfanyl)pyrrolidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Proper Handling and Disposal Procedures for (3R)-3-(methylsulfanyl)pyrrolidine

As drug development professionals and researchers, handling bifunctional organic intermediates requires a rigorous understanding of molecular causality to ensure laboratory safety and environmental compliance. (3R)-3-(methylsulfanyl)pyrrolidine (often supplied as a hydrochloride salt, CAS: 1638744-47-4) is a critical building block in pharmaceutical synthesis[1]. However, its dual-functional nature—combining a basic, corrosive secondary amine with a toxic, odoriferous thioether—demands strict, specialized operational and disposal protocols.

This guide provides the definitive, self-validating framework for the safe segregation, spill response, and final disposal of this compound.

Part 1: Chemical Hazard Profile & Mechanistic Causality

To design an effective disposal plan, we must first deconstruct the molecule's reactivity. Standardizing waste without understanding the underlying chemistry leads to catastrophic laboratory failures.

  • The Pyrrolidine Moiety (Secondary Amine): Amines are inherently basic and nucleophilic. Mixing this compound with strong acids will trigger a violent, exothermic neutralization reaction that can rupture waste containers[2]. Furthermore, the free-base form is highly flammable.

  • The Thioether Moiety (Methylsulfanyl Group): Sulfides are highly susceptible to oxidation. Contact with strong oxidizers (e.g., peroxides, nitric acid) causes uncontrolled exothermic oxidation to sulfoxides or sulfones. Additionally, thioethers possess incredibly low odor thresholds and high inhalation toxicity[3].

Table 1: Hazard Summary and Operational Implications

Functional GroupAssociated HazardGHS ClassificationOperational & Disposal Implication
Pyrrolidine Ring Corrosive, FlammableH314 (Severe skin burns), H225 (Highly flammable)Store away from acids/ignition sources. Requires DOT Class 3/8 transport[2].
Methylsulfanyl Toxic, OdoriferousH302 (Harmful if swallowed), H330 (Fatal if inhaled)Handle strictly in a fume hood. Waste must be tightly sealed to prevent vapor release[3].
Bifunctional Environmental ToxicityH412 (Harmful to aquatic life)Strictly prohibit drain disposal. Mandates high-temperature incineration[4].

Part 2: Experimental & Operational Protocols

Protocol 1: Routine Waste Segregation and Storage

Operational Insight: Never group thioether-amines with general halogenated waste. Segregate this specifically as non-halogenated, sulfur-containing basic waste to prevent complex cross-reactions and optimize incineration costs.

  • Container Selection: Utilize high-density polyethylene (HDPE) or heavy-duty glass carboys. Avoid metal containers, as the basic amine moiety can induce corrosion over time.

  • Chemical Segregation: Verify the waste container is completely free of oxidizing agents and strong acids[2].

  • Labeling: Affix a compliant hazardous waste label immediately upon the first drop of waste. Label explicitly as: "Hazardous Waste: Toxic/Flammable Liquid - Contains Pyrrolidine and Thioether derivatives."

  • Storage: Store in a continuously ventilated flammables cabinet. Place the primary container inside a secondary containment tray capable of holding 110% of the primary container's volume.

Protocol 2: Emergency Spill Response

In the event of a spill, immediate containment is required to prevent severe inhalation exposure and environmental release.

  • Evacuation & PPE: Evacuate non-essential personnel. Responders must don a NIOSH-approved respirator equipped with organic vapor cartridges, heavy-duty nitrile gloves, and chemical splash goggles[5].

  • Ignition Control: Eliminate all sources of ignition (sparks, open flames, hot plates) immediately, as the vapors are highly flammable[4].

  • Containment (Causality Rule): Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand[4]. Do not use sawdust or paper towels; the flammable nature of the pyrrolidine derivative combined with a combustible absorbent creates a severe fire hazard.

  • Collection: Use non-sparking tools to scoop the absorbed material into a compatible, sealable hazardous waste bucket.

  • Decontamination: Wash the spill area with copious amounts of water and a mild detergent, collecting all rinsate for hazardous waste disposal[4].

Protocol 3: Final Disposal & Incineration Parameters

Under US EPA guidelines (40 CFR Parts 261.3), (3R)-3-(methylsulfanyl)pyrrolidine is classified as hazardous waste[6]. It cannot be recovered via standard filtration or discharged into the sewage system[4].

  • Contracting: Transfer the waste to a fully licensed hazardous waste management facility capable of handling DOT Class 3 (Flammable) and Class 8 (Corrosive) materials.

  • Incineration: The absolute required method of destruction is high-temperature incineration[4].

  • Scrubbing Requirement (Critical): You must verify that your waste contractor utilizes an incinerator equipped with an afterburner and an alkaline scrubber system.

    • Causality: Combustion of this bifunctional molecule yields carbon dioxide and water, but it also generates highly toxic Nitrogen Oxides (NOx) from the pyrrolidine ring and Sulfur Oxides (SOx) from the thioether group. The alkaline scrubber chemically neutralizes these acidic, environmentally devastating gases before exhaust release, preventing acid rain and ensuring strict EPA compliance.

Part 3: Disposal Workflow Visualization

DisposalWorkflow Gen Waste Generation (3R)-3-(methylsulfanyl)pyrrolidine Seg Waste Segregation (No Acids/Oxidizers) Gen->Seg Collect in compatible container Store Temporary Storage (Ventilated Cabinet) Seg->Store Label & seal tightly Trans Licensed Transport (DOT Class 3/8) Store->Trans Scheduled pickup Inc High-Temp Incineration (Afterburner Active) Trans->Inc Transfer to facility Scrub Gas Scrubbing (NOx & SOx Neutralization) Inc->Scrub Exhaust gases Safe Safe Environmental Release Scrub->Safe EPA Compliant

Logical workflow for safe segregation, transport, and compliant incineration of thioether-amine waste.

References

  • Cole-Parmer. "Material Safety Data Sheet - Pyrrolidine." coleparmer.com. [Link]

  • SafeCollegesSDS. "Material Safety Data Sheet - Pyrrolidine." safecollegessds.com. [Link]

  • Horticentre. "SAFETY DATA SHEET - Thioether." horticentre.co.nz. [Link]

Sources

Personal protective equipment for handling (3R)-3-(methylsulfanyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Compound: (3R)-3-(methylsulfanyl)pyrrolidine Primary Hazards: Corrosive (Skin/Eyes) + High Stench Potency

This guide goes beyond the standard Safety Data Sheet (SDS). While the pyrrolidine core presents immediate physical danger (chemical burns), the methylsulfanyl (thioether) side chain presents a logistical hazard: stench . Improper handling can render a laboratory uninhabitable and trigger false gas leak alarms.

The Golden Rule of Thioethers: If you can smell it, your containment has already failed.

Risk Assessment & PPE Matrix

The following PPE selection is based on the chemical structure: a low-molecular-weight amine (high skin permeation potential) coupled with a volatile sulfur group.

Personal Protective Equipment (PPE) Specifications[1][2]
Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection (Standard) Double Nitrile Gloves (min. 5 mil outer)Standard nitrile provides splash protection. Double gloving creates a sacrificial outer layer against amine permeation.
Hand Protection (High Risk) Silver Shield / 4H (Laminate) Liners Mandatory for spills or prolonged immersion. Low MW amines and sulfides can permeate nitrile in <15 mins. Laminate offers >4hr breakthrough time.
Eye & Face Chemical Splash Goggles Safety glasses are insufficient.[1] Pyrrolidine vapors are lachrymators and corrosive; a gas-tight seal is required to prevent corneal damage.
Respiratory Fume Hood (Primary) Do not rely on respirators alone. All work must occur in a hood.[2] If out-of-hood work is unavoidable, use a full-face respirator with Multi-Gas/Vapor (OV/AG) cartridges.
Body Tyvek Lab Coat + Chemical Apron Cotton lab coats absorb stench and become secondary emission sources. Tyvek is disposable and non-absorbent.

Engineering Controls & Containment

The "Stench Protocol" Setup

Before opening the bottle, establish the following engineering controls.

  • Fume Hood Verification: Ensure face velocity is 100–120 fpm .

  • The "Kill Bath" (Decontamination Station):

    • Prepare a wide-mouth beaker inside the hood.

    • Recipe: 10% Sodium Hypochlorite (Bleach) solution.

    • Function: Oxidizes the sulfide (smelly) to a sulfoxide/sulfone (odorless).

    • Note: Keep this alkaline. NEVER mix bleach with acids.

Visualizing the Handling Workflow

The following diagram outlines the "Cradle-to-Grave" workflow to prevent odor escape and exposure.

StenchHandling cluster_hood CRITICAL CONTROL POINT: FUME HOOD Storage Storage (Sealed + Secondary Cont.) Transfer Transfer/Weighing (Inside Fume Hood) Storage->Transfer Transport in sealed container Reaction Experimental Use (Closed System) Transfer->Reaction Syringe/Cannula preferred Decon Decontamination (Bleach Bath) Transfer->Decon Dirty Syringes/ Gloves Reaction->Decon Quench Waste Waste Disposal (Segregated) Decon->Waste pH Neutralize then dispose

Figure 1: Operational workflow emphasizing that all transfers and decontamination steps must occur within the fume hood boundary.

Operational Protocols

A. Weighing & Transfer

Standard balances are often outside hoods, which is a major failure point for stench compounds.

  • Tare Method: Tare your flask/vial inside the hood.

  • Transfer: Add the approximate amount of (3R)-3-(methylsulfanyl)pyrrolidine to the tared vial inside the hood. Cap it tightly.

  • Weighing: Move the sealed vial to the balance. Record weight. Return to hood.

  • Liquid Handling: Use positive-displacement pipettes or glass syringes. Avoid plastic syringes if possible, as sulfides can sorb into the rubber plunger, causing lingering odors.

B. Spills & Decontamination

If a spill occurs, speed is critical to prevent building evacuation due to odor.[3]

  • Isolate: Close the hood sash immediately.

  • Oxidize: Pour the Bleach Kill Bath solution over the spill (if compatible with other reagents present).

    • Chemistry: Sulfide (

      
      ) + 
      
      
      
      
      
      Sulfoxide (
      
      
      ) [Odorless].
  • Absorb: Use clay or vermiculite pads once the oxidant has reacted (wait 5–10 mins).

  • Disposal: Double-bag the waste in thick polyethylene bags. Seal with tape.

Waste Disposal Logic

The disposal process relies on chemical transformation. You cannot simply dump this into the organic waste stream, as it will make the entire waste container smell, endangering waste handlers.

Oxidation Mechanism & Workflow

DeconLogic Sulfide (3R)-3-(methylsulfanyl)pyrrolidine (High Stench / Toxic) Reaction Oxidation Reaction (Exothermic) Sulfide->Reaction Bleach Sodium Hypochlorite (10%) (Oxidizing Agent) Bleach->Reaction Sulfoxide Sulfoxide/Sulfone Derivative (Low Odor / Water Soluble) Reaction->Sulfoxide >1 hour contact time Neutralization pH Adjustment (Neutralize excess bleach) Sulfoxide->Neutralization Disposal Aqueous/Organic Waste (Per local regulation) Neutralization->Disposal

Figure 2: The chemical logic for deactivating the stench hazard prior to disposal.

Step-by-Step Disposal:

  • Collect all contaminated liquids in the "Kill Bath" (Bleach).

  • Soak contaminated glassware and tools in the bath for 24 hours .

  • Check pH: The solution should remain basic to maintain bleach stability.

  • Quench: After 24h, reduce excess bleach with sodium thiosulfate or sodium bisulfite carefully (exothermic).

  • Dispose: Once neutralized (pH 6–8) and oxidant-free, dispose of as aqueous hazardous waste.

Emergency Response

  • Skin Contact: Immediate flushing for 15 minutes. Do not use vinegar (acid) on amine burns immediately; water is safest. Seek medical attention for potential chemical burns.[4][5]

  • Eye Contact: Flush for 15 minutes. Hold eyelids open. Time is vision.

  • Inhalation: Remove to fresh air. If the odor is strong enough to cause coughing, the exposure is significant. Monitor for delayed pulmonary edema (common with amines).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3][6] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: Pyrrolidine (Analogous Hazards). National Library of Medicine. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.